molecular formula C6H8Cl2O5S B1603250 2,5-Dichlorobenzenesulfonic Acid Dihydrate CAS No. 38484-94-5

2,5-Dichlorobenzenesulfonic Acid Dihydrate

Cat. No.: B1603250
CAS No.: 38484-94-5
M. Wt: 263.09 g/mol
InChI Key: VPJICTWHRNQYRG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzenesulfonic Acid Dihydrate is a useful research compound. Its molecular formula is C6H8Cl2O5S and its molecular weight is 263.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dichlorobenzenesulfonic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S.2H2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;;/h1-3H,(H,9,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJICTWHRNQYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610864
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38484-94-5
Record name 2,5-Dichlorobenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate (CAS: 38484-94-5) for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on 2,5-Dichlorobenzenesulfonic acid dihydrate. It explores its synthesis, chemical properties, key applications as a versatile intermediate, and the analytical methodologies required for its characterization and quality control.

Overview and Significance

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is an organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] It is characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group, which confers strong acidic properties.[1] In laboratory and industrial settings, it is most commonly available as a stable, white to off-white crystalline dihydrate (C₆H₄Cl₂O₃S·2H₂O).[1]

The strategic placement of the electron-withdrawing sulfonic acid group and the two chlorine atoms significantly influences the aromatic ring's electron density. This unique electronic and structural profile makes it a valuable and versatile intermediate in organic synthesis.[1] Its primary utility lies in its role as a precursor in the manufacturing of more complex molecules, including specialized dyes and pharmaceutical intermediates.[1][2] The strong acidity of the sulfonic acid group also allows it to function as an effective catalyst in various organic transformations.[2]

Physicochemical and Structural Properties

A comprehensive understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development. Key identification and property data are summarized below.

PropertyValueSource(s)
CAS Number 38484-94-5[3][4][5][6]
Anhydrous CAS 88-42-6[1][7]
Molecular Formula C₆H₈Cl₂O₅S[5][6]
Molecular Weight 263.09 g/mol [5][6]
IUPAC Name 2,5-dichlorobenzenesulfonic acid;dihydrate[3][6]
Appearance White to light brown/gray solid[1][4]
Melting Point 98-102 °C[4][6]
Solubility Freely soluble in water[8][9]
Storage Temperature Room Temperature, under inert atmosphere[3][4]
InChI Key VPJICTWHRNQYRG-UHFFFAOYSA-N[3][6]

Synthesis and Purification

Reaction Mechanism: Electrophilic Aromatic Substitution

The most established and industrially viable method for synthesizing 2,5-Dichlorobenzenesulfonic acid is through the direct sulfonation of 1,4-dichlorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution.[1][2] The electrophile, sulfur trioxide (SO₃), is typically generated from oleum (fuming sulfuric acid). The chlorine atoms on the 1,4-dichlorobenzene ring are deactivating but ortho-, para-directing. Due to the existing para-substitution of the two chlorine atoms, the incoming sulfonyl group is directed to the electronically favored and sterically accessible positions, resulting in the desired 2,5-disubstituted product.[1]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Final Product DCB 1,4-Dichlorobenzene Reactor Reaction Vessel (Controlled Temp) DCB->Reactor Charge Oleum Oleum (H₂SO₄ + SO₃) Oleum->Reactor Slow Addition Quench Ice Water Quench Reactor->Quench Transfer Reaction Mass (Exothermic Control) Filter Filtration Quench->Filter Precipitates Product Recrystal Recrystallization Filter->Recrystal Purify Crude Solid Product 2,5-Dichlorobenzenesulfonic Acid Dihydrate Recrystal->Product Isolate Pure Crystals

Caption: Workflow for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes a representative procedure for the synthesis of 2,5-Dichlorobenzenesulfonic acid.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 1,4-dichlorobenzene.

  • Sulfonation: Begin stirring and cool the flask in an ice bath. Slowly add 20% oleum via the dropping funnel, ensuring the internal temperature is maintained between 20-30°C.

    • Expertise Note: Careful temperature control is critical.[1] Runaway temperatures can lead to unwanted side-products through polysulfonation or decomposition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[1]

  • Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a beaker of crushed ice with constant stirring. This step is highly exothermic.

    • Expertise Note: Quenching on ice serves two purposes: it safely neutralizes the reactive oleum and precipitates the desired sulfonic acid product, which is less soluble in the cold aqueous acidic medium.[1]

  • Isolation: Collect the precipitated white solid by vacuum filtration and wash the filter cake with a small amount of cold water to remove residual acid.

  • Purification: Purify the crude product by recrystallization from hot water to yield the final this compound.

Chemical Reactivity and Applications

Role as an Acid Catalyst

The strong electron-withdrawing nature of the sulfonyl group makes arylsulfonic acids highly acidic.[2] This property allows 2,5-Dichlorobenzenesulfonic acid to function as an effective and recoverable solid acid catalyst in a range of organic reactions, such as esterifications and alkylations, which are common transformations in drug synthesis pathways.

G RCOOH Carboxylic Acid (R-COOH) Ester Ester (R-COOR') RCOOH->Ester ROH Alcohol (R'-OH) ROH->Ester Catalyst 2,5-Dichlorobenzene- sulfonic Acid (H⁺) Catalyst->RCOOH Protonates Carbonyl Ester->Catalyst Regenerates Water Water (H₂O)

Caption: Catalytic role in a generic esterification reaction.

Intermediate for Key Derivatives

A primary application of 2,5-Dichlorobenzenesulfonic acid is its use as a precursor for other valuable chemical intermediates.[2] For example, it is a key starting material in the synthesis of 2,5-diaminobenzenesulfonic acid.[10] This transformation, typically achieved through high-pressure ammonolysis, replaces the chlorine atoms with amino groups. 2,5-Diaminobenzenesulfonic acid is an important component in the synthesis of various azo dyes.[10]

Analytical and Quality Control Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of this non-volatile, polar compound.[1]

  • Principle: A reversed-phase HPLC method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Protocol: Purity Determination by Reversed-Phase HPLC

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 5 µm, 4.6 x 250 mm Industry standard for separating moderately polar aromatic compounds.
    Mobile Phase Acetonitrile:Water (with 0.1% H₃PO₄) Provides good separation and peak shape. Acid improves peak symmetry.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution.
    Detection UV at 220 nm Wavelength where the benzene ring exhibits strong absorbance.

    | Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

  • Analysis & System Suitability:

    • Trustworthiness Mandate: Before sample analysis, system suitability must be confirmed. Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte must be ≤ 2.0%.

    • Inject the sample solution and calculate the purity by area percent normalization.

Spectroscopic Characterization
  • Mass Spectrometry (MS): LC-MS analysis in negative ion mode would show a prominent ion for the deprotonated anhydrous molecule [M-H]⁻ at an m/z of approximately 225.9.[11]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show signals in the aromatic region characteristic of the three protons on the dichlorinated benzene ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic strong absorption bands for the S=O stretches of the sulfonic acid group, typically in the 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹ regions.

Safety, Handling, and Storage

GHS Hazard Information

2,5-Dichlorobenzenesulfonic acid is a hazardous substance and must be handled with appropriate precautions.[11]

CategoryInformationSource(s)
Pictogram GHS05 (Corrosion)[11]
Signal Word Danger [3]
Hazard Statements H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals.[3][11]
UN Number 2585[4][6]
Hazard Class 8 (Corrosive solid, acidic, organic, n.o.s.)[4]
Handling and Personal Protective Equipment (PPE)
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

  • Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • In case of skin contact, take off immediately all contaminated clothing and rinse skin with plenty of water.

Storage and Disposal
  • Store in a dry, cool, and well-ventilated place.[12]

  • Keep the container tightly closed and store in a corrosive-resistant container.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a foundational chemical intermediate with significant utility in the synthesis of dyes and as a potential building block in the development of more complex molecules. Its well-defined synthesis, strong acidic character, and specific reactivity patterns make it a valuable reagent for the research and drug development community. A thorough understanding of its properties, analytical methods, and stringent adherence to safety protocols are paramount for its successful and safe application in the laboratory and beyond.

References

  • This compound, 97%, Thermo Scientific. Fisher Scientific. [Link]

  • Product Specifications for this compound. Acmec Biochemical. [Link]

  • 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. PubChem, National Center for Biotechnology Information. [Link]

  • Use of 2,5-dihydroxybenzenesulphonic acid in the production of medicaments.
  • 2,5-Dichlorobenzenesulfonic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

physicochemical properties of 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

Introduction

2,5-Dichlorobenzenesulfonic acid (DCBSA) is a significant organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] Characterized by a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonic acid group, this compound serves as a versatile intermediate in organic synthesis.[1] Its chemical reactivity and physical properties are dictated by the interplay of these functional groups, making it a compound of interest for researchers in pharmaceuticals, dye synthesis, and materials science.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and synthetic pathways.

Chemical Identity and Structure

2,5-Dichlorobenzenesulfonic acid is typically available as a white to off-white crystalline solid, often in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[1] The presence of the strongly acidic sulfonic acid group combined with the electron-withdrawing chlorine atoms significantly influences the electron density of the aromatic ring, defining its chemical behavior.[1]

  • IUPAC Name: 2,5-dichlorobenzenesulfonic acid[3]

  • CAS Number: 88-42-6 (anhydrous)[1][3][4][5][6][7] | 38484-94-5 (dihydrate)[8]

  • Molecular Formula: C₆H₄Cl₂O₃S (anhydrous)[1][4][5][9] | C₆H₈Cl₂O₅S (dihydrate)[10]

  • SMILES: C1=CC(=C(C=C1Cl)S(=O)(=O)O)Cl[3]

Physicochemical Properties

The key physicochemical data for 2,5-Dichlorobenzenesulfonic acid are summarized in the table below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 227.07 g/mol (anhydrous)[1][4][5]
263.09 g/mol (dihydrate)[1][8][10]
Appearance White to almost white powder or crystal[1][4]
Melting Point 97.0 to 101.0 °C[4][5]
98 to 102 °C (dihydrate)[8]
Density 1.668 g/cm³[4][5]
pKa -1.47 ± 0.30 (Predicted)[4][5]
Solubility Freely soluble in water. Almost transparent in Methanol.[4][6][11]
Storage Temperature Room Temperature (Sealed in dry conditions)[4][5]

Synthesis and Reactivity

Established Synthetic Route

The most common and well-documented method for synthesizing 2,5-dichlorobenzenesulfonic acid is through the direct sulfonation of 1,4-dichlorobenzene.[1][2][6] This reaction is a classic example of electrophilic aromatic substitution.[1][2]

The key steps involve:

  • Reaction: 1,4-dichlorobenzene is treated with oleum (a solution of sulfur trioxide in sulfuric acid).[2][6]

  • Electrophilic Attack: The electrophile, sulfur trioxide (SO₃), attacks the electron-rich benzene ring. The two chlorine atoms are ortho, para-directing deactivators, guiding the sulfonyl group to the sterically less hindered and electronically favored 2 and 5 positions.[1]

  • Quenching: The reaction mixture is carefully quenched with ice water.

  • Purification: The precipitated 2,5-dichlorobenzenesulfonic acid is then purified, typically by recrystallization.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 1_4_Dichlorobenzene 1,4-Dichlorobenzene Sulfonation Electrophilic Aromatic Substitution 1_4_Dichlorobenzene->Sulfonation Oleum Oleum (H₂SO₄ + SO₃) Oleum->Sulfonation DCBSA 2,5-Dichlorobenzenesulfonic Acid Sulfonation->DCBSA

Caption: Synthesis of 2,5-Dichlorobenzenesulfonic Acid.

Chemical Reactivity
  • Acidity: The sulfonic acid group is strongly acidic, readily donating its proton. This property makes it useful as a catalyst in certain organic reactions like esterification and alkylation.[1][2]

  • Nucleophilic Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, though conditions are typically harsh. This allows for the introduction of other functional groups.[1]

  • Intermediate Role: DCBSA is a key precursor in the synthesis of more complex molecules. For instance, it is used to produce 2,5-diaminobenzenesulfonic acid, a vital component in the manufacturing of various dyes.[2][12]

Spectroscopic and Analytical Characterization

The structural elucidation and quantification of 2,5-dichlorobenzenesulfonic acid rely on several modern analytical techniques.

Spectroscopic Data
  • NMR Spectroscopy:

    • ¹³C NMR: Spectral data for ¹³C NMR is available and can be used to confirm the carbon skeleton of the molecule.[3][13]

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the three aromatic protons, with their chemical shifts and coupling patterns being characteristic of the 1,2,4-trisubstituted benzene ring.[14][15]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include those for the S=O stretching of the sulfonic acid group, C-Cl stretching, and vibrations associated with the aromatic ring. IR spectra for the dihydrate form are also available.[10][15]

  • Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and LC-MS, can confirm the molecular weight and fragmentation pattern of the compound.[3]

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of polar, non-volatile compounds like DCBSA.[1]

Objective: To determine the purity of a 2,5-Dichlorobenzenesulfonic acid sample using reverse-phase HPLC with UV detection.

Materials and Reagents:

  • 2,5-Dichlorobenzenesulfonic acid (sample and reference standard)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (or other suitable buffer component)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point could be 70:30 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: ~230 nm (based on UV absorbance of the benzene ring)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is needed.

  • Sample Preparation: Prepare the sample solution by accurately weighing and dissolving it in the mobile phase to a similar concentration as the standard.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of DCBSA Peak / Total Area of All Peaks) x 100

HPLC_Workflow prep Sample & Standard Preparation system HPLC System Equilibration prep->system inject Inject Sample system->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~230 nm) separate->detect data Data Acquisition & Integration detect->data calc Purity Calculation (Area %) data->calc

Sources

An In-Depth Technical Guide to the Synthesis and Structural Analysis of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2,5-Dichlorobenzenesulfonic acid dihydrate, an important organosulfur compound utilized as a versatile intermediate in the synthesis of pharmaceuticals and dyes. This document elucidates the mechanistic principles behind its synthesis via electrophilic aromatic substitution, offers a detailed experimental protocol for its preparation and purification, and presents a multi-faceted structural analysis employing spectroscopic techniques. The critical role of the dihydrate in the crystal lattice is also discussed, providing field-proven insights for researchers in organic synthesis and materials science.

Introduction: Significance and Properties

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonic acid functional group.[1] It is typically isolated as a stable, white to off-white crystalline solid in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[2]

The molecule's utility stems from its distinct chemical features. The sulfonic acid group (-SO₃H) is strongly electron-withdrawing and highly acidic, with a pKa comparable to mineral acids, making the compound a strong organic acid.[3] This acidity allows it to serve as a catalyst in reactions like esterification and alkylation.[4] Concurrently, the two chlorine atoms deactivate the aromatic ring but are susceptible to nucleophilic aromatic substitution, enabling the introduction of other functional groups.[2] A notable application is its use as a precursor in the synthesis of 2,5-diaminobenzenesulfonic acid, a key component in the production of various dyes.[5]

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Dichlorobenzenesulfonic acid and its dihydrate form is presented below.

PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S (Anhydrous) / C₆H₈Cl₂O₅S (Dihydrate)[2][6]
Molecular Weight 227.07 g/mol (Anhydrous) / 263.09 g/mol (Dihydrate)[2][6]
Appearance White to almost white powder or crystals[2]
Melting Point 97.0 to 101.0 °C (Dihydrate)[7]
Solubility Freely soluble in water; Soluble in methanol[7]
Acidity (pKa, Predicted) -1.47 ± 0.30[7]

Synthesis Pathway and Mechanism

The primary industrial and laboratory-scale synthesis of 2,5-dichlorobenzenesulfonic acid is achieved through the direct electrophilic aromatic substitution (EAS) of 1,4-dichlorobenzene.[2]

The Sulfonation Reaction

The reaction involves treating 1,4-dichlorobenzene with a potent sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄).[7] The overall transformation is as follows:

C₆H₄Cl₂ + SO₃ (in H₂SO₄) → C₆H₃Cl₂SO₃H + H₂O

The choice of oleum as the sulfonating agent is critical. The reaction with concentrated sulfuric acid alone is reversible and the water produced as a byproduct can dilute the acid, halting the reaction.[3] Oleum provides a high concentration of the active electrophile, sulfur trioxide (SO₃), driving the reaction to completion.[8]

Reaction Mechanism and Regioselectivity

The sulfonation of 1,4-dichlorobenzene follows the canonical EAS mechanism. The key steps are the generation of the electrophile, its attack on the aromatic ring, and subsequent re-aromatization.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack (σ-complex formation) cluster_2 Step 3: Re-aromatization 2H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) 2H2SO4->SO3 H3O H₃O⁺ HSO4 HSO₄⁻ Benzene 1,4-Dichlorobenzene Sigma Arenium Ion (σ-complex, resonance stabilized) Benzene->Sigma + SO₃ Product 2,5-Dichlorobenzenesulfonic Acid Sigma->Product - H⁺

Caption: Key FT-IR absorption bands for this compound. [2] The most prominent feature confirming the dihydrate structure is the very broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of hydrogen-bonded water molecules. [9] Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons on the benzene ring. Based on the structure of the related 2,5-dichlorobenzenesulfonyl chloride, the signals are predicted to appear as a doublet, a doublet of doublets, and another doublet, with chemical shifts in the range of 7.5-8.2 ppm. [10]The integration of these signals would correspond to a 1:1:1 ratio. The protons of the water of hydration may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to display six unique signals for the six aromatic carbons, as they are all in chemically distinct environments. The carbons bonded to the electron-withdrawing chlorine and sulfonyl groups would be shifted downfield.

X-ray Crystallography and the Role of the Dihydrate

In crystalline hydrates of organic acids, water molecules are not merely entrapped but play a crucial structural role by forming an extensive network of hydrogen bonds. [11]It is highly probable that in the dihydrate, the water molecules are involved in hydrogen bonding with the oxygen atoms of the sulfonic acid group and potentially with each other. [9] This hydrogen-bonding network serves to stabilize the crystal lattice. The strong acidity of the sulfonic acid group suggests that proton transfer to the water molecules could occur, forming hydronium ions (H₃O⁺) and a sulfonate anion (SO₃⁻). This would result in a salt-like structure within the crystal, composed of [C₆H₃Cl₂SO₃]⁻ and [H₅O₂]⁺ or similar hydrated proton species, held together by strong electrostatic interactions and hydrogen bonds.

G cluster_0 Hypothesized Hydrogen Bonding Network Sulfonate Sulfonate Group (C₆H₃Cl₂SO₃⁻) Water1 H₂O Sulfonate->Water1 H-Bond Acceptor Hydronium Hydronium Ion (H₃O⁺) Water1->Hydronium H-Bond Donor/Acceptor Water2 H₂O Water2->Hydronium H-Bond Donor/Acceptor Hydronium->Sulfonate H-Bond Donor

Sources

An In-depth Technical Guide to 2,5-Dichlorobenzenesulfonic Acid Dihydrate: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,5-dichlorobenzenesulfonic acid dihydrate, a significant organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, synthesis, and key applications as a versatile chemical intermediate.

Introduction and Significance

2,5-Dichlorobenzenesulfonic acid is a halogenated aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group.[1] It is commonly available in its dihydrate form, which is a white to off-white crystalline solid. The presence of the strongly electron-withdrawing sulfonic acid group and the two chlorine atoms significantly influences the electron density of the aromatic ring, rendering it a versatile intermediate in organic synthesis.[1] The sulfonic acid moiety imparts strong acidic properties, while the chlorine atoms are susceptible to nucleophilic substitution reactions, opening avenues for diverse functionalization.[1]

This compound is a valuable precursor in the synthesis of more complex molecules, notably in the dye industry and as a potential building block in the development of pharmaceuticals and agrochemicals.[1][2]

Molecular Structure and Formula

The chemical formula for this compound is C₆H₈Cl₂O₅S, with a molecular weight of 263.10 g/mol .[3] The anhydrous form, 2,5-dichlorobenzenesulfonic acid, has the formula C₆H₄Cl₂O₃S and a molecular weight of 227.07 g/mol .[4]

Chemical Identifiers
PropertyValueSource(s)
Chemical Name This compound
CAS Number 38484-94-5 (dihydrate), 88-42-6 (anhydrous)[5]
Molecular Formula C₆H₈Cl₂O₅S[3]
Molecular Weight 263.10 g/mol [3]
InChI Key VPJICTWHRNQYRG-UHFFFAOYSA-N
SMILES O=S(O)(c1cc(Cl)ccc1Cl).O.O[3]
Elucidation of the Dihydrate Structure

In such structures, the acidic proton from the sulfonic acid group typically protonates a water molecule to form a hydronium ion (H₃O⁺). This hydronium ion then forms strong hydrogen bonds with the oxygen atoms of the sulfonate group (SO₃⁻) and the other water molecule. The second water molecule can also participate in hydrogen bonding with the sulfonate oxygen atoms, creating a stable, hydrogen-bonded network within the crystal lattice.

The diagram below illustrates the proposed molecular interactions in this compound, drawing an analogy from the known crystal structure of p-toluenesulfonic acid monohydrate.

G cluster_main 2,5-Dichlorobenzenesulfonate Anion S S O2 O S->O2 O3 O S->O3 C1 C S->C1 O1 O C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 Cl1 Cl C2->Cl1 C4 C C3->C4 C5 C C4->C5 C5->C6 Cl2 Cl C5->Cl2 H2O H₂O H2O->O3 H-bond H3O+ H3O+ H2O->H3O+ H3O+->O2

Figure 1: Proposed hydrogen bonding network in this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 98-102 °C. It is a strong acid, with a predicted pKa of approximately -1.47, indicating that it is essentially fully dissociated in aqueous solution.[5]

PropertyValueSource(s)
Physical Form Solid
Melting Point 98-102 °C
pKa (predicted) -1.47 ± 0.30[5]
Solubility Freely soluble in water, almost transparent in Methanol[5]
Storage Store at room temperature in a dry, inert atmosphere

Synthesis and Characterization

The primary industrial synthesis of 2,5-dichlorobenzenesulfonic acid involves the electrophilic aromatic substitution of 1,4-dichlorobenzene.

G start 1,4-Dichlorobenzene process Electrophilic Aromatic Sulfonation start->process reagent Oleum (H₂SO₄/SO₃) reagent->process product 2,5-Dichlorobenzenesulfonic Acid process->product

Figure 2: Synthetic pathway to 2,5-dichlorobenzenesulfonic acid.

Experimental Protocol: Sulfonation of 1,4-Dichlorobenzene

The following is a representative experimental protocol for the synthesis of 2,5-dichlorobenzenesulfonic acid. This procedure is based on established methods for the sulfonation of aromatic compounds.

Materials:

  • 1,4-Dichlorobenzene

  • Fuming sulfuric acid (oleum, e.g., 20% SO₃)

  • Sodium chloride

  • Water

  • Ice

Procedure:

  • To a stirred, cooled solution of fuming sulfuric acid, slowly add 1,4-dichlorobenzene portion-wise, maintaining the reaction temperature below 40°C. The molar ratio of SO₃ to 1,4-dichlorobenzene should be approximately 1.1:1.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • To the resulting solution, add sodium chloride to precipitate the sodium salt of 2,5-dichlorobenzenesulfonic acid.

  • Collect the precipitate by filtration and wash with a saturated sodium chloride solution.

  • The crude sodium salt can be purified by recrystallization from water.

  • To obtain the free acid, dissolve the purified sodium salt in a minimal amount of hot water and pass it through a strong acid ion-exchange resin column.

  • Concentrate the acidic eluate under reduced pressure to yield 2,5-dichlorobenzenesulfonic acid, which can then be hydrated to form the dihydrate.

Causality: The use of oleum as the sulfonating agent provides a high concentration of the electrophile, SO₃, which is necessary to react with the deactivated dichlorobenzene ring. The chlorine atoms are ortho, para-directing, but also deactivating. Sulfonation occurs at the position ortho to one chlorine and meta to the other, leading to the 2,5-disubstituted product.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the electron-withdrawing effects of the chlorine and sulfonic acid groups, these signals will be downfield. The proton at C6 (ortho to the sulfonic acid group) is expected to be the most downfield, followed by the proton at C3, and then the proton at C4. The expected splitting pattern would be a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. In D₂O, the acidic proton of the sulfonic acid group will exchange and will not be observed.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbons of the benzene ring. The carbon attached to the sulfonic acid group (C1) will be significantly downfield. The carbons attached to the chlorine atoms (C2 and C5) will also be downfield. The remaining three carbons will appear at relatively upfield chemical shifts in the aromatic region.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules and the hydronium ion, involved in hydrogen bonding.

  • S=O Stretching: Strong and characteristic asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻) are expected around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 800-600 cm⁻¹.

In mass spectrometry (e.g., using electrospray ionization in negative mode), the molecular ion of the anhydrous acid [M-H]⁻ would be observed at an m/z corresponding to C₆H₃Cl₂O₃S⁻. The fragmentation pattern would likely involve the loss of SO₃ (80 Da) or SO₂ (64 Da). The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature in the mass spectrum.

Reactivity and Applications

The reactivity of 2,5-dichlorobenzenesulfonic acid is dominated by the sulfonic acid group and the two chlorine atoms on the aromatic ring.

Nucleophilic Aromatic Substitution

The chlorine atoms can be displaced by strong nucleophiles under forcing conditions (high temperature and pressure) in a nucleophilic aromatic substitution (SₙAr) reaction. A key industrial application of this reactivity is the synthesis of 2,5-diaminobenzenesulfonic acid via ammonolysis.

G start 2,5-Dichlorobenzenesulfonic Acid process Nucleophilic Aromatic Substitution (Aminolysis) start->process reagent Ammonia (NH₃) High Temperature & Pressure reagent->process product 2,5-Diaminobenzenesulfonic Acid process->product

Figure 3: Synthesis of 2,5-diaminobenzenesulfonic acid.

This transformation is significant as 2,5-diaminobenzenesulfonic acid is an important intermediate in the synthesis of various azo dyes.

Role in Drug Development

While direct use of 2,5-dichlorobenzenesulfonic acid in final drug structures is not widely documented, its utility in drug development lies in its role as a versatile building block. Arylsulfonic acids and their derivatives are important in medicinal chemistry for several reasons:

  • As Intermediates: The ability to functionalize the aromatic ring via substitution of the chlorine atoms allows for the introduction of various pharmacophores. The sulfonic acid group can also be a handle for further synthetic transformations.

  • Improving Physicochemical Properties: The sulfonic acid group is highly polar and can be used to increase the water solubility of a drug candidate, which can be beneficial for formulation and bioavailability.

  • As Counter-ions: Arylsulfonic acids are often used to form stable, crystalline salts of basic drug molecules, which can improve their handling, stability, and dissolution properties.

The synthesis of derivatives such as 2,5-diaminobenzenesulfonic acid provides a scaffold that can be further elaborated to create more complex molecules with potential biological activity.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for several minutes and seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties and reactivity. Its synthesis from readily available starting materials and its potential for further functionalization make it an important compound in the chemical industry, particularly for the synthesis of dyes. For researchers in drug development, while not a common pharmacophore itself, its role as a precursor to more complex molecular scaffolds and its utility in modifying the properties of active pharmaceutical ingredients highlight its potential in the broader landscape of medicinal chemistry. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research and development.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • ACS Publications. (2022). Molecular-Level Investigation of Hydrate–Anhydrous Phase Transformations of the Dapsone Structurally Related Compound 3,3′-Diaminophenyl Sulfone. Crystal Growth & Design.
  • SpectraBase. (n.d.). 2,5-dichlorobenzenesulfonic acid, dihydrate. Retrieved January 2, 2026, from [Link]

  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • GSRS. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved January 2, 2026, from [Link]

  • SpectraBase. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved January 2, 2026, from [Link]

  • RSC Publishing. (2015).
  • S.T.Japan Europe GmbH. (n.d.). ATR-FTIR Spectra Databases. Retrieved January 2, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved January 2, 2026, from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved January 2, 2026, from [Link]

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Spectral data (NMR, LC-MS) of 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,5-Dichlorobenzenesulfonic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) data for 2,5-Dichlorobenzenesulfonic acid (CAS No: 88-42-6). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation and provides field-proven methodologies for data acquisition, ensuring the unambiguous identification and characterization of this important chemical intermediate.

Introduction and Molecular Overview

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a halogenated aromatic sulfonic acid with significant utility as a reagent and intermediate in the synthesis of pharmaceuticals and dyes.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a strongly electron-withdrawing sulfonic acid group, dictates its reactivity and physical properties.[1] Accurate structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. Spectroscopic techniques, particularly NMR and LC-MS, are the cornerstone of this analytical validation. This guide will explore the foundational spectral data that defines its molecular identity.

Molecular Structure:

(Simplified representation of 2,5-Dichlorobenzenesulfonic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 2,5-Dichlorobenzenesulfonic acid, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectral Data & Interpretation

The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals, as the substitution pattern renders each of the remaining ring protons chemically non-equivalent. The strong electron-withdrawing effects of the sulfonic acid and chlorine substituents will shift these signals significantly downfield.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm)* Multiplicity Coupling Constant (J, Hz)
H-6 ~8.13 Doublet (d) J(ortho) ≈ 2.5 Hz
H-4 ~7.63 Doublet of Doublets (dd) J(ortho) ≈ 8.5 Hz, J(meta) ≈ 2.5 Hz
H-3 ~7.59 Doublet (d) J(ortho) ≈ 8.5 Hz

*Note: Shifts are based on data for the closely related 2,5-Dichlorobenzenesulfonyl chloride and may vary slightly.[2] The solvent used for analysis will also influence the exact chemical shifts.

Causality Behind the Spectrum:

  • H-6: This proton is ortho to the bulky and strongly deshielding sulfonic acid group, placing it furthest downfield. It experiences meta-coupling with H-4, resulting in a doublet.

  • H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), leading to the characteristic doublet of doublets splitting pattern.

  • H-3: This proton is ortho to a chlorine atom and experiences ortho-coupling with H-4, appearing as a doublet.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Dichlorobenzenesulfonic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, within an NMR tube.[3][4] The choice of solvent is critical; D₂O is suitable given the compound's water solubility, while DMSO-d₆ can also be used.[5]

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between pulses.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to an internal standard (e.g., TMS at 0.00 ppm or the residual solvent signal).[3]

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectral Data & Interpretation

A proton-decoupled ¹³C NMR spectrum will display six distinct signals in the aromatic region, corresponding to the six chemically unique carbon atoms in the benzene ring.

Table 2: Representative ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Features
C1 (C-SO₃H) ~140-145 Quaternary, attached to sulfonyl group
C2 (C-Cl) ~135-140 Quaternary, attached to chlorine
C5 (C-Cl) ~133-138 Quaternary, attached to chlorine
C6 (C-H) ~130-135 Aromatic CH
C4 (C-H) ~128-132 Aromatic CH
C3 (C-H) ~125-130 Aromatic CH

*Note: Exact chemical shifts can be found in spectral databases like SpectraBase and are influenced by the solvent.[4][6] Quaternary carbon signals are typically weaker in intensity due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[7]

Causality Behind the Spectrum:

  • Quaternary Carbons (C1, C2, C5): The carbons directly bonded to the electronegative substituents (SO₃H and Cl) are significantly deshielded and appear at the lowest field (highest ppm values).[8]

  • Protonated Carbons (C3, C4, C6): These carbons appear at a relatively higher field compared to the substituted carbons. Their precise shifts are modulated by the electronic effects of the substituents at the ortho, meta, and para positions.

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Utilize a ¹³C-capable NMR spectrometer (e.g., 100 MHz for a 400 MHz proton instrument).

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

    • The lower natural abundance and sensitivity of ¹³C require a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[7]

    • A wider spectral width is needed to cover the entire ¹³C chemical shift range (~0-220 ppm).

  • Data Processing: Follow similar processing steps as for ¹H NMR (Fourier transform, phasing, and baseline correction).

Visualization: ¹³C NMR Analysis Logic

C13_Analysis Start Proton-Decoupled ¹³C Spectrum Count Count Number of Signals Start->Count Check 6 Signals Observed? Count->Check Intensity Analyze Signal Intensities Check->Intensity Yes Final Structure Confirmed Check->Final No, Re-evaluate Structure Shifts Analyze Chemical Shifts Assign_Q Assign 3 Weak Signals to Quaternary C (C1,C2,C5) Intensity->Assign_Q Assign_CH Assign 3 Stronger Signals to Protonated C (C3,C4,C6) Shifts->Assign_CH Assign_Q->Final Assign_CH->Final

Caption: Logical workflow for interpreting a ¹³C NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for confirming the molecular weight and providing further structural evidence through fragmentation analysis.

LC-MS Spectral Data & Interpretation

For a strongly acidic compound like 2,5-Dichlorobenzenesulfonic acid, electrospray ionization (ESI) in negative ion mode is the method of choice. This facilitates the formation of a deprotonated molecule, [M-H]⁻.

Table 3: High-Resolution LC-MS Data

Parameter Observed Value Expected Value Interpretation
Ionization Mode ESI Negative - Optimal for acidic compounds[9]
Precursor Ion [M-H]⁻ m/z 224.9185 m/z 224.9187 Confirms molecular formula C₆H₃Cl₂O₃S⁻[6]

| Major Fragment Ion | Varies | Loss of SO₂ (64 Da) | Characteristic fragmentation of aromatic sulfonates[10][11] |

Causality Behind the Spectrum:

  • Ionization: The sulfonic acid group readily loses a proton in the ESI source, forming the stable sulfonate anion [M-H]⁻, which is then detected by the mass analyzer.

  • Isotopic Pattern: The presence of two chlorine atoms will create a characteristic isotopic pattern for the [M-H]⁻ ion, with M+2 and M+4 peaks corresponding to the natural abundance of ³⁷Cl. This pattern is a definitive indicator of the number of chlorine atoms.

  • Fragmentation (MS/MS): When the [M-H]⁻ precursor ion is subjected to collision-induced dissociation (CID), a common and diagnostic fragmentation pathway for aromatic sulfonates is the neutral loss of SO₂ or the generation of an SO₃⁻• radical ion.[11][12] This provides strong evidence for the presence of the benzenesulfonate moiety.

Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture compatible with the mobile phase, such as 50:50 water:methanol.

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., 3.0 x 150 mm, 3 µm particle size).[6]

    • Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid. The acid aids in protonation for positive mode but is still commonly used in negative mode to improve peak shape.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode.

    • Analysis: Perform a full scan analysis to detect the [M-H]⁻ ion. For structural confirmation, conduct a tandem MS (MS/MS) experiment by isolating the precursor ion at m/z ~225 and fragmenting it using a specified collision energy.[6]

Visualization: LC-MS/MS Workflow

Caption: Workflow for LC-MS/MS analysis of 2,5-Dichlorobenzenesulfonic acid.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and LC-MS provides a self-validating system for the comprehensive characterization of 2,5-Dichlorobenzenesulfonic acid. ¹H NMR confirms the proton substitution pattern and coupling network, ¹³C NMR verifies the carbon backbone and the positions of substituents, and high-resolution LC-MS confirms the elemental composition and provides definitive structural evidence through characteristic fragmentation. These orthogonal analytical techniques, when applied with the robust methodologies described herein, ensure the highest degree of confidence in the identity and purity of this critical chemical compound.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Guna, M., & Loo, R. R. O. (2006). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 17(1), 80-90. Retrieved from [Link]

  • Suter, M. J. F., Riediker, S., & Giger, W. (2001). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry, 73(9), 1959-1965. Retrieved from [Link]

  • Borges, E. L., et al. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability of 2,5-Dichlorobenzenesulfonic acid dihydrate (DCBSA dihydrate). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its effective use in experimental and developmental workflows.

Introduction

This compound is a chlorinated aromatic sulfonic acid that serves as a key intermediate in various chemical syntheses. Its physical and chemical properties, particularly its solubility and stability, are crucial parameters that dictate its handling, storage, and application in research and manufacturing. Understanding these characteristics is paramount for ensuring the reproducibility of experimental results and the integrity of developmental processes. This guide delves into the specifics of its solubility in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility and stability profiles.

PropertyValueReference
CAS Number 38484-94-5[1]
Molecular Formula C₆H₈Cl₂O₅S[1][2]
Molecular Weight 263.10 g/mol [2]
Appearance White to almost white powder or crystal[3][4][5]
Melting Point 97.0 to 102.0 °C[3][5]
Purity Typically >95% or >98.0% (by HPLC)[4]
Storage Store at room temperature in a dry, sealed container[3][5]

Solubility Profile

The solubility of a compound is a critical factor in its application, influencing everything from reaction kinetics to formulation. 2,5-Dichlorobenzenesulfonic acid is noted for its good solubility in polar solvents.

Qualitative Solubility

Initial assessments indicate that this compound is freely soluble in water and shows near transparency in methanol, suggesting good solubility in polar protic solvents.[3][5]

Quantitative Solubility Data
SolventSolubilityObservationsReference
WaterFreely Soluble-[3][5]
MethanolAlmost Transparent SolutionSuggests high solubility[3][5]
Factors Influencing Solubility

The solubility of this compound is primarily governed by:

  • Solvent Polarity: As a sulfonic acid, it is a polar molecule and thus exhibits higher solubility in polar solvents like water and short-chain alcohols.

  • Temperature: Generally, solubility is expected to increase with temperature, although this needs to be experimentally verified for specific solvents.

  • pH: The acidity of the sulfonic acid group (predicted pKa of -1.47±0.30) means it will be ionized in most aqueous solutions, which typically enhances solubility.[3][5]

Stability Profile

The stability of this compound is a key consideration for its storage and handling to prevent degradation and ensure the reliability of its use.

General Storage and Handling

The compound should be stored in a dry, well-sealed container at room temperature.[3][5] It is classified as corrosive and can cause severe skin burns and eye damage, necessitating the use of appropriate personal protective equipment (PPE) during handling.[6] It may also be corrosive to metals.[4]

Degradation Pathways

While specific degradation pathways for 2,5-Dichlorobenzenesulfonic acid are not extensively detailed in the available literature, insights can be drawn from related chlorinated aromatic compounds. Microbial degradation in the environment is a likely pathway, often involving dioxygenase enzymes that catalyze the initial steps of ring cleavage.[7] For instance, the degradation of similar compounds like 2,5-dichlorobenzoic acid can proceed through the formation of chlorocatechols.[7]

The following diagram illustrates a plausible initial step in the microbial degradation pathway, drawing parallels from related compounds.

cluster_workflow Plausible Initial Degradation Step DCBSA 2,5-Dichlorobenzenesulfonic Acid Dioxygenase Dioxygenase Enzyme DCBSA->Dioxygenase Oxidative Attack Intermediate Chlorinated Dihydrodiol Intermediate Dioxygenase->Intermediate Dehydrogenase Dehydrogenase Intermediate->Dehydrogenase Chlorocatechol Chlorocatechol Dehydrogenase->Chlorocatechol

Caption: Plausible initial enzymatic degradation of 2,5-Dichlorobenzenesulfonic Acid.

Further degradation would likely involve ring cleavage and subsequent metabolism into central metabolic pathways.

Experimental Protocols

To assist researchers, the following section outlines standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility

This protocol describes the shake-flask method, a standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to the desired temperature (e.g., 25 °C).

  • Shake the vials at a constant speed until equilibrium is reached (typically 24-48 hours).

  • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.

  • Calculate the original solubility based on the dilution factor.

cluster_protocol Equilibrium Solubility Determination Workflow Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Seal Seal vial Add_Excess->Seal Shake Shake at constant temperature Seal->Shake Settle Allow solids to settle Shake->Settle Filter Filter supernatant Settle->Filter Dilute Dilute sample Filter->Dilute Quantify Quantify concentration (HPLC/UV-Vis) Dilute->Quantify Calculate Calculate solubility Quantify->Calculate End End Calculate->End

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Solutions of 0.1 M HCl, 0.1 M NaOH, and purified water

  • 3% Hydrogen peroxide solution

  • Photostability chamber

  • HPLC with a diode-array detector (DAD) or mass spectrometer (MS) for peak purity analysis and degradation product identification.

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Hydrolytic Stability:

    • Acidic: Mix the stock solution with 0.1 M HCl.

    • Basic: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidative Stability: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature. Take samples at various time points.

  • Photostability: Expose the solid material and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Analyze the purity of the parent peak to detect any co-eluting degradation products.

    • If significant degradation is observed, attempt to identify the degradation products using LC-MS or other suitable techniques.

Analytical Methods for Quantification

Accurate quantification is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of this compound.

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance. LC-MS can also be used for higher sensitivity and specificity, as well as for the identification of related substances.[6]

  • Quantification: Based on a calibration curve prepared from certified reference standards.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit qualitatively described, solubility in polar solvents and established storage requirements for maintaining its stability. This guide provides a framework for its practical application and outlines robust protocols for the quantitative determination of its solubility and stability. For critical applications, it is imperative that researchers perform their own specific solubility and stability studies under their unique experimental conditions to ensure the accuracy and reliability of their work.

References

  • PubChem. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. [Link]

  • PubChemLite. 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S). [Link]

  • ResearchGate. Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. [Link]

Sources

A Senior Application Scientist's Guide to the Hazards and Safe Handling of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As professionals engaged in advanced research and drug development, our work necessitates the handling of a diverse array of chemical reagents. Among these are compounds that, while essential for synthesis, pose significant hazards if managed improperly. 2,5-Dichlorobenzenesulfonic acid is one such reagent. This guide provides an in-depth, experience-driven perspective on its properties, associated risks, and the rigorous safety protocols required for its use. The focus here is not merely on procedure, but on the scientific rationale that underpins each safety recommendation, ensuring a culture of informed, proactive safety in the laboratory.

Compound Identification and Physicochemical Profile

A thorough understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. This data informs everything from storage conditions to the selection of appropriate personal protective equipment.

2,5-Dichlorobenzenesulfonic acid is an organochlorine compound, typically supplied as a dihydrate in solid form.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource
Chemical Name 2,5-Dichlorobenzenesulfonic acid[3]
Synonyms Benzenesulfonic acid, 2,5-dichloro-[2][3]
CAS Number 88-42-6[1][3]
Molecular Formula C₆H₄Cl₂O₃S[3][4]
Molecular Weight 227.07 g/mol [2][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 97.0 to 101.0 °C[2]
Solubility Freely soluble in water[5]

GHS Hazard Classification: A Corrosive Threat

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 2,5-Dichlorobenzenesulfonic acid is unequivocally classified as a corrosive substance, a designation that demands the highest level of respect and caution.[3]

GHS ClassificationHazard CodeHazard Statement
Corrosive to MetalsH290May be corrosive to metals
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Serious Eye DamageH318Causes serious eye damage

Signal Word: Danger [2][3][6]

GHS Pictogram:



Expert Insight: The primary hazard of this compound stems from its strong acidic nature, which is potent enough to cause irreversible tissue damage upon contact.[7][8] Unlike weaker acids that might cause temporary irritation, this substance can chemically denature proteins, leading to deep, painful burns on the skin and permanent damage, including blindness, upon contact with the eyes.[9][10] Its classification as "corrosive to metals" also informs storage decisions, as it can compromise the integrity of incompatible containers and equipment.[1][3]

Proactive Hazard Mitigation: Engineering Controls & Safe Work Practices

The most effective safety strategies involve eliminating or minimizing the hazard at its source through engineering controls and standardized work practices. Relying solely on personal protective equipment is a reactive, less reliable approach.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2,5-Dichlorobenzenesulfonic acid, especially those involving the solid powder or the preparation of solutions, must be conducted within a properly functioning chemical fume hood.[8][11][12] This is non-negotiable. The rationale is twofold: it contains any dust generated during handling, preventing inhalation, and it protects the user from splashes or unexpected reactions.[12]

  • Safety Showers and Eyewash Stations: Ensure that a certified and unobstructed safety shower and eyewash station are immediately accessible—ideally within a 10-second travel distance from the workstation.[13][14][15] Regular testing of this equipment is mandatory.

Safe Work Practices
  • Minimizing Dust Generation: As a solid, the primary inhalation risk comes from airborne dust.[12] Handle the material gently, avoiding vigorous scooping or pouring that could aerosolize the powder.[11]

  • Controlled Dissolution: The dissolution of many sulfonic acids in water is exothermic. When preparing solutions, always add the solid acid slowly to the water while stirring; never the other way around.[12] Adding water to the acid can generate intense localized heat, causing the solution to boil and splash violently.[11][12]

  • Area Decontamination: After completing work, thoroughly decontaminate the work area, including the balance and benchtops.[7] Even trace amounts of residue can cause severe burns to an unsuspecting colleague or corrode sensitive equipment.[8]

  • Segregated Storage: Store 2,5-Dichlorobenzenesulfonic acid in a dedicated corrosives cabinet, away from incompatible materials such as bases, oxidizing agents, and cyanides.[12][15][16] Contact with these substances can lead to violent reactions. Storage on low shelves is recommended to minimize the risk and impact of accidental drops.[8][12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical. For a corrosive solid like 2,5-Dichlorobenzenesulfonic acid, comprehensive protection is required.[17]

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. However, for operations with a higher splash risk, such as preparing stock solutions or cleaning up spills, a full-face shield worn over safety goggles is essential.[12] This provides a secondary barrier protecting the entire face.

  • Hand Protection: Standard nitrile examination gloves may offer sufficient protection for incidental contact, but for extended handling or immersion, a more robust glove is necessary.[18] Butyl rubber gloves are an excellent choice for handling highly corrosive acids.[11] Always double-check the manufacturer's compatibility chart and inspect gloves for any signs of degradation or punctures before use.[8]

  • Protective Clothing: A flame-resistant lab coat is mandatory.[18] For procedures involving larger quantities (>100g), a chemical-resistant apron provides an additional layer of protection for the torso.[18][19]

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory.[7]

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) for 2,5-Dichlorobenzenesulfonic Acid Eyes Eye/Face Protection Goggles Chemical Splash Goggles (Minimum Requirement) Eyes->Goggles always FaceShield Face Shield (High Splash Risk) Eyes->FaceShield recommended Hands Hand Protection Nitrile Nitrile Gloves (Incidental Contact) Hands->Nitrile for Butyl Butyl Rubber Gloves (Extended Use) Hands->Butyl for Body Body Protection LabCoat Lab Coat (Mandatory) Body->LabCoat always Apron Chemical-Resistant Apron (Large Quantities) Body->Apron for

Caption: PPE selection guide for handling 2,5-Dichlorobenzenesulfonic acid.

Detailed Protocol: Safe Weighing and Solution Preparation

This protocol provides a self-validating workflow for safely preparing a 1M aqueous solution of 2,5-Dichlorobenzenesulfonic acid dihydrate (MW = 263.09 g/mol ).

Objective: To prepare 100 mL of a 1M solution.

Required Materials:

  • This compound (26.31 g)

  • Deionized water

  • Glass beaker (250 mL)

  • Glass stir rod

  • Volumetric flask (100 mL)

  • Wash bottle with deionized water

  • Appropriate PPE (face shield, butyl rubber gloves, lab coat)

Procedure:

  • Pre-operation Safety Check:

    • Confirm the location of the nearest eyewash station and safety shower.

    • Don all required PPE.

    • Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing the Compound:

    • Place a clean, dry 250 mL beaker on an analytical balance inside the fume hood. Tare the balance.

    • Carefully scoop the required 26.31 g of the acid into the beaker. Avoid creating dust.

    • Close the reagent container immediately.

  • Dissolution:

    • Remove the beaker from the balance and place it in the center of the fume hood sash.

    • Add approximately 70 mL of deionized water to the beaker.

    • Causality Check: Observe the beaker. You may feel it warm up due to the exothermic heat of dissolution.

    • Stir the mixture slowly with a glass stir rod until the solid is fully dissolved.

  • Transfer and Dilution:

    • Once the solution has returned to room temperature, carefully pour it into the 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Repeat this step twice to ensure a quantitative transfer.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Finalizing and Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the final solution to a clearly labeled, appropriate storage bottle (e.g., glass with a corrosion-resistant cap). The label must include the chemical name, concentration, date, and your initials.

    • Store the bottle in a designated corrosives cabinet.[1]

  • Post-operation Cleanup:

    • Decontaminate all glassware with copious amounts of water.

    • Wipe down the work surface within the fume hood.

    • Remove PPE and wash hands thoroughly.

Emergency Response: Preparedness is Paramount

Accidents are preventable, but preparedness is essential. All personnel must be trained on these procedures before handling the chemical.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large.[13][19] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[1][14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.[14]

  • Spills: For small spills of the solid, carefully sweep up the material and place it in a labeled waste container.[19] Avoid creating dust.[20] Decontaminate the area with a suitable neutralizer followed by water. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Emergency_Response_Flow cluster_exposure Initial Response cluster_action Immediate Actions cluster_medical Medical Follow-up Start Chemical Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Shower Remove Clothing Flush with Water (15+ min) Skin->Shower Eyewash Flush Eyes at Eyewash (15+ min) Eyes->Eyewash FreshAir Move to Fresh Air Inhalation->FreshAir Medical Seek Immediate Medical Attention Shower->Medical Eyewash->Medical FreshAir->Medical

Caption: Emergency response workflow for personnel exposure.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. King Abdullah University of Science and Technology. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. Retrieved from [Link]

  • University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials. Retrieved from [Link]

  • Van Diest Supply Company. (n.d.). Safety Data Sheet - Cornbelt® Salvan®. CDMS.net. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,5-DICHLOROBENZENESULFONIC ACID. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

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Topic: Commercial Sourcing and Quality Evaluation of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,5-Dichlorobenzenesulfonic acid dihydrate, a critical intermediate in organic synthesis. Moving beyond a simple supplier list, this document delves into the nuanced landscape of commercial sourcing, comparative analysis of supplier specifications, requisite quality control methodologies, and safe handling protocols. The objective is to equip scientific professionals with the necessary framework to confidently select and qualify this reagent, ensuring the integrity and reproducibility of their research and development endeavors.

Introduction: The Scientific Utility of 2,5-Dichlorobenzenesulfonic Acid

2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a halogenated aromatic sulfonic acid of significant interest in chemical research and industrial applications.[1] The molecule's architecture, featuring a benzene ring substituted with two chlorine atoms and a strongly acidic sulfonic acid group, makes it a highly versatile chemical building block.[1] The electron-withdrawing nature of these substituents heavily influences the aromatic ring's reactivity, rendering the compound a valuable intermediate for synthesizing more complex molecules, including dyes and potential pharmaceutical compounds.[1][2]

It is typically supplied as a white to off-white crystalline solid in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[1] The primary synthesis route involves the sulfonation of 1,4-dichlorobenzene with oleum, a classic example of an electrophilic aromatic substitution reaction.[2][3] For researchers, understanding the quality and purity of this starting material is paramount, as impurities can have downstream consequences on reaction yields, by-product profiles, and the biological activity of final compounds.

Commercial Supplier Landscape: A Comparative Analysis

The procurement of this compound involves selecting from a range of chemical suppliers, each offering varying grades, purities, and documentation levels. A direct comparison of key specifications is the first step in the qualification process.

It is crucial to note the distinction between the CAS numbers for the anhydrous form (88-42-6) and the dihydrate form (38484-94-5).[4][5] Suppliers may use these interchangeably, making it essential to confirm the material's hydration state via the Certificate of Analysis (CoA).

Supplier/DistributorProduct NumberPurity SpecificationCAS Number CitedPhysical Form
TCI Chemicals D0334>98.0% (HPLC)88-42-6Powder to Crystal
Sigma-Aldrich Synthonix Partner95%38484-94-5Solid
Sigma-Aldrich ChemScene Partner95%38484-94-5Solid
Sigma-Aldrich BLD Pharmatech Partner95%38484-94-5Solid
BLD Pharm BLD-43409795%38484-94-5Solid

This table is a representative summary. Researchers should always consult the most current documentation from the supplier before purchase.

Supplier Qualification & Material Procurement Workflow

The selection of a supplier should not be based on price alone. A systematic workflow ensures that the procured material meets the stringent requirements of research and drug development. This process involves initial screening, documentation review, and analytical validation.

G cluster_0 Phase 1: Supplier Identification cluster_1 Phase 2: Documentation Review & Risk Assessment cluster_2 Phase 3: Analytical Verification cluster_3 Phase 4: Final Decision A Identify Potential Suppliers (e.g., TCI, Sigma-Aldrich Partners) B Request Technical Data Packet: - Safety Data Sheet (SDS) - Certificate of Analysis (CoA) - Purity Specifications A->B A->B C Compare Supplier Specs (Purity, Form, Impurity Profile) B->C B->C D Review SDS for Handling & Storage Requirements C->D C->D E Assess Supplier Reliability (Stock, Lead Times, Support) D->E D->E F Procure Sample from Top Candidate(s) E->F E->F G Perform In-House QC Testing (e.g., HPLC, LC-MS, Titration) F->G F->G H Compare In-House Data with Supplier CoA G->H G->H I Approve Supplier & Qualify Lot H->I H->I J Release Material for R&D Use I->J I->J

Caption: Supplier Qualification & Material Procurement Workflow.

Essential Quality Control & Analytical Methods

Independent verification of the supplier's CoA is a cornerstone of good laboratory practice. For a polar, aromatic compound like 2,5-Dichlorobenzenesulfonic acid, several analytical techniques are appropriate.

High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment due to its ability to separate the main component from structurally similar impurities.

Exemplary HPLC Protocol for Purity Analysis

Causality: This method is designed based on the compound's properties. A C18 column is used due to the nonpolar aromatic ring. The acidic mobile phase ensures the sulfonic acid group remains protonated for consistent retention, and UV detection is ideal for the chromophoric benzene ring.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the material and dissolve in 10 mL of a 50:50 Water:Acetonitrile solution.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Additional Validating Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the parent compound and identify unknown impurities.[4]

  • Acid-Base Titration: To determine the assay value by titrating the sulfonic acid group with a standardized base (e.g., NaOH). This provides a measure of the active acidic component.

Safe Handling, Storage, and Hazard Management

This compound is a corrosive substance that requires careful handling. Adherence to safety protocols outlined in the supplier's Safety Data Sheet (SDS) is mandatory.

  • GHS Hazard Classification: The compound is classified as corrosive and can cause severe skin burns and eye damage.[4] It may also be corrosive to metals.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals). Some suppliers may also list H302 (Harmful if swallowed).[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[6]

  • Storage: Store in a dry, well-ventilated place, locked up, and in a corrosive-resistant container.[7] Keep the container tightly closed. Recommended storage is often at room temperature.[5][7]

Applications in a Research & Development Context

The primary value of this compound in a research setting is its role as a versatile intermediate.[1]

  • Dye Synthesis: It is a known precursor to 2,5-diaminobenzenesulfonic acid, a foundational component in the synthesis of various azo dyes used in textiles and paper.[2][8] The conversion involves a high-pressure ammoniation reaction or a chemical reduction method.[8]

  • Pharmaceutical & Agrochemical Scaffolding: The dichlorinated benzene ring serves as a rigid scaffold. The chlorine atoms can be subjected to nucleophilic substitution reactions (e.g., Buchwald-Hartwig or Ullmann coupling) to introduce other functional groups, building molecular complexity. The sulfonic acid group can be removed or transformed, further adding to its synthetic utility.[1]

  • Catalysis: As a strong, non-oxidizing acid, it can be explored as a catalyst in reactions such as esterification and alkylation.[2]

By understanding the commercial sources, implementing a rigorous quality control framework, and adhering to safety protocols, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66616, 2,5-Dichlorobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • Sigma-Aldrich (China). (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to the Applications of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Intermediate

2,5-Dichlorobenzenesulfonic acid (DBSA), with the chemical formula C₆H₄Cl₂O₃S, is a significant organosulfur compound within the family of halogenated aromatic sulfonic acids.[1] Characterized by a benzene ring substituted with two chlorine atoms at the 2nd and 5th positions and a sulfonic acid group, its structure is fundamental to its chemical reactivity and utility.[1] Typically appearing as a white to off-white crystalline solid, it is often supplied in its dihydrate form (C₆H₄Cl₂O₃S·2H₂O).[1][2]

The molecule's functionality is dictated by the interplay of its constituent groups. The strong electron-withdrawing nature of the sulfonic acid group, combined with the two chlorine atoms, significantly influences the electron density of the aromatic ring.[1] This configuration confers strong acidic properties and makes 2,5-Dichlorobenzenesulfonic acid a versatile and valuable intermediate in a multitude of organic synthesis applications, ranging from the creation of vibrant dyes to its potential role as a building block for pharmaceuticals and agrochemicals.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Chemical Structure

Caption: Chemical Structure of 2,5-Dichlorobenzenesulfonic Acid.

Table 1: Physical and Chemical Properties of 2,5-Dichlorobenzenesulfonic Acid

PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂O₃S[2][4]
Molecular Weight 227.06 g/mol [1][4]
CAS Number 88-42-6[1][2]
Appearance White to almost white powder or crystal[1][2][5]
Melting Point 97.0 to 101.0 °C[2][6]
Solubility Freely soluble in water; almost transparent in Methanol[2][7][8]
pKa -1.47 ± 0.30 (Predicted)[2]
Density 1.668 g/cm³[2][6]
Storage Temperature Room Temperature, sealed in dry conditions[2][9]

Core Applications and Synthetic Utility

The primary value of 2,5-Dichlorobenzenesulfonic acid lies in its function as a chemical intermediate. Its reactive sites—the sulfonic acid group and the chlorine-substituted aromatic ring—provide pathways to a diverse range of more complex molecules.

Keystone Intermediate in Dye Synthesis

Historically and currently, a major application of 2,5-Dichlorobenzenesulfonic acid is in the manufacturing of dyes and pigments.[1][10] It serves as a precursor to other critical dye intermediates, most notably 2,5-diaminobenzenesulfonic acid.[11][12] The conversion process allows for the introduction of amino groups, which are essential chromophores and auxochromes in many dye structures.

Dyes synthesized from its derivatives are noted for their bright colors and good fastness, making them suitable for coloring materials like paper, cellulose, and feathers.[12] For example, 4-Amino-2,5-dichlorobenzenesulfonic acid, another derivative, is used in the synthesis of C.I. Acid Yellow 49 and C.I. Acid Orange 50.[13]

Caption: Application of 2,5-Dichlorobenzenesulfonic Acid as a Dye Intermediate.

Building Block for Pharmaceutical and Agrochemical Industries

While specific, direct applications in marketed drugs are not extensively documented in public literature, the structural motifs of 2,5-Dichlorobenzenesulfonic acid are highly relevant to both pharmaceutical and agrochemical synthesis.[1][3][14] Halogenated aromatic compounds are foundational in creating active pharmaceutical ingredients (APIs) and pesticides. The chlorine atoms can be subjected to nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the sulfonic acid group enhances water solubility—a critical property in drug formulation and delivery.[1][11]

The closely related compound, 2,5-dichlorobenzoic acid, is a known and crucial intermediate in the synthesis of herbicides and other therapeutic agents, highlighting the industrial value of the 2,5-dichloro-substituted benzene ring in these sectors.[3][15] This suggests that 2,5-Dichlorobenzenesulfonic acid is a valuable building block for creating novel compounds for screening and development in these fields.

Catalyst in Organic Transformations

As a strong acid, 2,5-Dichlorobenzenesulfonic acid can function as a catalyst in various organic reactions.[1] Arylsulfonic acids are effective catalysts for transformations such as esterification and alkylation, owing to their strong acidity and the electron-withdrawing nature of the sulfonyl group.[11]

Intermediate for Specialty Chemicals

The reactivity of 2,5-Dichlorobenzenesulfonic acid allows for its conversion into other specialty chemicals. For example, it can be a precursor in the synthesis of sulfones.[1] While not a direct route, its conversion to the corresponding sulfonyl chloride provides a key intermediate for reacting with aromatic compounds (via Friedel-Crafts reaction) to yield diaryl sulfones.[1] Furthermore, under specific conditions, it can be a precursor to substituted phenols; for instance, hydrolysis of a related trichlorobenzenesulfonic acid can yield 2,5-dichloro-4-hydroxybenzenesulfonic acid, which is an intermediate in the preparation of 2,5-dichlorophenol.[1][16]

Key Experimental Protocols and Methodologies

Synthesis of 2,5-Dichlorobenzenesulfonic Acid via Sulfonation

The primary industrial synthesis of 2,5-Dichlorobenzenesulfonic acid is achieved through the electrophilic aromatic substitution of 1,4-dichlorobenzene.[1][11] The chlorine atoms are deactivating but ortho, para-directing; thus, sulfonation occurs at the positions adjacent to the chlorines (2 and 5 positions).[1]

reactant1 1,4-Dichlorobenzene plus + reactant1->plus reactant2 Oleum (H₂SO₄/SO₃) arrow Electrophilic Aromatic Substitution reactant2->arrow plus->reactant2 product 2,5-Dichlorobenzenesulfonic Acid arrow->product

Caption: Synthesis of 2,5-Dichlorobenzenesulfonic Acid.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, carefully charge 1,4-dichlorobenzene.

  • Sulfonating Agent: The sulfonating agent is typically oleum (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid).[11]

  • Addition: Slowly add the oleum to the 1,4-dichlorobenzene under controlled temperature conditions with vigorous stirring. The reaction is exothermic and requires careful monitoring.

  • Reaction Conditions: The mixture is typically heated to facilitate the reaction. Reaction time and temperature are critical parameters to optimize yield and minimize side products.

  • Work-up: After the reaction is complete, the mixture is carefully quenched, often by adding it to ice water.

  • Isolation: The product, 2,5-Dichlorobenzenesulfonic acid, can be isolated from the aqueous solution through crystallization, often by cooling or by salting out.

  • Purification: The crude product can be further purified by recrystallization to achieve the desired purity (>98%).[5]

Analytical Techniques for Separation and Quantification

Due to its polar nature, chromatographic techniques are essential for the isolation and quantification of 2,5-Dichlorobenzenesulfonic acid.[1] High-Performance Liquid Chromatography (HPLC) is a common method used to determine its purity.[5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure of the synthesized compound.[4]

Safety, Handling, and Regulatory Information

As a strong, corrosive acid, 2,5-Dichlorobenzenesulfonic acid must be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
Hazard Statements H290May be corrosive to metals.[2][4][5]
H314Causes severe skin burns and eye damage.[2][4][5]
H302Harmful if swallowed.[17]
Precautionary Statements P260Do not breathe dusts or mists.[5][17]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][5][17]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][17]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][17]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
P310Immediately call a POISON CENTER/doctor.[5]
P405Store locked up.[2][5]
P406Store in a corrosive resistant container with a resistant inner liner.[2][5]

Handling and Storage: Always handle 2,5-Dichlorobenzenesulfonic acid in a well-ventilated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[18] It should be stored in a dry, cool, and well-ventilated place in a tightly closed, corrosive-resistant container.[2][5][18]

Conclusion and Future Outlook

2,5-Dichlorobenzenesulfonic acid is a foundational chemical with established importance, particularly as an intermediate in the dye industry. Its inherent reactivity, stemming from its acidic sulfonic group and chlorinated aromatic ring, provides a versatile platform for organic synthesis. While its primary application has been in color chemistry, its potential as a building block for high-value molecules in the pharmaceutical and agrochemical sectors remains a compelling area for future research. The development of greener, more efficient synthesis routes and the expansion of its utility in creating novel functional materials will continue to define the scientific and industrial relevance of this important compound.[14]

References

  • 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem. [Link]

  • US4670610A - Preparation of 2,5-dichlorophenol - Google P
  • 2,5-dichlorobenzenesulphonic acid - ChemBK. [Link]

  • 4-Amino-2,5-dichlorobenzenesulfonic acid. [Link]

  • 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem. [Link]

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Methodological & Application

Application Notes and Protocols: 2,5-Dichlorobenzenesulfonic Acid as a Versatile Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2,5-Dichlorobenzenesulfonic acid as a highly effective and robust Brønsted acid catalyst for a range of organic transformations. Its strong acidity, thermal stability, and solubility in various organic solvents make it a valuable tool in the modern synthetic chemist's arsenal. Herein, we delve into its mechanistic underpinnings and provide detailed, field-proven protocols for its application in key synthetic reactions.

Introduction to 2,5-Dichlorobenzenesulfonic Acid: A Catalyst Profile

2,5-Dichlorobenzenesulfonic acid (DCBSA) is a crystalline organic acid belonging to the family of halogenated aromatic sulfonic acids.[1] The presence of two electron-withdrawing chlorine atoms on the benzene ring, in conjunction with the strongly electron-withdrawing sulfonic acid group, significantly enhances its acidity, making it a powerful proton donor.[1][2] This heightened acidity allows it to effectively catalyze reactions that are sluggish with weaker acid catalysts.

Key Advantages as a Catalyst:

  • Strong Acidity: The electron-withdrawing nature of the chlorine substituents and the sulfonyl group results in a low pKa, ensuring efficient protonation of substrates.[2]

  • High Thermal Stability: DCBSA is stable at elevated temperatures, making it suitable for reactions requiring heat.

  • Solubility: It exhibits good solubility in a range of polar organic solvents, facilitating homogeneous catalysis.[2]

  • Ease of Handling: As a solid, it is often easier and safer to handle and weigh compared to corrosive liquid acids like sulfuric acid.

Mechanistic Rationale: The Role of Brønsted Acidity

The catalytic activity of 2,5-Dichlorobenzenesulfonic acid stems from its ability to act as a potent Brønsted acid. In essence, it donates a proton (H⁺) to a substrate molecule, thereby activating it towards nucleophilic attack. This protonation event is the cornerstone of its catalytic efficacy in a multitude of organic reactions.

Bronsted Acid Catalysis Catalyst 2,5-Dichlorobenzenesulfonic Acid (DCBSA-H) Protonated_Substrate Protonated Substrate (Activated) Catalyst->Protonated_Substrate Proton Transfer Substrate Substrate (e.g., Carbonyl) Substrate->Protonated_Substrate Product Product Protonated_Substrate->Product Nucleophile Nucleophile Nucleophile->Protonated_Substrate Nucleophilic Attack Catalyst_Regen DCBSA Anion Product->Catalyst_Regen Deprotonation Catalyst_Regen->Catalyst Regeneration

Caption: General mechanism of Brønsted acid catalysis by 2,5-Dichlorobenzenesulfonic acid.

Application in Fischer-Speier Esterification

The esterification of carboxylic acids with alcohols is a fundamental transformation in organic synthesis. 2,5-Dichlorobenzenesulfonic acid serves as an excellent catalyst for this reaction, promoting the formation of the ester by protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity.

Causality Behind Experimental Choices
  • Catalyst Loading: A catalytic amount (typically 1-5 mol%) is sufficient. Higher loadings generally do not significantly improve yields but can complicate purification.

  • Solvent: The alcohol reactant is often used as the solvent to drive the equilibrium towards the product side. For less soluble substrates, a non-polar solvent like toluene or heptane can be used in conjunction with a Dean-Stark apparatus to remove the water byproduct, thereby favoring ester formation.

  • Temperature: The reaction is typically conducted at reflux to increase the reaction rate. The thermal stability of DCBSA is a key advantage here.

  • Work-up: A simple aqueous work-up is usually sufficient to remove the water-soluble catalyst and any unreacted carboxylic acid.

Detailed Protocol: Synthesis of Ethyl Benzoate

Materials:

  • Benzoic acid

  • Ethanol (absolute)

  • 2,5-Dichlorobenzenesulfonic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (12.2 g, 100 mmol) and absolute ethanol (100 mL).

  • Stir the mixture until the benzoic acid is dissolved.

  • Add 2,5-Dichlorobenzenesulfonic acid (0.57 g, 2.5 mmol, 2.5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, until effervescence ceases), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl benzoate.

  • Purify the product by vacuum distillation to obtain pure ethyl benzoate.

Self-Validation:

  • Expected Yield: 85-95%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum is a key indicator of reaction completion.

Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Volume (mL)Density (g/mL)
Benzoic Acid122.12100--
Ethanol46.07-1000.789
2,5-DCBSA227.062.5--
Ethyl Benzoate150.17--1.05

Application in the Protection of Alcohols as Tetrahydropyranyl (THP) Ethers

The protection of hydroxyl groups is a common strategy in multi-step organic synthesis. 2,5-Dichlorobenzenesulfonic acid is an effective catalyst for the formation of tetrahydropyranyl (THP) ethers from alcohols and 3,4-dihydro-2H-pyran (DHP).

Rationale for Experimental Design
  • Catalyst Loading: A very low catalytic loading (0.1-1 mol%) is typically sufficient for this facile reaction.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert under the reaction conditions and readily dissolve the reactants.

  • Temperature: The reaction is generally performed at room temperature or 0 °C to prevent potential side reactions.

  • Work-up: The reaction is quenched with a mild base to neutralize the acid catalyst, followed by a standard aqueous work-up.

Step-by-Step Protocol: Protection of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • 2,5-Dichlorobenzenesulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol (5.41 g, 50 mmol) in anhydrous DCM (50 mL).

  • Add 3,4-dihydro-2H-pyran (5.05 g, 60 mmol, 1.2 equivalents).

  • Add 2,5-Dichlorobenzenesulfonic acid (0.11 g, 0.5 mmol, 1 mol%) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to yield the pure THP-protected benzyl alcohol.

Self-Validation:

  • Expected Yield: >95%

  • Characterization: Successful protection can be confirmed by the appearance of characteristic signals for the THP ether in the ¹H NMR spectrum and the disappearance of the hydroxyl proton signal.

Deprotection of Boc-Protected Amines

While typically removed under strong acidic conditions like trifluoroacetic acid (TFA), the tert-butyloxycarbonyl (Boc) protecting group can also be cleaved using a strong Brønsted acid catalyst like 2,5-Dichlorobenzenesulfonic acid in a suitable solvent. This can be advantageous when other acid-labile groups that are stable to DCBSA are present.

Protocol: Deprotection of N-Boc-Aniline

Materials:

  • N-Boc-aniline

  • 2,5-Dichlorobenzenesulfonic acid

  • Methanol or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-aniline (9.66 g, 50 mmol) in methanol (100 mL) in a round-bottom flask.

  • Add 2,5-Dichlorobenzenesulfonic acid (1.14 g, 5 mmol, 10 mol%).

  • Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material. The reaction time can vary from a few hours to overnight.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid and remove the catalyst.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give aniline.

Self-Validation:

  • Expected Yield: >90%

  • Characterization: The disappearance of the Boc group signals in the ¹H NMR spectrum confirms the deprotection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Reactants and Solvent Catalyst Add 2,5-DCBSA Reactants->Catalyst Stir Stir at appropriate temperature Catalyst->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Upon Completion Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product Product Purify->Product Final Product

Caption: A generalized experimental workflow for reactions catalyzed by 2,5-Dichlorobenzenesulfonic acid.

Safety and Handling

2,5-Dichlorobenzenesulfonic acid is a corrosive solid that can cause severe skin burns and eye damage.[3] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2,5-Dichlorobenzenesulfonic acid is a highly effective and versatile Brønsted acid catalyst for a variety of important organic transformations. Its strong acidity, thermal stability, and ease of handling make it a valuable alternative to other acid catalysts. The protocols provided herein offer a solid foundation for researchers to incorporate this powerful catalyst into their synthetic strategies, enabling efficient and high-yielding chemical syntheses.

References

  • Hainan Sincere Industries. What is benzene sulphonic acid used for drug synthesis? [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Chemistry LibreTexts. Further Applications of Nitration and Sulfonation. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • PubChem. 2,5-Dichlorobenzenesulfonic acid. [Link]

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Application Notes & Protocols: The Role of 2,5-Dichlorobenzenesulfonic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Significance in Pharmaceutical Development

2,5-Dichlorobenzenesulfonic acid (DBSA), a halogenated aromatic sulfonic acid, is a highly versatile and powerful tool in the arsenal of the modern medicinal chemist and process development scientist.[1] While not always present in the final Active Pharmaceutical Ingredient (API), its unique combination of strong acidity, structural features, and reactivity makes it an invaluable reagent, catalyst, and synthetic intermediate.[1][2]

This document serves as a comprehensive technical guide for researchers, outlining the fundamental properties, key applications, and detailed experimental protocols for the effective use of 2,5-Dichlorobenzenesulfonic acid in a pharmaceutical R&D setting. Its primary applications can be broadly categorized into two main areas:

  • As a Strong Acid Catalyst: The sulfonic acid group provides strong, non-volatile acidity, making DBSA an effective catalyst for a range of organic transformations crucial to drug synthesis, such as esterification and alkylation reactions.[2]

  • As a Key Synthetic Intermediate: The dichlorinated benzene ring serves as a robust chemical scaffold. Through subsequent chemical modifications, DBSA is a precursor to more complex molecules, notably as a starting material for intermediates like 2,5-diaminobenzenesulfonic acid, a building block in the synthesis of various compounds.[3]

The presence of two chlorine atoms and a strongly electron-withdrawing sulfonic acid group significantly influences the electronic properties of the aromatic ring, dictating its reactivity and making it a versatile starting point for further functionalization.[1]

Physicochemical Properties & Safety Data

Accurate knowledge of a reagent's properties and hazards is fundamental to safe and successful experimentation. The data below is consolidated for quick reference.

PropertyValueSource(s)
Chemical Formula C₆H₄Cl₂O₃S[1][4][5]
Molecular Weight 227.07 g/mol [4][5]
CAS Number 88-42-6[4][5]
Appearance White to almost white powder or crystal[4]
Melting Point 97.0 to 101.0 °C[4]
Solubility Freely soluble in water; almost transparent in Methanol[4][6]
pKa (Predicted) -1.47 ± 0.30[4]

Safety and Handling Summary:

Hazard StatementGHS ClassificationPrecautionary MeasuresSource(s)
H314: Causes severe skin burns and eye damage Skin Corrosion/Irritation, Category 1A, B, CWear protective gloves, clothing, eye, and face protection. Do not breathe dust. Wash hands thoroughly after handling.[4][5]
H290: May be corrosive to metals Corrosive to Metals, Category 1Keep only in original, corrosive-resistant container. Absorb spillage to prevent material damage.[4][5]

Note: This substance is highly corrosive. All handling must be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[5] Refer to the full Safety Data Sheet (SDS) from your supplier before use.[7]

Application I: DBSA as a Synthetic Intermediate

A critical application of 2,5-dichlorobenzenesulfonic acid is its role as a precursor to other valuable pharmaceutical intermediates. Its conversion to 2,5-diaminobenzenesulfonic acid via high-pressure ammonolysis is a prime example.[3] The resulting diamino compound is a versatile building block for constructing more complex heterocyclic systems found in many therapeutic agents.

The workflow below illustrates the strategic position of DBSA in a multi-step synthesis plan.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: API Synthesis A 2,5-Dichlorobenzenesulfonic Acid (Starting Material) B High-Pressure Ammonolysis (Protocol 1) A->B C 2,5-Diaminobenzenesulfonic Acid (Versatile Intermediate) B->C D Further Cyclization / Functionalization Reactions C->D Incorporation into Drug Scaffold E Active Pharmaceutical Ingredient (API) D->E

Caption: Synthetic workflow from DBSA to a final API.
Protocol 1: Synthesis of 2,5-Diaminobenzenesulfonic Acid

This protocol details the conversion of DBSA to 2,5-diaminobenzenesulfonic acid, a key intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where ammonia displaces the chlorine atoms. This process requires elevated temperature and pressure to overcome the high activation energy associated with cleaving the strong aryl-chloride bond.

Materials:

  • 2,5-Dichlorobenzenesulfonic acid (1.0 eq)

  • Aqueous Ammonia (25-30% solution, excess)

  • Copper(II) sulfate (catalytic amount)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Ethanol

Equipment:

  • High-pressure autoclave reactor with stirring and temperature control

  • Glassware for filtration and crystallization

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a suitable high-pressure autoclave, charge 2,5-dichlorobenzenesulfonic acid, a catalytic amount of copper(II) sulfate, and an excess of aqueous ammonia solution. Causality: Copper salts are known to catalyze nucleophilic aromatic substitution reactions involving aryl halides, lowering the required temperature and pressure.

  • Reaction: Seal the reactor and begin stirring. Heat the mixture to 150-180°C. The internal pressure will rise significantly. Maintain these conditions for 8-12 hours, monitoring the reaction progress by withdrawing aliquots (if the reactor setup permits) and analyzing via HPLC.

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Isolation: Transfer the reaction mixture to a beaker. Acidify the solution carefully with hydrochloric acid to a pH of approximately 3. This will precipitate the product. Causality: 2,5-diaminobenzenesulfonic acid is zwitterionic and has its isoelectric point (point of minimum solubility) in the acidic pH range.

  • Filtration: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess purity using HPLC.

Application II: DBSA as an Acid Catalyst

The strong acidity and low volatility of 2,5-dichlorobenzenesulfonic acid make it an excellent alternative to mineral acids like sulfuric acid or hydrochloric acid for catalyzing reactions such as Fischer esterification.[2] Ester functional groups are ubiquitous in pharmaceuticals, often serving as prodrugs to improve bioavailability or as key structural components.

Advantages of DBSA as a Catalyst:

  • High Acidity: Ensures efficient protonation of the carbonyl oxygen, accelerating the rate-limiting step.[1]

  • Thermal Stability: Suitable for reactions requiring elevated temperatures.

  • Solid Form: Easier to handle and weigh accurately compared to fuming liquid acids.[4]

  • Potentially Higher Selectivity: The bulky nature of the catalyst can sometimes lead to fewer side reactions compared to smaller, more aggressive acid catalysts.

G cluster_mech Esterification Mechanism A 1. Carboxylic Acid Carbonyl Protonation (Catalyst: DBSA) B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Water Molecule Departs C->D E 5. Deprotonation (Catalyst Regeneration) D->E F Ester Product E->F

Caption: Key steps in DBSA-catalyzed esterification.
Protocol 2: General Procedure for DBSA-Catalyzed Esterification

This protocol provides a general workflow for the esterification of a generic carboxylic acid with an alcohol, a common transformation in pharmaceutical synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (1.5 - 5.0 eq, can also be used as solvent)

  • 2,5-Dichlorobenzenesulfonic acid (0.01 - 0.05 eq)

  • Anhydrous solvent (e.g., Toluene, if alcohol is not the solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for water removal)

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • Setup: To a round-bottom flask, add the carboxylic acid, the alcohol, and the solvent (if necessary). If using a solvent like toluene, equip the flask with a Dean-Stark trap to remove water as it forms, driving the equilibrium towards the product. Causality: Esterification is a reversible reaction. Removing water, a byproduct, according to Le Châtelier's principle, increases the yield of the ester.

  • Catalyst Addition: Add 2,5-dichlorobenzenesulfonic acid (1-5 mol%) to the mixture with stirring.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature. If a solvent was used, dilute with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the DBSA catalyst and any remaining carboxylic acid).

    • Deionized water.

    • Brine (to break any emulsions and remove bulk water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product as necessary using techniques such as column chromatography or distillation.

Characterization:

  • Confirm product identity via spectroscopic methods (NMR, IR, MS).

  • Assess purity via GC or HPLC.

Conclusion

2,5-Dichlorobenzenesulfonic acid is a potent and multifaceted reagent for pharmaceutical synthesis. Its utility as both a robust, handleable strong acid catalyst and a key intermediate for producing other valuable building blocks makes it a substance of significant interest. The protocols outlined herein provide a foundation for researchers to safely and effectively leverage the properties of DBSA to accelerate and enable the synthesis of novel therapeutic agents. Adherence to rigorous safety protocols is paramount due to its corrosive nature.

References

  • 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

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Application Notes & Protocols: The Role of 2,5-Dichlorobenzenesulfonic Acid in Modern Dyestuff Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of Chlorinated Benzenesulfonic Acids in Dyestuff Chemistry

2,5-Dichlorobenzenesulfonic acid is a significant organic compound within the broader class of arylsulfonic acids.[1] While not a dye itself, it serves as a critical precursor and intermediate in the synthesis of a variety of dyestuffs, particularly in the azo dye family.[1][2] Its chemical architecture, featuring a sulfonic acid group and two chlorine atoms on the benzene ring, provides a unique combination of properties that are highly valuable in organic synthesis. The sulfonic acid group (-SO₃H) imparts water solubility, a crucial characteristic for many dye applications, while the chlorine atoms offer reactive sites for subsequent chemical modifications.[1][3]

These application notes provide an in-depth guide for researchers and chemical process developers on the utilization of 2,5-Dichlorobenzenesulfonic acid as a foundational building block in the manufacturing of high-performance dyes. We will explore the primary synthetic pathways, provide detailed experimental protocols, and explain the causality behind critical process parameters.

Core Application: A Key Intermediate for Azo Dyes

The primary application of 2,5-Dichlorobenzenesulfonic acid in dyestuff manufacturing is its role as a precursor to other key intermediates. A significant synthetic transformation involves its conversion to 2,5-diaminobenzenesulfonic acid.[1][2] This diamino compound is a versatile building block for producing dyes with bright colors, excellent color fastness, and good level dyeing properties, making them suitable for materials like paper, cellulose, and feathers.[2]

The conversion is typically achieved through high-pressure aminolysis, where the chlorine atoms are displaced by amino groups via nucleophilic aromatic substitution.[1][2] The electron-withdrawing nature of the sulfonic acid group activates the ring, facilitating this substitution. Once 2,5-diaminobenzenesulfonic acid or a related amino-chlorobenzenesulfonic acid derivative is synthesized, it can be used in the quintessential reaction for azo dye formation: diazotization followed by azo coupling.[4][5]

General Synthetic Pathway Overview

The journey from a simple chlorinated benzene to a complex azo dye involves several distinct chemical transformations. The process leverages fundamental reactions in industrial organic chemistry, starting with the sulfonation of 1,4-dichlorobenzene.

G start_material 1,4-Dichlorobenzene intermediate1 2,5-Dichlorobenzenesulfonic Acid start_material->intermediate1 Sulfonation (Oleum) intermediate2 Key Amino Intermediate (e.g., 2,5-Diaminobenzenesulfonic Acid) intermediate1->intermediate2 Nucleophilic Substitution (e.g., Aminolysis) intermediate3 Diazonium Salt intermediate2->intermediate3 Diazotization (NaNO₂, H⁺, 0-5°C) final_product Final Azo Dye intermediate3->final_product Azo Coupling (+ Coupling Component)

Caption: General synthetic pathway from 1,4-Dichlorobenzene to a final Azo Dye.

Principle of Azo Dye Synthesis: Diazotization and Coupling

The creation of the chromophore, the part of the molecule responsible for color, in azo dyes relies on a two-step process. This method is one of the most versatile and widely used in the dye industry.[5]

  • Diazotization: A primary aromatic amine (the 'diazo component,' derived from our starting acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (typically 0-5°C).[4][6] This reaction converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, leading to unwanted byproducts and reduced yield.[4]

  • Azo Coupling: The electrophilic diazonium salt is then introduced to an electron-rich aromatic compound, known as the 'coupling component' (e.g., a phenol, naphthol, or aromatic amine).[7] The diazonium salt attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction, forming the characteristic -N=N- azo bond that links the two aromatic systems.[5][6] The pH of this reaction is crucial; phenolic coupling components require alkaline conditions (pH 9-10) to form the more reactive phenoxide ion, while amine coupling components typically react best in weakly acidic conditions (pH 4-5).[4]

Experimental Protocol: Synthesis of an Acid Orange Dye

This protocol details the synthesis of a representative monoazo acid dye using 4-Amino-2,5-dichlorobenzenesulfonic acid as the diazo component and 2-naphthol (β-naphthol) as the coupling component.

Materials & Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Amino-2,5-dichlorobenzenesulfonic acid242.08102.42 gDiazo Component
Sodium Nitrite (NaNO₂)69.00110.76 gDiazotizing Agent
Concentrated HCl (37%)36.46~30~2.5 mLAcid Catalyst
2-Naphthol (β-naphthol)144.17101.44 gCoupling Component
Sodium Hydroxide (NaOH)40.00~30~1.2 gFor dissolving 2-Naphthol & pH adj.
Sodium Chloride (NaCl)58.44-Saturated Soln.For 'salting out' the product
Distilled Water18.02-As neededSolvent
Ice--As neededFor temperature control
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt Solution (0-5°C)

  • Amine Suspension: In a 250 mL beaker, create a suspension of 2.42 g (10 mmol) of 4-Amino-2,5-dichlorobenzenesulfonic acid in 50 mL of water. Add 2.5 mL of concentrated HCl.

  • Cooling: Place the beaker in an ice-salt bath and stir continuously until the temperature of the suspension drops to 0-5°C. Efficient cooling is paramount for the stability of the diazonium salt to be formed.[4]

  • Nitrite Addition: In a separate test tube, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold water. Add this nitrite solution dropwise to the cold, stirred amine suspension over 15-20 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not exceed 5°C.

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure full diazotization. The formation of a clear solution may be observed. A positive test on starch-iodide paper (turns blue-black) confirms the presence of excess nitrous acid, indicating the reaction is complete.[8]

Part B: Preparation of the Coupling Component Solution

  • Naphthol Dissolution: In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of a 10% sodium hydroxide solution. This is done to form the sodium naphthoxide salt, which is both water-soluble and a more potent nucleophile for the coupling reaction.[4]

  • Cooling: Cool this alkaline solution to 0-5°C in an ice bath with gentle stirring.

Part C: The Azo Coupling Reaction & Product Isolation

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold, vigorously stirred 2-naphthol solution (from Part B). An intensely colored precipitate should form almost immediately.

  • pH Control: During the addition, monitor the pH of the mixture. It must remain alkaline (pH 9-10) to facilitate the coupling with the naphthol. Add small amounts of 10% NaOH solution as needed to maintain this pH range.

  • Stirring: Continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Product Precipitation (Salting Out): Gently heat the mixture to about 60°C to ensure the dye is in solution, then add a saturated sodium chloride solution to precipitate the dye product. This process, known as "salting out," reduces the solubility of the organic dye salt in the aqueous medium.[4]

  • Isolation: Allow the mixture to cool to room temperature, then collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small amount of cold saturated NaCl solution to remove inorganic impurities.[9] Dry the product in a vacuum oven at 60-70°C.

Experimental Workflow Diagram

G cluster_diazo Part A: Diazotization cluster_coupling Part B: Coupling Prep cluster_reaction Part C: Reaction & Isolation process_step process_step input_material input_material critical_condition critical_condition output_product output_product A1 Suspend Amine in H₂O/HCl A2 Cool to 0-5°C A1->A2 A4 Dropwise Addition of NaNO₂ A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 30 min at 0-5°C A4->A5 C1 Combine Solutions Slowly A5->C1 B1 Dissolve 2-Naphthol in NaOH B2 Cool to 0-5°C B1->B2 B2->C1 C2 Maintain pH 9-10 C1->C2 C3 Stir for 1-2 hours C2->C3 C4 Salt Out with NaCl C3->C4 C5 Filter & Wash C4->C5 C6 Dry Product C5->C6 C7 Purified Acid Dye C6->C7

Caption: Step-by-step experimental workflow for the synthesis of an acid orange dye.

Safety, Handling, and Waste Management

  • Corrosives: Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated in a dry, solid state.[5] The protocols are designed to keep them in a cold aqueous solution where they are much more stable and are used immediately after preparation. Never attempt to isolate the diazonium salt intermediate.

  • Waste Disposal: The acidic and basic waste streams generated during the process require neutralization before disposal to comply with environmental regulations.[1] The final dye product should also be disposed of according to local institutional guidelines for chemical waste.

References

Application Note & Experimental Protocol: Leveraging 2,5-Dichlorobenzenesulfonic Acid as a Reversible Sulfonating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers and drug development professionals on the application of 2,5-Dichlorobenzenesulfonic acid as a specialized sulfonating agent. While commonly known as a product of 1,4-dichlorobenzene sulfonation[1], its utility extends to serving as a sulfonic acid donor in trans-sulfonation reactions. This protocol delves into the mechanistic underpinnings, a detailed experimental workflow, safety considerations, and characterization techniques, offering a robust methodology for the targeted sulfonation of activated aromatic substrates.

Introduction: A Niche Application in Sulfonation Chemistry

Arylsulfonic acids are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and detergents.[1][2] The introduction of a sulfonic acid (-SO₃H) group can dramatically alter a molecule's properties, most notably by increasing its water solubility.[1] The sulfonation of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS), typically achieved using potent reagents like fuming sulfuric acid (oleum).[3][4]

However, such harsh conditions can be incompatible with sensitive substrates. This is where the principle of reversible sulfonation can be strategically employed.[2][4][5] 2,5-Dichlorobenzenesulfonic acid, a stable, crystalline solid, can act as a transfer sulfonating agent. The reaction's equilibrium can be manipulated to favor the sulfonation of a more reactive aromatic compound, offering a milder alternative to traditional methods. The electron-withdrawing nature of the two chlorine atoms on the benzenesulfonic acid ring influences its reactivity and makes it a suitable leaving group in a trans-sulfonation context.

This guide details a protocol that leverages this equilibrium, providing a controlled method for synthesizing custom sulfonated molecules.

Reagent Profile: 2,5-Dichlorobenzenesulfonic Acid

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

Physicochemical Data
PropertyValueSource
IUPAC Name 2,5-dichlorobenzenesulfonic acidPubChem[6]
CAS Number 88-42-6TCI Chemicals
Molecular Formula C₆H₄Cl₂O₃SPubChem[6]
Molecular Weight 227.06 g/mol PubChem[6]
Appearance White to off-white crystalline powderTCI Chemicals[7]
Purity Typically >98.0% (HPLC)TCI Chemicals[7]
Safety & Hazard Information

2,5-Dichlorobenzenesulfonic acid is a corrosive and hazardous substance that demands careful handling.[6]

  • GHS Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).[6]

  • Precautionary Statements: P260 (Do not breathe dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Scientist's Note: Always handle this reagent inside a certified chemical fume hood. Ensure immediate access to an emergency shower and eyewash station. All contaminated clothing should be removed and washed before reuse.

The Mechanism: Trans-Sulfonation via Electrophilic Aromatic Substitution

The protocol operates on the principle of reversible sulfonation, a key difference from other EAS reactions like nitration.[3] The sulfonic acid group is transferred from the 2,5-dichlorobenzene moiety to a more electron-rich aromatic substrate (Ar'-H). The reaction is driven forward by the continuous removal of the 1,4-dichlorobenzene byproduct or by the higher thermodynamic stability of the Ar'-SO₃H product.

The core mechanism follows the canonical steps of EAS:

  • Generation of Electrophile: In this context, the electrophile is effectively protonated sulfur trioxide (⁺SO₃H) or SO₃, which exists in equilibrium with the arylsulfonic acid.[4]

  • Nucleophilic Attack: The π-system of the electron-rich aromatic substrate (Ar'-H) attacks the electrophilic sulfur atom. This forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[3] This is the rate-determining step.

  • Deprotonation: A weak base (e.g., water, or the conjugate base of the acid) removes a proton from the carbon bearing the new sulfonic acid group, restoring aromaticity.[8]

EAS_Mechanism cluster_0 Step 1: Electrophile in Equilibrium cluster_1 Step 2: Nucleophilic Attack (Rate-Determining) cluster_2 Step 3: Deprotonation & Product Formation Reagent Ar-SO₃H (2,5-Dichlorobenzenesulfonic acid) Equilibrium Reagent->Equilibrium Products Ar-H (1,4-Dichlorobenzene) + SO₃ Equilibrium->Products SO3 SO₃ Products->SO3 Substrate Ar'-H (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Substrate->SigmaComplex + SO₃ SigmaComplex2 Sigma Complex SigmaComplex->SigmaComplex2 Product Ar'-SO₃⁻ (Sulfonated Product) SigmaComplex2->Product + B Base Base (B) BH BH⁺

Caption: Mechanism of trans-sulfonation via Electrophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol describes a general procedure for the sulfonation of an activated aromatic substrate, such as phenol or anisole, using 2,5-Dichlorobenzenesulfonic acid.

Materials & Reagents
  • 2,5-Dichlorobenzenesulfonic acid (>98%)

  • Aromatic substrate (e.g., Anisole, >99%)

  • High-boiling point solvent (e.g., Sulfolane or Diphenyl sulfone), anhydrous

  • Sodium hydroxide (NaOH), pellets

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

  • pH paper or meter

Step-by-Step Methodology

Experimental_Workflow start Start setup 1. Reaction Setup - Assemble glassware under N₂ - Add solvent and substrate start->setup reagent_add 2. Reagent Addition - Add 2,5-Dichlorobenzenesulfonic acid - Begin stirring setup->reagent_add reaction 3. Heating & Reaction - Heat to 120-150°C - Monitor via TLC/LC-MS (4-24h) reagent_add->reaction quench 4. Quenching & Neutralization - Cool to RT - Pour into ice-water - Neutralize with NaOH reaction->quench workup 5. Aqueous Workup - Wash with DCM to remove 1,4-dichlorobenzene - Acidify aqueous layer with HCl quench->workup isolation 6. Product Isolation - 'Salting out' with NaCl - Filter the precipitated product workup->isolation purify 7. Purification - Recrystallize from water/ethanol mixture isolation->purify characterize 8. Characterization - NMR, FT-IR, MS - Purity check by HPLC purify->characterize end End characterize->end

Caption: Step-by-step workflow for trans-sulfonation and product isolation.

1. Reaction Setup:

  • Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas (N₂ or Ar) inlet.
  • To the flask, add the aromatic substrate (1.0 eq) and the high-boiling solvent (e.g., sulfolane, ~5 mL per gram of substrate).
  • Rationale: An inert atmosphere prevents potential side reactions, especially with electron-rich substrates. A high-boiling solvent is necessary to reach the temperatures required for trans-sulfonation.

2. Reagent Addition:

  • Add 2,5-Dichlorobenzenesulfonic acid (1.1 - 1.5 eq) to the flask.
  • Begin vigorous stirring to ensure the mixture is homogenous.
  • Rationale: A slight excess of the sulfonating agent helps to drive the reaction equilibrium towards the product.

3. Heating and Reaction Monitoring:

  • Heat the reaction mixture to the target temperature (typically 120-150°C).
  • Monitor the reaction progress periodically (e.g., every 2-4 hours) by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
  • The reaction time can vary from 4 to 24 hours depending on the substrate's reactivity.
  • Rationale: The high temperature provides the necessary activation energy for the sulfonic acid group transfer. Monitoring is crucial to determine the point of maximum conversion and prevent potential degradation.

4. Quenching and Neutralization:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Carefully pour the reaction mixture into a beaker containing crushed ice or cold deionized water. This will precipitate the unreacted sulfonic acids and the product.
  • Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8. This converts the sulfonic acid product to its more water-soluble sodium salt.
  • Rationale: Quenching in ice-water dissipates any residual heat and makes the mixture safe to handle. Neutralization facilitates the separation of the non-polar byproduct.

5. Aqueous Workup:

  • Transfer the neutralized aqueous solution to a separatory funnel.
  • Wash the aqueous layer with a non-polar organic solvent like dichloromethane (DCM) or ether (2-3 times) to remove the 1,4-dichlorobenzene byproduct and any unreacted substrate.
  • Carefully re-acidify the aqueous layer by adding concentrated HCl dropwise until the pH is ~1. The sulfonated product should precipitate out of the solution.
  • Rationale: This liquid-liquid extraction step is critical for removing the key byproduct, which is soluble in organic solvents while the sodium sulfonate salt remains in the aqueous phase.

6. Product Isolation:

  • To maximize precipitation, the aqueous solution can be saturated with sodium chloride ("salting out").
  • Collect the solid precipitate by vacuum filtration.
  • Wash the solid with a small amount of cold deionized water to remove inorganic salts.
  • Rationale: The common ion effect and increased ionic strength of the solution reduce the solubility of the sulfonic acid product, leading to higher recovery.

7. Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system, often a mixture of water and ethanol or isopropanol.
  • Dry the purified product in a vacuum oven.

8. Characterization:

  • Confirm the structure of the final product using standard analytical techniques:
  • ¹H and ¹³C NMR: To confirm the substitution pattern on the aromatic ring.
  • FT-IR: To identify the characteristic S=O and O-H stretches of the sulfonic acid group.
  • Mass Spectrometry: To confirm the molecular weight of the product.
  • Assess the purity of the final compound using HPLC.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Substrate is not sufficiently activated. 2. Reaction temperature is too low. 3. Impure or wet reagents/solvent.1. This method is best for electron-rich aromatics. Consider a stronger sulfonating agent for deactivated rings. 2. Incrementally increase the temperature, but do not exceed the decomposition point of the substrate. 3. Ensure all reagents are pure and solvents are anhydrous.
Formation of Byproducts 1. Reaction temperature is too high, causing charring or side reactions. 2. Polysulfonation of the substrate.1. Lower the reaction temperature. 2. Use a smaller excess of the sulfonating agent (e.g., 1.05 - 1.1 eq). Monitor the reaction closely and stop it once the desired product is maximized.
Difficult Purification 1. Product is highly soluble in the workup solution. 2. Incomplete removal of 1,4-dichlorobenzene.1. Ensure complete acidification (pH ~1) and use the "salting out" technique. Cool the solution in an ice bath to further decrease solubility. 2. Perform additional washes with an organic solvent during the aqueous workup.

Conclusion

The use of 2,5-Dichlorobenzenesulfonic acid as a trans-sulfonating agent represents a valuable strategy for the controlled sulfonation of sensitive and activated aromatic compounds. By leveraging the principles of chemical equilibrium and reversible reactions, this protocol offers a milder alternative to harsh, conventional methods. The detailed workflow, from reaction setup to purification and characterization, provides a self-validating system for researchers to reliably synthesize novel sulfonated molecules. Adherence to the safety precautions outlined is essential for the successful and safe implementation of this protocol.

References

Application Notes & Protocols: The Strategic Role of 2,5-Dichlorobenzenesulfonic Acid in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

2,5-Dichlorobenzenesulfonic acid (DCBSA) is a highly reactive and versatile organosulfur compound. While it has applications in the synthesis of certain dyes and pharmaceuticals, its most significant industrial role is arguably as a foundational building block in the agrochemical sector. Its strategic importance stems from the specific reactivity conferred by its molecular structure: two chlorine atoms and a sulfonic acid group on a benzene ring. This arrangement allows for sequential, regioselective reactions, enabling the construction of complex herbicidal and fungicidal molecules with high precision and yield.

The sulfonic acid group (-SO₃H) is an excellent leaving group, particularly in nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its utility. Furthermore, the electron-withdrawing nature of both the sulfonic acid and chlorine substituents activates the aromatic ring, making it susceptible to nucleophilic attack—a critical step in building the core structure of many active agrochemical ingredients. This guide will focus on its well-documented role in the synthesis of Dicamba, a widely used selective herbicide, to illustrate the practical application and experimental nuances of handling this key intermediate.

Physicochemical & Reactivity Profile of 2,5-Dichlorobenzenesulfonic Acid

Understanding the properties of DCBSA is paramount for its effective and safe use in any synthetic protocol.

PropertyValueSignificance in Synthesis
Chemical Formula C₆H₄Cl₂O₃SProvides the elemental composition.
Molecular Weight 227.06 g/mol Essential for stoichiometric calculations in reaction protocols.
Appearance White to off-white crystalline powderThe physical state at standard conditions.
Melting Point 125-130 °CImportant for storage and reaction temperature considerations.
Solubility Soluble in water and polar organic solventsDictates choice of reaction and purification solvents.
CAS Number 88-39-1Unique identifier for substance verification.
Key Reactivity Activated aromatic ring, good leaving group (-SO₃H)Facilitates nucleophilic aromatic substitution (SₙAr) reactions.

Core Application: Synthesis of Dicamba Herbicide

A primary application of 2,5-Dichlorobenzenesulfonic acid is in the multi-step synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid). DCBSA serves as the precursor for creating the key intermediate, 2,5-dichlorophenol, which is then further processed to yield the final herbicidal product.

Synthetic Workflow Overview

The conversion of DCBSA to Dicamba involves two main stages. The first is a caustic fusion reaction to replace the sulfonic acid group with a hydroxyl group, forming 2,5-dichlorophenol. The second stage involves a Kolbe-Schmitt reaction followed by methylation to introduce the carboxylic acid and methoxy groups, respectively.

G A 2,5-Dichlorobenzenesulfonic Acid (DCBSA) B Caustic Fusion (NaOH, High Temp) A->B Step 1 C 2,5-Dichlorophenol (Intermediate) B->C D Kolbe-Schmitt Reaction (1. NaOH, CO2, Pressure 2. H2SO4) C->D Step 2 E 3,6-Dichloro-2-hydroxybenzoic acid D->E F Methylation (e.g., Dimethyl sulfate) E->F Step 3 G Dicamba (Final Product) F->G

Caption: Synthetic pathway from DCBSA to Dicamba.

Step-by-Step Protocol: Synthesis of 2,5-Dichlorophenol from DCBSA

This protocol details the critical first step in the Dicamba synthesis, converting the sulfonic acid into a phenol via caustic fusion. This process is a robust, well-established industrial method.

Trustworthiness & Self-Validation: The success of this reaction is validated by the physical properties of the product. 2,5-Dichlorophenol has a distinct melting point (58-60 °C) and characteristic spectroscopic data (¹H NMR, IR) that can be used to confirm its identity and purity, ensuring the intermediate is suitable for the subsequent steps.

Materials:

  • 2,5-Dichlorobenzenesulfonic acid (DCBSA)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • High-temperature reaction vessel (e.g., nickel or stainless steel crucible)

  • Stirring apparatus

  • Heating mantle or furnace capable of reaching >300 °C

  • Standard laboratory glassware for extraction and purification

Protocol:

  • Reactor Charging: In a fume hood, carefully charge the high-temperature reaction vessel with 2.5 to 3.0 molar equivalents of sodium hydroxide for every one mole of 2,5-Dichlorobenzenesulfonic acid.

    • Expertise & Experience: Using a significant excess of NaOH is crucial. It acts as both a reactant and a flux, ensuring the reaction mixture remains molten and homogenous at the high temperatures required for the fusion. This drives the equilibrium towards the product.

  • Heating and Dehydration: Begin heating the sodium hydroxide with gentle stirring. The NaOH will melt (m.p. 318 °C). Continue heating to drive off any residual water.

  • Addition of DCBSA: Once the molten NaOH is relatively dry, slowly and cautiously add the 2,5-Dichlorobenzenesulfonic acid powder in small portions. The addition is exothermic and will cause sputtering if done too quickly.

    • Causality: Slow addition is a critical safety and control measure. It prevents a runaway reaction and ensures the temperature remains within the optimal range for the nucleophilic aromatic substitution to occur efficiently.

  • Caustic Fusion Reaction: After the addition is complete, raise the temperature of the reaction mixture to between 300-340 °C. Maintain this temperature with constant stirring for 2-4 hours. The reaction involves the displacement of the sulfonate group by the hydroxide ion.

  • Cooling and Dissolution: After the reaction period, carefully remove the heat source and allow the vessel to cool to a safe temperature (<100 °C). The solid fusion cake consists primarily of sodium 2,5-dichlorophenoxide and excess NaOH. Cautiously dissolve the cake in a sufficient volume of water.

  • Acidification and Isolation: Transfer the aqueous solution to a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). The 2,5-dichlorophenol will precipitate out as a solid.

    • Mechanism: The acidification protonates the phenoxide ion, converting it into the less soluble phenol, which allows for its isolation from the aqueous solution.

  • Purification: Collect the crude 2,5-dichlorophenol by vacuum filtration and wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by distillation under reduced pressure.

  • Validation: Dry the purified product and determine its melting point. A sharp melting point in the range of 58-60 °C is indicative of high purity. Confirm the structure using IR and NMR spectroscopy.

Safety, Handling, and Storage

2,5-Dichlorobenzenesulfonic acid and its reaction products are hazardous materials that demand strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a certified chemical fume hood.

  • Handling: DCBSA is corrosive. Avoid contact with skin, eyes, and mucous membranes. Avoid inhalation of dust.

  • Reactions: The caustic fusion step involves extremely high temperatures and corrosive molten materials. Ensure the reaction vessel is made of appropriate material (nickel or high-grade stainless steel) to withstand the harsh conditions. Use a safety shield.

  • Storage: Store DCBSA in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

2,5-Dichlorobenzenesulfonic acid is a quintessential example of a strategic intermediate in agrochemical manufacturing. Its specific pattern of substitution and inherent reactivity are expertly exploited to build complex, high-value molecules like Dicamba. The caustic fusion protocol, while demanding, is a powerful and industrially relevant transformation. By understanding the causality behind each experimental step—from the molar excess of reagents to the precise control of temperature—researchers and development professionals can leverage the full potential of this versatile building block safely and efficiently.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS-No. 88-39-1, 2,5-Dichlorobenzenesulfonic acid. Available from: [Link]

Application Notes and Protocols for the Analytical Determination of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA), with the chemical formula C₆H₄Cl₂O₃S, is a halogenated aromatic sulfonic acid.[1] It serves as a versatile intermediate in various industrial syntheses, including the manufacturing of dyes and pharmaceuticals.[1] Due to its potential environmental presence and the need for quality control in manufacturing processes, robust and reliable analytical methods for its detection and quantification are essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for 2,5-Dichlorobenzenesulfonic acid.

This guide eschews a rigid template, instead opting for a structure that logically presents the analytical workflow, from sample acquisition to final data analysis. The protocols herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative references.

Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular Formula C₆H₄Cl₂O₃S[2][3]
Molecular Weight 227.07 g/mol [2][3]
Appearance White to almost white powder or crystal[1][2]
Melting Point 97.0 to 101.0 °C[2][4]
pKa (Predicted) -1.47 ± 0.30[2]
Solubility Freely soluble in water, almost transparent in Methanol.[2][5]

Analytical Methodologies: A Comparative Overview

The primary analytical techniques for the determination of 2,5-Dichlorobenzenesulfonic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): As a non-volatile and polar compound, 2,5-DCBSA is well-suited for HPLC analysis.[1] Reversed-phase chromatography is the most common approach, often employing C8 or C18 columns.[1] For enhanced retention of the highly polar sulfonic acid group, ion-pair chromatography can be a powerful tool.[6][7] Detection is typically achieved using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the non-volatile nature of sulfonic acids, direct analysis by GC-MS is not feasible.[8] A crucial derivatization step is required to convert the sulfonic acid into a more volatile ester, such as a methyl or ethyl ester.[8] This technique offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.[8]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the analysis of 2,5-Dichlorobenzenesulfonic acid.

Analytical Workflow for 2,5-DCBSA cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Water Water Filtration Filtration/ Centrifugation Water->Filtration Soil Soil LLE Liquid-Liquid Extraction (LLE) Soil->LLE Biological Biological Fluid SPE Solid-Phase Extraction (SPE) Biological->SPE HPLC HPLC-UV/ Ion-Pair HPLC Filtration->HPLC GCMS GC-MS (with Derivatization) LLE->GCMS SPE->HPLC SPE->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of 2,5-DCBSA.

Detailed Protocols

Protocol 1: Analysis of 2,5-Dichlorobenzenesulfonic Acid in Water by HPLC-UV

This protocol is adapted from the principles outlined in EPA Method 555 for chlorinated acids in water.[9]

1. Sample Preparation:

  • Preservation: Acidify water samples to a pH of 2 with hydrochloric acid (1:1).[9] If residual chlorine is present, add 4-5 mg of sodium sulfite per 100 mL of water.[9] Store samples at 4°C in the dark and analyze within 14 days.[9]

  • Filtration: For turbid samples, filter through a 0.45 µm membrane filter to remove particulate matter.

2. HPLC-UV Conditions:

ParameterCondition
Column Reversed-Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-based gradient from low to high organic content (e.g., 10% B to 90% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL

3. Calibration:

  • Prepare a stock solution of 2,5-Dichlorobenzenesulfonic acid (1000 µg/mL) in methanol.

  • Perform serial dilutions with the mobile phase to prepare calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4. Quality Control:

  • Method Blank: Analyze a reagent blank with each batch of samples to check for contamination.

  • Spiked Sample: Spike a real water sample with a known concentration of 2,5-DCBSA to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): Inject a mid-level calibration standard every 10-15 samples to ensure instrument performance.

Protocol 2: Analysis of 2,5-Dichlorobenzenesulfonic Acid in Soil by GC-MS

This protocol involves a derivatization step to make the analyte suitable for GC-MS analysis.

1. Sample Preparation and Extraction:

  • Extraction: Weigh 10 g of homogenized soil into a centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane). Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction process on the soil pellet and combine the supernatants.

  • Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Reagent: Use a suitable derivatizing agent such as diazomethane (generated in situ for safety) or trimethylsilyldiazomethane to convert the sulfonic acid to its methyl ester. Silylation reagents like BSTFA can also be used to form trimethylsilyl esters.[1]

  • Procedure: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol/diethyl ether). Add the derivatizing agent according to the manufacturer's instructions. The reaction is often rapid at room temperature.

  • Quenching: Quench any excess derivatizing agent as per the recommended procedure (e.g., with a few drops of acetic acid for diazomethane).

3. GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Mass Spectrometer Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50-400 or use Selected Ion Monitoring (SIM) for higher sensitivity.

4. Calibration and Quality Control:

  • Follow similar procedures as in Protocol 1, ensuring that the calibration standards are also subjected to the derivatization process.

Protocol 3: Analysis of 2,5-Dichlorobenzenesulfonic Acid in Biological Matrices (Plasma/Serum) by LC-MS/MS

This protocol utilizes Solid-Phase Extraction (SPE) for sample cleanup and the high sensitivity of tandem mass spectrometry.

1. Sample Preparation (Solid-Phase Extraction):

  • Pre-treatment: To 1 mL of plasma/serum, add an internal standard (e.g., a deuterated analog of 2,5-DCBSA). Acidify the sample to pH ~2-3 with formic acid. This protonates the sulfonic acid, making it more amenable to retention on a reversed-phase sorbent.[10]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of acidified water (pH ~2-3).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in acidified water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
Column C18 column suitable for mass spectrometry (e.g., 2.1 mm ID, 50-100 mm length)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to resolve the analyte from matrix components.
Flow Rate 0.2-0.4 mL/min
Ion Source Electrospray Ionization (ESI) in negative mode
MS/MS Transitions Monitor specific precursor-to-product ion transitions for 2,5-DCBSA and the internal standard. For 2,5-DCBSA, the precursor ion [M-H]⁻ would be at m/z 225.9.[11]

3. Calibration and Quality Control:

  • Prepare calibration standards in a blank matrix (e.g., analyte-free plasma) and process them alongside the samples through the entire SPE procedure.

  • Incorporate quality control samples at low, medium, and high concentrations within the calibration range in each analytical batch.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[5] The key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This can be demonstrated by analyzing blank and spiked matrices.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A minimum of five concentration levels is recommended.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is typically assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

A summary of typical performance data for the described methods is presented below.

MethodMatrixExpected LOD/LOQExpected Recovery (%)Expected Precision (%RSD)
HPLC-UV Water0.1 / 0.5 µg/mL90-110< 10
GC-MS Soil0.01 / 0.05 µg/g80-115< 15
LC-MS/MS Biological Fluid0.1 / 0.5 ng/mL85-115< 15

Conclusion

The analytical methods detailed in this guide provide robust and reliable approaches for the determination of 2,5-Dichlorobenzenesulfonic acid in various matrices. The choice of method will be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of high-quality, defensible data.

References

  • U.S. EPA. Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector.
  • 2,5-dichlorobenzenesulphonic acid. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2,5-Dichlorobenzenesulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Benzenesulfonic acid, 2,5-dichloro-. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Method selection for trace analysis of pote impurities in active pharmaceutical.
  • J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins. (2020, May 24). YouTube. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS.
  • 2,5-DICHLOROBENZENESULFONIC ACID. (n.d.). Gsrs. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis.
  • LabRulez LCMS. (n.d.).

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Application Note: A Robust HPLC Method for the Quantification of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dichlorobenzenesulfonic acid. This compound is a significant organosulfur compound utilized as a reagent and intermediate in various chemical syntheses, including pharmaceuticals and dyes.[1] Ensuring its purity and quantifying its presence in different matrices is critical for quality control and research applications. The described method utilizes reversed-phase chromatography with ion-pairing to achieve excellent peak shape, resolution, and sensitivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a step-by-step protocol, and method validation in accordance with international guidelines.

Introduction: The Analytical Challenge

2,5-Dichlorobenzenesulfonic acid (DCBSA) is a halogenated aromatic sulfonic acid characterized by its high polarity and strong acidic nature due to the sulfonic acid group.[1] These properties make its retention on traditional reversed-phase HPLC columns challenging, often resulting in poor peak shape and retention times close to the solvent front. To overcome these issues, this method employs an ion-pairing agent. The ion-pairing reagent, a quaternary ammonium salt, forms a neutral ion-pair with the negatively charged sulfonic acid group of DCBSA. This increases the hydrophobicity of the analyte, leading to better retention and separation on a non-polar stationary phase.

The selection of a robust and reliable analytical method is paramount for the accurate quantification of DCBSA, whether as a raw material, in-process control sample, or as a potential impurity. This application note details a method that is not only accurate and precise but also provides the necessary framework for validation, ensuring its suitability for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[2][3][4][5]

Chromatographic Principle and Rationale

The separation is based on ion-pair reversed-phase chromatography . Here's a breakdown of the key components and the reasoning behind their selection:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides a suitable surface for the retention of the non-polar ion-pair formed between DCBSA and the ion-pairing reagent. The C18 stationary phase offers a good balance of retention and efficiency for a wide range of analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer containing an ion-pairing agent and an organic modifier (acetonitrile) is employed.

    • Aqueous Component: An aqueous buffer is used to control the pH and ensure consistent ionization of the sulfonic acid. The addition of an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, is crucial for retaining the highly polar DCBSA.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which are advantageous for HPLC analysis. A gradient is used to ensure the elution of any less polar impurities and to clean the column after each injection, providing a stable baseline for subsequent analyses.

  • Detector: A UV detector is used for the quantification of DCBSA. The aromatic ring in the DCBSA molecule provides strong UV absorbance, allowing for sensitive detection at an appropriate wavelength (typically around 220-230 nm).

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Accurate Weighing & Dilution) System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (Dissolution & Filtration) Injection_Sequence Injection Sequence (Blank, Standard, Sample) Sample_Prep->Injection_Sequence System_Suitability->Injection_Sequence Pass Data_Acquisition Data Acquisition Injection_Sequence->Data_Acquisition Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Overall workflow for the HPLC analysis of 2,5-Dichlorobenzenesulfonic acid.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: 2,5-Dichlorobenzenesulfonic acid, purity ≥98%.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Tetrabutylammonium hydrogen sulfate (for HPLC, ion-pair reagent)

    • Phosphoric acid (analytical grade)

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM solution of tetrabutylammonium hydrogen sulfate in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2,5-Dichlorobenzenesulfonic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing an appropriate amount of 2,5-Dichlorobenzenesulfonic acid and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium hydrogen sulfate in water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Method Validation Protocol

A comprehensive method validation should be performed according to the ICH Q2(R1) guideline to ensure the method is suitable for its intended purpose.[2][3][4][5] The following parameters should be assessed:

System Suitability

Before starting any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples to ensure no interfering peaks are observed at the retention time of 2,5-Dichlorobenzenesulfonic acid.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard across the desired range (e.g., 1-100 µg/mL). The calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy should be assessed by performing recovery studies on a placebo matrix spiked with known amounts of 2,5-Dichlorobenzenesulfonic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration under the same operating conditions on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ can be determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by intentionally varying critical parameters such as:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Concentration of the ion-pairing reagent (± 10%) The system suitability parameters should still be met under these varied conditions, demonstrating the reliability of the method during routine use.

Step-by-Step Analytical Protocol

Analytical_Protocol Start Start Equilibrate 1. Equilibrate the HPLC system with the mobile phase at initial conditions for at least 30 minutes. Start->Equilibrate SST 2. Perform System Suitability Test (SST) by injecting the standard solution (n=5). Equilibrate->SST Check_SST SST Pass? SST->Check_SST Proceed 3. Proceed with the analysis. Check_SST->Proceed Yes Troubleshoot Troubleshoot the system. (Check pump, detector, column, etc.) Check_SST->Troubleshoot No Sequence 4. Set up the injection sequence: - Blank (diluent) - Working Standards (for calibration) - Samples Proceed->Sequence Troubleshoot->SST Run_Sequence 5. Run the sequence. Sequence->Run_Sequence Process_Data 6. Process the acquired data: - Integrate peaks - Generate calibration curve - Calculate sample concentrations Run_Sequence->Process_Data Report 7. Generate the final report. Process_Data->Report End End Report->End

Caption: Step-by-step protocol for the HPLC analysis of 2,5-Dichlorobenzenesulfonic acid.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Poor peak shape (fronting or tailing) - Column degradation- Inappropriate mobile phase pH- Contamination- Replace the column- Verify the pH of the mobile phase- Flush the system and use fresh mobile phase
Variable retention times - Inconsistent mobile phase composition- Pump malfunction- Temperature fluctuations- Prepare fresh mobile phase and degas properly- Check the pump for leaks and ensure proper mixing- Ensure the column oven is at the set temperature
Low sensitivity - Incorrect detection wavelength- Detector lamp issue- Sample degradation- Verify the UV maximum of the analyte- Check the detector lamp's energy- Prepare fresh standards and samples
Extraneous peaks - Contaminated diluent or mobile phase- Sample matrix interference- Carryover from previous injections- Use high-purity solvents and reagents- Improve sample preparation to remove interferences- Include a needle wash step in the injection sequence

Conclusion

This application note provides a comprehensive and robust ion-pair reversed-phase HPLC method for the quantitative analysis of 2,5-Dichlorobenzenesulfonic acid. The detailed protocol, including the rationale for the chosen parameters and a thorough method validation plan, equips researchers and quality control analysts with the necessary tools to achieve accurate and reliable results. The implementation of this method will contribute to the stringent quality control of products and processes involving this important chemical intermediate.

References

  • Benzenesulfonic acid, 2,5-dichloro-. SIELC Technologies. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate. Available at: [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available at: [Link]

  • Ion pair chromatography reagents. Carlo Erba Reagents. Available at: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. DiVA portal. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • sulfonic acid counter ions quantification in pharmaceuticals by ion chromatography. IJPSR. Available at: [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]

  • Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. NIH. Available at: [Link]

  • Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. Available at: [Link]

  • 2,5-Dichlorobenzenesulfonic acid. PubChem. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. NIH. Available at: [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. Available at: [Link]

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Application Notes & Protocols: The Role of 2,5-Dichlorobenzenesulfonic Acid in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers and chemical development professionals on the role of 2,5-Dichlorobenzenesulfonic acid in the context of producing the selective, pre-emergence herbicide Chloramben (3-amino-2,5-dichlorobenzoic acid). While not a direct precursor in the most common industrial synthesis of Chloramben, 2,5-Dichlorobenzenesulfonic acid is a closely related chemical derivative of the same feedstock, 1,4-dichlorobenzene. This guide will elucidate the primary synthesis pathways for both compounds, explore potential but less common synthetic routes where the sulfonic acid moiety could act as an intermediate, and provide detailed experimental protocols for the relevant chemical transformations.

Introduction and Physicochemical Characterization

Chloramben is a benzoic acid herbicide historically used for controlling annual grasses and broadleaf weeds in various crops, including soybeans.[1][2][3][4] Its chemical structure is 3-amino-2,5-dichlorobenzoic acid.[3][5] 2,5-Dichlorobenzenesulfonic acid is an organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[6] It is a versatile intermediate in organic synthesis, primarily produced via the sulfonation of 1,4-dichlorobenzene.[6][7] Understanding the synthesis and properties of both molecules is crucial for process development, impurity profiling, and exploring novel synthetic strategies in agrochemistry.

Physicochemical Data

The properties of the primary compound, Chloramben, and the related intermediate, 2,5-Dichlorobenzenesulfonic acid, are summarized below for easy reference.

PropertyChloramben (3-amino-2,5-dichlorobenzoic acid)2,5-Dichlorobenzenesulfonic acid
CAS Number 133-90-4[3][5]88-42-6[8][9]
Molecular Formula C₇H₅Cl₂NO₂[3][5]C₆H₄Cl₂O₃S[6][8]
Molecular Weight 206.02 g/mol [3][5]227.06 g/mol [8]
Appearance Colorless crystalline solid[1][3]White to almost white crystalline solid[6]
Melting Point 200-201 °C (decomposes)[1][3]97-101 °C[9]
Water Solubility 700 mg/L at 25 °C[1][3]Freely soluble[7]
IUPAC Name 3-amino-2,5-dichlorobenzoic acid[5]2,5-dichlorobenzenesulfonic acid[8]

Synthesis of Key Intermediates from 1,4-Dichlorobenzene

The common origin for both Chloramben and 2,5-Dichlorobenzenesulfonic acid is the industrial feedstock 1,4-dichlorobenzene. The divergent synthetic paths from this precursor define their relationship.

Protocol: Synthesis of 2,5-Dichlorobenzenesulfonic Acid via Sulfonation

This process involves an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), typically from oleum (fuming sulfuric acid), acts as the electrophile.[6][7] The chlorine atoms are ortho, para-directing but deactivating; thus, substitution occurs at the position ortho to one chlorine and meta to the other.

Workflow: Sulfonation of 1,4-Dichlorobenzene

Start 1,4-Dichlorobenzene + Oleum (20% SO₃) Reaction Electrophilic Aromatic Substitution (60-80°C, 2-3h) Start->Reaction Charge Reactor Quench Reaction Quenching (Controlled addition to ice water) Reaction->Quench Transfer Precipitation Precipitation & Crystallization (Cooling) Quench->Precipitation Isolation Product Isolation (Filtration & Washing) Precipitation->Isolation Product 2,5-Dichlorobenzenesulfonic Acid Dihydrate Isolation->Product

Caption: Workflow for the synthesis of 2,5-Dichlorobenzenesulfonic acid.

Step-by-Step Protocol:

  • Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the system is protected from moisture.

  • Charge Reagents: Charge molten 1,4-dichlorobenzene (1.0 eq) into the reactor.

  • Sulfonation: While stirring, slowly add 20% oleum (H₂SO₄·SO₃) (approx. 2.5-3.0 eq) via the addition funnel. Maintain the reaction temperature between 60-80°C. An exothermic reaction will occur; control the addition rate to manage the temperature.

  • Reaction Monitoring: Stir the mixture at temperature for 2-3 hours until the reaction is complete. Monitor completion by taking aliquots and analyzing via HPLC.

  • Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing a stirred slurry of ice and water. This highly exothermic step must be performed with efficient cooling to keep the temperature below 50°C.

  • Crystallization: Cool the quenched solution to 0-5°C to precipitate the product, 2,5-dichlorobenzenesulfonic acid dihydrate.

  • Isolation & Drying: Collect the solid product by filtration. Wash the filter cake with cold, saturated brine to remove excess sulfuric acid. Dry the product under vacuum at 50-60°C.

Primary Industrial Synthesis of Chloramben

The most documented pathway to Chloramben does not proceed via a sulfonic acid intermediate. Instead, it involves the nitration of a suitable dichlorinated aromatic compound, followed by the reduction of the nitro group to an amine.[5] A plausible route begins with the nitration of 1,4-dichlorobenzene to form 2,5-dichloronitrobenzene.[10] Subsequent steps would involve introducing a carboxyl group, a complex transformation, before the final reduction. A more direct route starts with 2,5-dichlorobenzoic acid, which is then nitrated and reduced.

Primary Synthesis Pathway for Chloramben

Start 2,5-Dichlorobenzoic Acid Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 3-Nitro-2,5-dichlorobenzoic Acid Nitration->Intermediate Reduction Reduction (e.g., Fe / HCl or H₂ Catalysis) Intermediate->Reduction Product Chloramben (3-Amino-2,5-dichlorobenzoic Acid) Reduction->Product

Caption: The primary industrial synthesis pathway for Chloramben.

Protocol: Reduction of 3-Nitro-2,5-dichlorobenzoic Acid

This protocol details the final, critical step in the primary synthesis route: the reduction of the nitro-intermediate to the final amine product, Chloramben.

  • Reactor Setup: In a suitable reactor, create a suspension of 3-nitro-2,5-dichlorobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add Reducing Agent: Add iron powder (Fe, ~3.0 eq) to the suspension.

  • Initiate Reaction: Heat the mixture to reflux (approx. 80-90°C). Slowly add concentrated hydrochloric acid (HCl, ~0.5 eq) or acetic acid to catalyze the reduction. The reaction is exothermic.

  • Reaction Monitoring: Maintain the mixture at reflux with vigorous stirring for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Workup: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxide salts. Wash the filter cake with hot ethanol.

  • Product Isolation: Combine the filtrates and reduce the volume under vacuum. Adjust the pH of the remaining aqueous solution to ~4.5, which will cause the amphoteric Chloramben product to precipitate.

  • Purification: Collect the crude product by filtration. Recrystallize from an ethanol/water mixture to yield pure 3-amino-2,5-dichlorobenzoic acid (Chloramben).

Elucidating the Role of 2,5-Dichlorobenzenesulfonic Acid

Given that the primary synthesis of Chloramben does not directly involve 2,5-Dichlorobenzenesulfonic acid, its role must be understood in a broader context.

Role as a Co-Product of a Shared Feedstock

The most accurate description of the relationship is that 2,5-Dichlorobenzenesulfonic acid and the precursors to Chloramben are divergent products from the same 1,4-dichlorobenzene feedstock. In a large-scale chemical plant processing chlorinated benzenes, one production line may be dedicated to sulfonation to produce sulfonic acids for dyes or other applications, while another line is dedicated to nitration and other transformations to produce agrochemicals like Chloramben.

Hypothetical Role as a Synthetic Intermediate

Chemically, it is conceivable to use a sulfonic acid group as a synthetic "handle" that is later replaced by a carboxyl group. This is not the preferred industrial method due to the harsh conditions required but represents a theoretically possible route. One such method is through nucleophilic substitution via cyanide fusion.

Hypothetical Pathway: Chloramben via Sulfonic Acid Intermediate

Start 2,5-Dichlorobenzenesulfonic Acid Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration NitroSulfonic 4-Nitro-2,5-dichlorobenzene- sulfonic Acid Nitration->NitroSulfonic Fusion Cyanide Fusion (NaCN, >300°C) NitroSulfonic->Fusion Sulfonate Displacement NitrileHydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Fusion->NitrileHydrolysis NitroBenzoic 3-Nitro-2,5-dichlorobenzoic Acid NitrileHydrolysis->NitroBenzoic Reduction Reduction NitroBenzoic->Reduction Product Chloramben Reduction->Product

Caption: A hypothetical, high-energy pathway for Chloramben synthesis.

Causality and Experimental Choices:

  • Why this route is challenging: The displacement of an aromatic sulfonate group with cyanide requires very high temperatures (over 300°C) and anhydrous conditions. This high-energy process can lead to significant byproduct formation and decomposition, making it industrially inefficient and hazardous compared to the primary route.

  • Self-Validation: A protocol for this would require rigorous in-process controls. The success of the cyanide fusion step would be validated by the disappearance of the water-soluble sulfonic acid starting material and the appearance of a new, organic-soluble nitrile intermediate, confirmed by IR (nitrile stretch at ~2230 cm⁻¹) and mass spectrometry.

Role as a Potential Process Impurity

In an industrial setting, cross-contamination is a constant concern. If the 1,4-dichlorobenzene feedstock contains sulfur-based impurities, or if a reactor was previously used for sulfonation reactions, trace amounts of 2,5-Dichlorobenzenesulfonic acid could potentially be present. Its high water solubility makes it a key analyte to monitor in aqueous waste streams. Advanced analytical techniques such as LC-MS would be required for its detection at trace levels.[8]

Conclusion

The role of 2,5-Dichlorobenzenesulfonic acid in the production of the herbicide Chloramben is primarily that of a related chemical entity, derived from the same 1,4-dichlorobenzene feedstock but through a different synthetic pathway (sulfonation vs. nitration/carboxylation). While a direct synthetic conversion from the sulfonic acid to the final benzoic acid structure is chemically plausible, it involves hazardous, high-energy processes that are less efficient than the established industrial routes. Therefore, for professionals in process development and quality control, 2,5-Dichlorobenzenesulfonic acid is best understood as a potential feedstock impurity or a marker for cross-contamination rather than a direct precursor in the synthesis of Chloramben.

References

  • PubChem. (n.d.). Chloramben. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). Chloramben (Ref: ACP M-629). University of Hertfordshire. Retrieved from [Link]

  • United States Environmental Protection Agency. (1981). Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP6920572B2 - Method for manufacturing herbicides and their intermediates.
  • ChemBK. (n.d.). 2,5-dichlorobenzenesulphonic acid. Retrieved from [Link]

  • Extension Toxicology Network. (1996). Chloramben. Oregon State University. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloramben. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Chloramben. Retrieved from [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

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Application Notes & Protocols: 2,5-Dichlorobenzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 2,5-Dichlorobenzenesulfonic acid as a versatile raw material in organic synthesis. The guide elucidates the compound's reactivity, offers field-proven insights into experimental design, and provides detailed protocols for key transformations.

Introduction: A Profile of 2,5-Dichlorobenzenesulfonic Acid

2,5-Dichlorobenzenesulfonic acid (DBSA) is a halogenated aromatic sulfonic acid with the chemical formula C₆H₄Cl₂O₃S.[1] It typically presents as a white to off-white crystalline solid, often in its dihydrate form.[1] Its significance as a synthetic intermediate stems from the unique interplay of its functional groups:

  • The Sulfonic Acid Group (-SO₃H): This group confers strong acidity and is powerfully electron-withdrawing.[2] This electronic effect is the primary driver of the molecule's reactivity, activating the aromatic ring towards nucleophilic attack.

  • The Chloro Substituents (-Cl): Positioned at the 2- and 5-positions, these chlorine atoms act as viable leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][2]

The primary industrial synthesis of DBSA involves the direct sulfonation of 1,4-dichlorobenzene with oleum (a solution of sulfur trioxide in sulfuric acid), a classic example of electrophilic aromatic substitution.[2][3]

Core Reactivity Pathways

The synthetic utility of DBSA is dominated by two distinct pathways, which will be explored in this guide. This provides chemists with a strategic choice: either transform the sulfonic acid group itself or use it as an activating group to facilitate substitutions on the aromatic ring.

G cluster_0 Pathway 1: Sulfonic Acid Transformation cluster_1 Pathway 2: Nucleophilic Aromatic Substitution (SNAr) DBSA 2,5-Dichlorobenzenesulfonic Acid (DBSA) SulfonylChloride 2,5-Dichlorobenzenesulfonyl Chloride DBSA->SulfonylChloride  Chlorinating Agent  (e.g., SOCl₂) SNAr_Product Substituted Benzenesulfonic Acids (e.g., Amino, Alkoxy) DBSA->SNAr_Product  Nucleophile  (e.g., R-NH₂) Sulfonamides Sulfonamides & Other Derivatives SulfonylChloride->Sulfonamides  Amine/Nucleophile

Caption: Key synthetic pathways originating from 2,5-Dichlorobenzenesulfonic acid.

Pathway 1: Transformation of the Sulfonic Acid Group

While the sulfonic acid group is an excellent activator, its direct use in coupling reactions is limited. A common and highly effective strategy is to convert it into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation turns the molecule into a powerful electrophile, enabling the synthesis of sulfonamides, sulfonate esters, and sulfones.[1]

Application Protocol 2.1: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

This protocol details the conversion of DBSA to 2,5-dichlorobenzenesulfonyl chloride, a critical intermediate for building sulfonamide libraries in medicinal chemistry. The reaction employs thionyl chloride (SOCl₂) as the chlorinating agent.

Causality and Experimental Insights:

  • Reagent Choice: Thionyl chloride is an excellent choice as both a reagent and a solvent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion and allowing for their easy removal.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is the active catalytic species that accelerates the conversion of the sulfonic acid to the sulfonyl chloride.

  • Temperature Control: The reaction is initially performed at room temperature to control the vigorous evolution of HCl and SO₂ gas. It is then gently heated to ensure the reaction proceeds to completion.

Caption: Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride from DBSA.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the HCl and SO₂ produced.

  • Reagent Charging: To the flask, add 2,5-Dichlorobenzenesulfonic acid dihydrate (26.31 g, 0.1 mol).

  • Reaction Initiation: Carefully add thionyl chloride (35.7 g, 22 mL, 0.3 mol) to the flask, followed by 3-4 drops of N,N-dimethylformamide (DMF).

  • Reaction Progression: Stir the mixture at room temperature for 1 hour. The solid will gradually dissolve as the reaction proceeds with gas evolution.

  • Heating: After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (approx. 75-80 °C) for 2-3 hours until gas evolution ceases completely.

  • Workup: Allow the mixture to cool to room temperature. Distill off the excess thionyl chloride under reduced pressure.

  • Purification: The crude 2,5-dichlorobenzenesulfonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane. The product is a low-melting solid or liquid.

ParameterValue
Molecular Formula C₆H₃Cl₃O₂S
Molecular Weight 245.51 g/mol
CAS Number 5402-73-3
Typical Yield > 90%
Appearance White to light yellow solid/liquid
Melting Point 36-39 °C

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the sulfonic acid group deactivates the benzene ring for electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).[4][5] Nucleophiles can displace the chlorine atoms, typically those ortho or para to the activating group, because the negative charge of the intermediate can be effectively delocalized onto the sulfonate group.[6]

Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][8]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride ion). This second step is typically fast.[6]

G start DBSA Substrate (Activated Ring) start->center1 + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized Anion) intermediate->center2 lg_out - Cl⁻ product Substituted Product center1->intermediate Step 1: Addition (Rate-Determining) center2->product Step 2: Elimination (Fast)

Caption: General workflow for the SNAr Addition-Elimination mechanism.

Application Protocol 3.1: Synthesis of 2-Amino-5-chlorobenzenesulfonic Acid

This protocol demonstrates a selective nucleophilic substitution on DBSA using ammonia. This type of transformation is fundamental in the synthesis of dye and pharmaceutical intermediates.[2]

Causality and Experimental Insights:

  • Regioselectivity: The nucleophile (ammonia) will preferentially attack the chlorine at the 2-position, which is ortho to the powerfully activating sulfonic acid group. The para position is blocked by another chlorine.

  • Reaction Conditions: The reaction is conducted under pressure in an autoclave. This is necessary to maintain a sufficient concentration of aqueous ammonia at the elevated temperatures required to overcome the activation energy for the SNAr reaction on the deactivated (by another halogen) ring.

  • Workup: The product is isolated by acidification. As a zwitterionic compound (sulfonic acid and an amino group), its solubility is highly pH-dependent. Acidification protonates the amino group and ensures the sulfonic acid is in its free acid form, often causing it to precipitate from the aqueous solution.

Step-by-Step Methodology:

  • Setup: Charge a high-pressure stainless-steel autoclave with 2,5-Dichlorobenzenesulfonic acid (22.7 g, 0.1 mol).

  • Reagent Addition: Add 25-30% aqueous ammonia solution (150 mL).

  • Catalyst (Optional): Add a catalytic amount of copper(II) sulfate (0.5 g). Copper catalysis can facilitate nucleophilic aromatic substitutions, particularly with nitrogen nucleophiles, by lowering the activation energy.

  • Reaction: Seal the autoclave and heat the mixture to 150-160 °C. The internal pressure will rise. Maintain this temperature with stirring for 6-8 hours.

  • Cooling & Depressurization: Allow the autoclave to cool completely to room temperature. Once cooled, carefully vent the excess ammonia pressure in a fume hood.

  • Isolation: Open the autoclave and transfer the reaction mixture to a beaker. While stirring, carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Precipitation: The product, 2-amino-5-chlorobenzenesulfonic acid, will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and then with a small amount of ethanol. Dry the product in a vacuum oven at 60-70 °C.

ParameterValue
Product Name 2-Amino-5-chlorobenzenesulfonic acid
Molecular Formula C₆H₆ClNO₃S
Molecular Weight 207.64 g/mol
Typical Yield 75-85%
Appearance White to off-white crystalline powder

References

  • PrepChem.com. (n.d.). Synthesis of 2,5-dichloroaniline. Retrieved from [Link]

  • Google Patents. (1984). SU1122648A1 - Process for preparing 2,5-dichloroaniline-4-sulfonic acid.
  • LookChem. (n.d.). 2,5-Dichlorobenzoic Acid: A Key Intermediate for Pesticides and Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

  • LookChem. (n.d.). 2,5-Dichlorobenzoic Acid: Properties, Applications, and Uses in Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (2009). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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Application Notes and Protocols for Investigating the Reaction Kinetics of Sulfonation Using 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the reaction kinetics of aromatic sulfonation. Specifically, it outlines the protocols for utilizing 2,5-Dichlorobenzenesulfonic acid in the sulfonation of a model aromatic substrate. The narrative emphasizes the rationale behind experimental design, ensuring technical accuracy and field-proven insights. Detailed step-by-step protocols for conducting the reaction, monitoring its progress via High-Performance Liquid Chromatography (HPLC), and subsequent data analysis to determine kinetic parameters are presented. This guide is structured to be a self-validating system, with in-text citations to authoritative sources supporting the mechanistic claims and protocol standards.

Introduction and Scientific Background

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution (SEAr) reactions, pivotal in the synthesis of a wide array of industrial and pharmaceutical compounds, including detergents, dyes, and drugs.[1][2][3] The reaction involves the substitution of a hydrogen atom on an aromatic ring with a sulfonic acid (–SO₃H) group.[3] The kinetics of these reactions are of paramount importance for process optimization, yield maximization, and ensuring product quality.[4][5]

The choice of sulfonating agent significantly influences the reaction mechanism and kinetics.[4] While agents like sulfur trioxide (SO₃), oleum, and chlorosulfonic acid are common, this application note focuses on the use of 2,5-Dichlorobenzenesulfonic acid.[2][3] 2,5-Dichlorobenzenesulfonic acid (DCBSA) is a strong organosulfur acid.[6] Its utility in sulfonation can be conceptualized in two primary ways: as a precursor that can generate the active electrophile (e.g., SO₃) under specific conditions, or as an acid catalyst in sulfonation reactions involving other sulfonating agents. This guide will proceed under the framework of using DCBSA to sulfonate a model activated aromatic compound, such as phenol, and elucidating the reaction kinetics thereof. The principles and methods described herein are broadly applicable to other substrates with appropriate modifications.

The general mechanism of aromatic sulfonation is an electrophilic aromatic substitution.[1][7] The actual electrophile is often sulfur trioxide (SO₃) or its protonated form.[8] The reaction rate is influenced by several factors, including the concentration of reactants, temperature, and the nature of the solvent.[9] Understanding these relationships is crucial for controlling the sulfonation process.[10]

Core Principles of Kinetic Investigation

The study of reaction kinetics involves monitoring the change in concentration of reactants or products over time. For the sulfonation of an aromatic compound (ArH) using 2,5-Dichlorobenzenesulfonic acid, the general reaction can be represented as:

ArH + "Sulfonating Agent" → ArSO₃H + Byproduct

The rate of this reaction can be expressed by the rate law:

Rate = k[ArH]ᵃ["Sulfonating Agent"]ᵇ

where:

  • k is the rate constant.

  • [ArH] and ["Sulfonating Agent"] are the concentrations of the aromatic substrate and the sulfonating agent, respectively.

  • a and b are the reaction orders with respect to each reactant.

The primary objectives of the kinetic study are to determine the values of a, b, and k. This is typically achieved by systematically varying the initial concentrations of the reactants and the reaction temperature, while monitoring the reaction progress.

Experimental Design and Workflow

A robust experimental design is critical for obtaining reliable kinetic data. The following workflow provides a systematic approach to studying the sulfonation kinetics.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Execution cluster_2 Phase 3: Analysis & Interpretation A Reagent & Glassware Preparation B Analytical Method Development (HPLC) A->B C Reactor Setup & Temperature Equilibration B->C D Initiate Reaction & Start Timer C->D E Timed Aliquot Sampling D->E F Sample Quenching E->F G HPLC Analysis of Samples F->G H Concentration vs. Time Data Plotting G->H I Determination of Reaction Order & Rate Constant H->I J Activation Energy Calculation (Arrhenius Plot) I->J

Caption: Experimental workflow for kinetic analysis of sulfonation.

Materials and Reagents
  • 2,5-Dichlorobenzenesulfonic acid dihydrate (>98.0%, TCI)[11]

  • Aromatic substrate (e.g., Phenol, >99%)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • Quenching solution (e.g., ice-cold water or a suitable buffer)

  • Deionized water

  • Standard laboratory glassware (round-bottom flasks, condensers, burettes, pipettes)

  • Magnetic stirrer with heating mantle or a temperature-controlled reaction block

  • HPLC system with a UV detector and a suitable C18 column

Safety Precautions
  • 2,5-Dichlorobenzenesulfonic acid is corrosive and causes severe skin burns and eye damage.[11][12] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[13][14]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[13]

  • The reaction may be exothermic; therefore, careful control of reagent addition and temperature is crucial.[6]

  • Dispose of all chemical waste in accordance with institutional and local regulations.[14]

Detailed Experimental Protocol

This protocol describes a representative experiment to determine the reaction order with respect to the aromatic substrate.

Preparation of Stock Solutions
  • Aromatic Substrate Stock Solution: Accurately weigh a known amount of the aromatic substrate (e.g., phenol) and dissolve it in a precise volume of the chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 M).

  • DCBSA Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the same solvent in a separate volumetric flask to prepare a stock solution of known concentration (e.g., 1.0 M).

HPLC Method Development and Calibration
  • Develop a reversed-phase HPLC method capable of separating the aromatic substrate, the sulfonated product, and 2,5-Dichlorobenzenesulfonic acid. A C18 column with a gradient elution of acetonitrile and water (with a small amount of formic or acetic acid to suppress ionization) is a good starting point.

  • Monitor the elution using a UV detector at a wavelength where all components have reasonable absorbance.

  • Prepare a series of standard solutions of the aromatic substrate and the expected product (if available) of known concentrations.

  • Inject these standards into the HPLC to generate calibration curves of peak area versus concentration. These curves will be used to quantify the components in the reaction mixture. Analytical methods such as HPLC are commonly used for the quantification of sulfonated compounds.[15][16]

Kinetic Run Procedure
  • Reactor Setup: Place a known volume of the solvent into a jacketed glass reactor or a round-bottom flask equipped with a magnetic stirrer and a condenser. Set the circulating bath or heating mantle to the desired reaction temperature (e.g., 60 °C). Allow the solvent to equilibrate at this temperature.

  • Addition of Reactants: Add a calculated volume of the aromatic substrate stock solution to the reactor. Allow it to thermally equilibrate.

  • Reaction Initiation: To start the reaction, rapidly add a calculated volume of the 2,5-Dichlorobenzenesulfonic acid stock solution to the reactor and simultaneously start a timer. This point is t=0.

  • Timed Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90 minutes), withdraw a small, precise volume (e.g., 100 µL) of the reaction mixture using a pre-heated pipette.

  • Sample Quenching: Immediately transfer the aliquot into a vial containing a known volume of a quenching solution (e.g., ice-cold deionized water) to stop the reaction. The dilution also brings the concentration into the calibrated range for HPLC analysis.

  • Sample Analysis: Analyze the quenched samples by the pre-developed HPLC method to determine the concentration of the aromatic substrate and the sulfonated product at each time point.

Investigating Reaction Parameters

To fully characterize the kinetics, perform a series of experiments by varying one parameter at a time while keeping others constant:

  • Effect of Substrate Concentration: Repeat the kinetic run with different initial concentrations of the aromatic substrate while keeping the concentration of DCBSA and the temperature constant.

  • Effect of DCBSA Concentration: Perform kinetic runs with varying initial concentrations of 2,5-Dichlorobenzenesulfonic acid, keeping the substrate concentration and temperature constant.

  • Effect of Temperature: Conduct the kinetic runs at several different temperatures (e.g., 50, 60, 70, 80 °C) while keeping the initial concentrations of both reactants constant. This will allow for the determination of the activation energy.[10][17]

Data Analysis and Interpretation

The data obtained from the HPLC analysis (concentration vs. time) is used to determine the rate law and the rate constant.

Determination of Reaction Order

The method of initial rates is a common approach. The initial rate is determined from the slope of the concentration vs. time plot at t=0. By comparing the initial rates of two experiments where only the concentration of one reactant is changed, the order of the reaction with respect to that reactant can be determined.

For a reaction Rate = k[ArH]ᵃ[DCBSA]ᵇ:

log(Rate) = log(k) + alog[ArH] + blog[DCBSA]

A plot of log(Rate) versus log[ArH] (at constant [DCBSA]) will give a straight line with a slope of a. Similarly, a plot of log(Rate) versus log[DCBSA] (at constant [ArH]) will yield a slope of b.

Alternatively, integral methods can be used. If a reaction is suspected to be first-order with respect to a reactant, a plot of ln[Reactant] vs. time should yield a straight line. For a second-order reaction, a plot of 1/[Reactant] vs. time will be linear.

Calculation of the Rate Constant

Once the reaction orders (a and b) are known, the rate constant k can be calculated for each experiment using the rate law equation. The average value of k from multiple runs should be reported.

Determination of Activation Energy

The temperature dependence of the rate constant is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

or in its linear form:

ln(k) = ln(A) - (Ea/R) * (1/T)

where:

  • Ea is the activation energy.

  • A is the pre-exponential factor.

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

By plotting ln(k) versus 1/T for the experiments conducted at different temperatures, a straight line is obtained. The activation energy Ea can be calculated from the slope of this line (Slope = -Ea/R).

Hypothetical Data Presentation

The following tables illustrate how experimental data can be organized.

Table 1: Effect of Initial Reactant Concentrations on Initial Rate at 60 °C

Experiment[Phenol]₀ (M)[DCBSA]₀ (M)Initial Rate (M/s)
10.10.11.5 x 10⁻⁵
20.20.13.1 x 10⁻⁵
30.10.22.9 x 10⁻⁵

Table 2: Rate Constants at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
50323.150.003090.00085-7.07
60333.150.003000.00150-6.50
70343.150.002910.00255-5.97
80353.150.002830.00420-5.47

Mechanistic Insights

G cluster_0 Proposed Sulfonation Mechanism ArH Aromatic Ring (ArH) SigmaComplex Arenium Ion (σ-complex) ArH->SigmaComplex + E+ E+ Electrophile (SO3 or +SO3H) Product Sulfonated Product (ArSO3H) SigmaComplex->Product - H+ Base Base (e.g., HSO4-) HBase Protonated Base (e.g., H2SO4) Base->HBase + H+

Caption: Generalized mechanism for electrophilic aromatic sulfonation.

The experimentally determined rate law provides valuable insights into the reaction mechanism. For instance, if the reaction is found to be first order in both the aromatic substrate and 2,5-Dichlorobenzenesulfonic acid, it would suggest that the rate-determining step involves a bimolecular collision of these two species. The magnitude of the activation energy can also indicate the nature of the transition state. Aromatic sulfonation reactions are typically reversible, and the position of the equilibrium can be influenced by the reaction conditions.[3][8]

Conclusion

This application note provides a detailed framework for the systematic investigation of the reaction kinetics of sulfonation using 2,5-Dichlorobenzenesulfonic acid. By following the outlined protocols for experimental design, execution, and data analysis, researchers can obtain reliable kinetic parameters such as reaction orders, rate constants, and activation energy. This information is indispensable for understanding the underlying reaction mechanism and for the optimization of synthetic processes in both academic and industrial settings.

References

  • ResearchGate. (n.d.). New proposed kinetic model for the primary sulfonation stage with SO3. Retrieved from [Link]

  • Al-Adwani, S. H., Al-Bayati, Y. K., & Al-Amiri, A. H. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(4), 2291-2302. [Link]

  • Janssens, B., Bocus, M., & De Proft, F. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Chemical Science, 7(11), 6754-6765. [Link]

  • Janssens, B., Bocus, M., & De Proft, F. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Semantic Scholar. Retrieved from [Link]

  • Janssens, B., Bocus, M., & De Proft, F. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC - NIH. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Retrieved from [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Al-Adwani, S. H., Al-Bayati, Y. K., & Al-Amiri, A. H. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances, 13(4), 2291-2302. [Link]

  • ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Bas. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Modelling Sulfonation Kinetics On The Sodium Lignosulphonate Synthesis From Black Liquor. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • YouTube. (2023). Sulfonation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Retrieved from [Link]

  • SpringerLink. (n.d.). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • Horizon Research Publishing. (2016). Kinetic Study on Dodecylbenzene Sulfonation in a Mixed Batch Reactor. Retrieved from [Link]

  • MDPI. (n.d.). Detection of Aldehydes in Meat Products Based on Sulfonated Polystyrene Microspheres Modified with 2,4-Dinitrophenylhydrazine as Membrane-Protected Solid-Phase-Extraction Adsorbents. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • ScienceDirect. (n.d.). Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). Nitration of derivatives of 2,5-dichlorobenzenesulfonic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions Catalyzed by 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing 2,5-Dichlorobenzenesulfonic acid as a catalyst. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its application in organic synthesis. Our approach is rooted in mechanistic understanding and field-proven insights to help you enhance reaction yields and ensure the robustness of your experimental outcomes.

Introduction to 2,5-Dichlorobenzenesulfonic Acid as a Catalyst

2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA) is a strong aromatic sulfonic acid catalyst.[1][2] Its catalytic activity stems from its ability to act as a potent Brønsted acid, protonating substrates and facilitating a variety of organic transformations, most notably esterification and Friedel-Crafts reactions.[2] The presence of two electron-withdrawing chlorine atoms on the benzene ring enhances its acidity compared to benzenesulfonic acid, making it an effective catalyst.[1][3] However, like all catalysts, its performance can be influenced by a range of factors that may lead to suboptimal yields or reaction failures. This guide will address these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low or No Conversion

Q1: I am observing very low conversion in my esterification reaction using 2,5-DCBSA. What are the likely causes?

A1: Low conversion in esterification reactions is a common issue and can often be traced back to several key factors:

  • Presence of Water: Esterification is a reversible reaction where water is a byproduct.[4] The presence of water in the reaction mixture, either from wet starting materials, solvents, or atmospheric moisture, will shift the equilibrium back towards the starting materials, thus reducing the yield.

    • Causality: According to Le Châtelier's principle, the removal of a product (water) will drive the reaction forward. Conversely, the presence of a product will inhibit the forward reaction.

    • Solution: Ensure all reactants and solvents are rigorously dried before use. Employing a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can effectively remove water as it is formed.[4]

  • Insufficient Catalyst Loading: The concentration of the catalyst is crucial for achieving a reasonable reaction rate.

    • Solution: While typically used in catalytic amounts, for sluggish reactions, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can significantly improve the conversion rate. However, be mindful that excessive catalyst can lead to side reactions and complicate purification.

  • Sub-optimal Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for potential decomposition of starting materials or products. For many esterifications, refluxing in a suitable solvent is effective.

Q2: My Friedel-Crafts alkylation/acylation reaction is not proceeding. Could the catalyst be the issue?

A2: Yes, several factors related to the catalyst and reaction conditions can stall a Friedel-Crafts reaction:

  • Catalyst Deactivation by Substrates or Products: Basic functional groups (e.g., amines) on your aromatic substrate or alkylating/acylating agent can neutralize the acidic catalyst.

    • Causality: The sulfonic acid group of 2,5-DCBSA will preferentially react with a base in an acid-base neutralization reaction, rendering it inactive as a catalyst for the desired C-C bond formation.

    • Solution: Protect basic functional groups before the reaction. For example, an amino group can be converted to an amide.

  • Steric Hindrance: Highly substituted aromatic compounds or bulky alkylating/acylating agents can sterically hinder the reaction.

    • Solution: While challenging to overcome, increasing the reaction temperature or using a less sterically hindered substrate or reagent, if possible, may help.

  • Poor Catalyst Solubility: If 2,5-DCBSA is not soluble in the reaction medium, its catalytic activity will be severely limited.

    • Solution: Choose a solvent in which the catalyst has at least partial solubility. For non-polar solvents, co-solvents may be necessary.

Category 2: Catalyst Deactivation and Reusability

Q3: I suspect my 2,5-DCBSA catalyst is deactivating over time or in subsequent runs. What are the common deactivation pathways?

A3: Catalyst deactivation is a critical concern, especially in industrial applications. The primary mechanisms for sulfonic acid catalyst deactivation are:

  • Leaching: The sulfonic acid group can detach from the aromatic ring, especially at high temperatures and in the presence of polar solvents like water.

    • Causality: Desulfonation is the reverse of sulfonation and can be promoted by heat and protic solvents.

    • Solution: Use the lowest effective reaction temperature. If feasible, consider immobilizing the catalyst on a solid support to minimize leaching.

  • Poisoning: Impurities in the feedstock, particularly basic compounds, can irreversibly bind to the acid sites, blocking them from participating in the reaction.

    • Solution: Purify all starting materials and solvents to remove basic impurities.

  • Thermal Degradation: At very high temperatures (generally above 200-300°C for aromatic sulfonic acids), the catalyst can decompose.

    • Solution: Operate within a temperature range where the catalyst is known to be stable.

Category 3: Product Purification and Side Reactions

Q4: I am having difficulty purifying my product and suspect the presence of catalyst-related impurities.

A4: Proper workup and purification are essential for obtaining a clean product. Common issues include:

  • Residual Acid Catalyst: 2,5-DCBSA is a strong acid and must be removed from the final product.

    • Solution: A typical workup involves quenching the reaction mixture with water and then washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate, until effervescence ceases. This will neutralize and remove the sulfonic acid. Follow with a brine wash to remove residual water.

  • Sulfonated Byproducts: Under harsh conditions, the aromatic substrate itself may undergo sulfonation by the catalyst.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time). If sulfonated byproducts are formed, they are often water-soluble after neutralization and can be removed during the aqueous workup.

  • Hydrolysis of Ester Product during Workup: The use of aqueous base to remove the acid catalyst can lead to the hydrolysis (saponification) of the desired ester product.

    • Causality: The basic conditions required to neutralize the catalyst can also catalyze the cleavage of the ester back to the carboxylate salt and alcohol.

    • Solution: Perform the basic wash quickly and at a low temperature (e.g., with an ice bath). Use a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide.

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Carboxylic Acid with an Alcohol
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark trap), add the carboxylic acid (1.0 eq), the alcohol (3.0-10.0 eq, can be used as the solvent), and 2,5-Dichlorobenzenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the alcohol is a volatile solvent, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃. Repeat until no more CO₂ evolution is observed.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Protocol 2: Catalyst Removal and Product Purification Workflow

G A Reaction Mixture (Product, Catalyst, Reagents) B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with Water C->D E Wash with Saturated NaHCO3 (aq) (Neutralizes 2,5-DCBSA) D->E F Check Aqueous Layer pH > 7 E->F Verify Neutralization G Wash with Brine E->G F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate H->I J Crude Product I->J K Purification (Chromatography/Distillation) J->K L Pure Product K->L

Caption: Workflow for product isolation and catalyst removal.

Data Summary

ParameterRecommended RangeRationale
Catalyst Loading 1-10 mol%Balances reaction rate with potential for side reactions and purification difficulty.
Temperature 50-150 °CDependent on substrate reactivity and stability. Higher temperatures can promote desulfonation.
Reaction Time 2-24 hoursMonitor by TLC/GC to avoid product degradation or side reactions from prolonged heating.

Logical Relationships and Troubleshooting

G cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions A Low Yield B Water Present in Reaction A->B C Insufficient Catalyst A->C D Low Temperature A->D E Catalyst Deactivation A->E F Product Loss During Workup A->F G Dry Reagents/Solvents Use Dean-Stark Trap B->G H Increase Catalyst Loading C->H I Increase Reaction Temperature D->I J Purify Starting Materials Lower Temperature E->J K Use Mild Base (NaHCO3) Cold Workup F->K

Caption: Troubleshooting logic for low reaction yield.

References

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ResearchGate. (2025, August 6). Sulfonic-Functionalized Carbon Catalyst for Esterification of High Free Fatty Acid. Retrieved from [Link]

  • MDPI. (2023, July 5). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Retrieved from [Link]

  • Justia Patents. (2023, August 3). acid-catalyzed photocatalyzed oxidation reaction of benzylic ch bonds of aromatic compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Investigation on the Esterification of Fatty Acids Catalyzed by the H3PW12O40 heteropolyacid. Retrieved from [Link]

  • USDA ARS. (2011, May 4). Selective heterogeneous acid catalyzed esterification of N-terminal sulfyhdryl fatty acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
  • Google Patents. (n.d.). US3125604A - Production of diaryl sulfones.
  • IRIS. (2022, April 7). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]

  • Justia Patents. (2018, October 30). Catalysis of diketopiperazine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). PL122497B1 - Process for preparing 2,5-dihydroxybenzenesulfonic acid and process for preparing salt of 2,5-dihydroxybenzenesulfonic acid with diethylamine.
  • ResearchGate. (n.d.). Reduction and subsequent alkylation reactions of N(2)-alkyl-BTDs (25, 27, 29). Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5-Dichlorobenzenesulfonic acid is a pivotal organosulfur compound utilized in various synthetic pathways, particularly in the development of dyes and pharmaceuticals.[1] Its high purity and stability are paramount for the reproducibility and success of experimental outcomes. However, as a strong acid with hygroscopic properties, its integrity can be compromised during storage, leading to inconsistent results and project delays. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the long-term stability of 2,5-Dichlorobenzenesulfonic acid in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2,5-Dichlorobenzenesulfonic acid? A: The compound should be stored at room temperature in a cool, dry, and well-ventilated area.[2][3] The container must be tightly sealed to prevent moisture absorption and stored within a secondary corrosion-resistant container.[4] It should be segregated from incompatible materials, especially bases and strong oxidizing agents.[5][6]

Q2: My solid 2,5-Dichlorobenzenesulfonic acid has clumped together and appears wet. What has happened? A: This is a classic sign of moisture absorption. Sulfonic acids are known to be hygroscopic, meaning they readily attract and absorb water vapor from the atmosphere.[7][8] This leads to deliquescence (dissolving in the absorbed water) and clumping, which alters the compound's physical properties and effective concentration.

Q3: The material, which was initially a white powder, has developed a yellowish tint. Is it degraded? A: A color change can indicate degradation, potentially due to exposure to light (photodegradation) or reaction with impurities.[9][10] Aromatic compounds, in general, can be susceptible to photochemical reactions. It is also possible that it has reacted with trace contaminants from the storage container or atmosphere. We recommend performing a purity check before further use.

Q4: What type of container is best for storing this acid? A: Use the original manufacturer's container whenever possible. If transferring is necessary, use a corrosion-resistant container, such as an amber glass bottle with a resistant liner or cap.[11] Avoid metal containers, as the acid may be corrosive to metals. The use of amber glass is recommended to protect against potential light-induced degradation.

Q5: How can I quickly assess if my stored 2,5-Dichlorobenzenesulfonic acid is still viable for an experiment? A: A preliminary check involves visual inspection for the issues mentioned above (clumping, discoloration). A melting point analysis is a more definitive, yet simple, method. The melting point of the dihydrate form is typically in the range of 97-102 °C.[2][12] A significant depression or broadening of the melting point range suggests the presence of impurities or degradation. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method to confirm purity.

Section 2: Troubleshooting Guide for Storage-Related Issues

This section addresses common problems encountered by researchers and provides a logical framework for troubleshooting.

Issue 1: Physical State Alteration (Clumping, Deliquescence, Discoloration)
  • Symptoms: The compound, typically a white to off-white crystalline powder[2], appears clumpy, wet, sticky, or has changed color.

  • Primary Cause: Exposure to atmospheric moisture and/or light.

  • Scientific Rationale: The sulfonyl group (-SO₃H) is highly polar and readily forms hydrogen bonds with water molecules, making the compound hygroscopic.[7][8] This is a common characteristic for sulfonic acids.[13] Prolonged exposure allows the solid to absorb enough water to begin dissolving, leading to clumping and deliquescence. Discoloration may stem from slow oxidation or photochemical reactions initiated by light exposure.

  • Troubleshooting Steps:

    • Isolate the Container: Immediately ensure the container is tightly sealed.

    • Review Handling Procedures: Were aliquots taken in an open lab environment on a humid day? Was the container left open for an extended period?

    • Assess Storage Environment: Is the storage location dry? Is it near a sink, window, or vent? Is it protected from direct light?

    • Perform Quality Control: Conduct a melting point determination. If the result is out of specification, the material's purity is compromised.

  • Corrective Actions:

    • For Future Prevention: Always handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. If not possible, minimize the time the container is open. Store the primary container inside a larger, sealed secondary container (e.g., a desiccator cabinet) with a desiccant like silica gel.

    • For Affected Material: If the material is only slightly clumped, it may be possible to dry it under a vacuum at a mild temperature (e.g., 40-50 °C) to remove absorbed water. However, its purity should be re-verified by HPLC before use in sensitive applications. If significant discoloration or deliquescence has occurred, it is safest to discard the material according to institutional guidelines.

Issue 2: Inconsistent or Failed Experimental Results
  • Symptoms: Reactions involving 2,5-Dichlorobenzenesulfonic acid yield inconsistent product profiles, lower-than-expected yields, or fail completely.

  • Primary Cause: Degradation of the starting material, leading to lower molar equivalency and the presence of interfering impurities.

  • Scientific Rationale: If the acid has degraded, its effective concentration is lower than calculated based on its mass. Furthermore, degradation byproducts can interfere with or inhibit the desired reaction pathway. For example, hydrolytic desulfonation, though typically requiring high temperatures, could occur under certain conditions, yielding 1,4-dichlorobenzene and sulfuric acid.[13]

  • Troubleshooting Workflow: The following diagram outlines a logical process to diagnose the issue.

    Caption: Troubleshooting workflow for inconsistent results.

  • Corrective Actions:

    • Establish a Baseline: Always run a control reaction with a new, unopened bottle of 2,5-Dichlorobenzenesulfonic acid to confirm that the experimental protocol is sound.

    • Verify Purity: Analyze the suspect batch of acid via HPLC to determine its actual purity. Adjust reagent stoichiometry accordingly if purity is slightly reduced, or discard if significantly degraded.

    • Review Chemical Compatibility: Ensure the acid was not stored near or exposed to incompatible chemicals like bases, strong oxidizers, or reactive metals, which could cause degradation.[4][5][14]

Section 3: Validated Protocols for Handling and Storage

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 3.1: New Material Receiving and Storage
  • Inspection: Upon receipt, inspect the container seal for integrity. Note the date of receipt on the bottle.

  • Documentation: Log the certificate of analysis (CofA) provided by the manufacturer, paying close attention to the initial purity and water content.

  • Storage Location: Place the tightly sealed container in a designated cabinet for corrosive materials.[15] The cabinet should be in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Segregation: Ensure the acid is stored separately from bases (e.g., sodium hydroxide, amines) and strong oxidizing agents (e.g., nitric acid, peroxides).[4][5]

  • Secondary Containment: Place the bottle inside a polyethylene tray or a desiccator cabinet to contain potential spills and provide an additional barrier against atmospheric moisture.[4]

Protocol 3.2: Aliquoting and Daily Use

The primary goal during handling is to minimize exposure to the laboratory atmosphere.

Caption: Workflow for aliquoting 2,5-Dichlorobenzenesulfonic Acid.

  • Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of moisture onto the cold powder.

  • Environment: Whenever possible, handle the solid inside a glove box with a dry nitrogen atmosphere or in a balance enclosure connected to a dry air feed.

  • Dispensing: If a controlled environment is unavailable, open the container for the minimum time required to dispense the material. Use clean, dry spatulas and weighing vessels.

  • Resealing: Immediately and securely reseal the container lid. Consider using paraffin film around the lid for an enhanced long-term seal.

  • Return: Promptly return the container to its designated storage location with secondary containment.

Section 4: Summary of Storage Parameters

This table provides a quick-reference guide to the optimal conditions for maintaining the stability of 2,5-Dichlorobenzenesulfonic acid.

ParameterRecommended ConditionSub-optimal / High-Risk ConditionRationale
Temperature Room Temperature (15-25°C)High temperatures, direct sunlight, near heat sourcesPrevents thermal decomposition and accelerates potential side reactions.[16][17]
Atmosphere Dry, Inert (e.g., N₂)High humidity, open airThe compound is hygroscopic and will absorb atmospheric moisture, leading to clumping and degradation.[7][8]
Light Exposure Store in Dark / Amber ContainerClear container, direct sunlightProtects against potential photodegradation, a common pathway for aromatic compounds.[9][10]
Container Tightly sealed, corrosion-resistant (e.g., amber glass with lined cap)[11]Loosely capped, reactive materials (e.g., some metals), clear glassPrevents moisture ingress and reactions with the container material.
Incompatibilities Segregate from bases, oxidizers, and reactive metals[5][6]Co-location with bases, oxidizing agents, or cyanidesStrong acids react exothermically with bases and can initiate hazardous reactions with oxidizers or generate toxic gas with cyanides.[5][14]

References

Troubleshooting common issues in the synthesis of 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Dichlorobenzenesulfonic Acid

Welcome to the technical support guide for the synthesis of 2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The primary route for synthesis involves the electrophilic aromatic sulfonation of 1,4-dichlorobenzene using oleum (fuming sulfuric acid)[1][2]. This guide provides practical, experience-based solutions to common problems in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis process.

Q1: What is the standard reaction for synthesizing 2,5-Dichlorobenzenesulfonic acid?

A1: The most common and well-documented industrial method is the direct sulfonation of 1,4-dichlorobenzene. This electrophilic aromatic substitution reaction typically uses oleum (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) as the sulfonating agent[1][2]. The reaction is exothermic and requires careful temperature control[2].

Q2: Why is oleum used instead of concentrated sulfuric acid alone?

A2: While concentrated sulfuric acid can be used, the sulfonation reaction produces water as a byproduct[3]. This water dilutes the acid, slowing down and eventually stopping the reaction as the acid concentration falls below effective levels[3][4]. Oleum contains excess SO₃, which is a powerful electrophile and acts as a dehydrating agent, consuming the water generated and driving the reaction to completion with greater efficiency[5][6].

Q3: What are the primary safety concerns when working with oleum?

A3: Oleum is highly corrosive and poses significant health risks. It reacts violently with water and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation of its fumes[7]. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, an apron, and a face shield[7]. All glassware must be scrupulously dried to prevent violent reactions.

Q4: What is the main byproduct or impurity I should be aware of?

A4: The primary impurities are typically unreacted 1,4-dichlorobenzene and isomeric dichlorobenzenesulfonic acids. Due to the directing effects of the chlorine atoms, sulfonation can potentially occur at other positions, though the 2-position is favored. Additionally, at higher temperatures, the formation of diaryl sulfones can become a significant side reaction[8].

Section 2: Troubleshooting Guide

This section provides in-depth solutions to specific experimental problems.

Issue 1: Low or No Yield of 2,5-DCBSA

Q: My reaction yield is significantly lower than expected, or I've isolated mostly unreacted starting material. What are the likely causes and how can I fix this?

A: Low yield is a common issue that can stem from several factors related to reaction conditions and reagent quality.

  • Cause A: Inactive or Moist Sulfonating Agent

    • Explanation: Oleum and other sulfonating agents are highly sensitive to moisture[9]. If your oleum has been exposed to atmospheric moisture, its effective concentration of free SO₃ will be reduced, leading to an incomplete or stalled reaction.

    • Solution:

      • Always use a fresh, unopened bottle of the sulfonating agent whenever possible[9].

      • Ensure all glassware is oven-dried or flame-dried immediately before use to eliminate any trace moisture.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Cause B: Incomplete Reaction (Suboptimal Time/Temperature)

    • Explanation: Sulfonation kinetics are highly dependent on temperature[8]. If the reaction temperature is too low or the duration is too short, the conversion will be incomplete.

    • Solution:

      • Monitor Progress: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion[9].

      • Adjust Conditions: If the reaction stalls, consider incrementally increasing the temperature. However, be cautious, as excessively high temperatures (>100-120°C) can promote the formation of sulfone byproducts and potential desulfonation[8]. Alternatively, extend the reaction time at the current temperature.

  • Cause C: Reversible Desulfonation During Workup

    • Explanation: Aromatic sulfonation is a reversible process[5][10]. Quenching the reaction mixture in a large volume of hot water or dilute acid can drive the equilibrium backward, cleaving the sulfonic acid group from the ring and regenerating the starting material[5][10].

    • Solution:

      • Controlled Quenching: Quench the reaction mixture by slowly adding it to crushed ice or ice-cold water with vigorous stirring[2]. This rapidly dissipates the heat of dilution and precipitates the 2,5-DCBSA product, minimizing the opportunity for desulfonation.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of low product yield.

LowYieldWorkflow Start Low Yield Observed CheckReagent Check Sulfonating Agent (Oleum/H₂SO₄) Start->CheckReagent ReagentOld Is agent old or exposed to air? CheckReagent->ReagentOld CheckConditions Review Reaction Conditions (Temp & Time) ConditionsOptimal Were temp/time sufficient for full conversion? CheckConditions->ConditionsOptimal CheckWorkup Analyze Workup Procedure WorkupCorrect Was reaction quenched on ice? CheckWorkup->WorkupCorrect ReagentOld->CheckConditions No UseNew Use fresh, dry agent. Conduct under N₂. ReagentOld->UseNew Yes Success Yield Improved UseNew->Success ConditionsOptimal->CheckWorkup Yes MonitorAndAdjust Monitor reaction (TLC/HPLC). Increase temp/time cautiously. ConditionsOptimal->MonitorAndAdjust No MonitorAndAdjust->Success QuenchCold Ensure quenching is done by adding reaction mix to ice. WorkupCorrect->QuenchCold No WorkupCorrect->Success Yes QuenchCold->Success

Caption: A flowchart for troubleshooting low yield in 2,5-DCBSA synthesis.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product is impure. What are the common contaminants and how can I remove them?

A: Impurities typically consist of starting material, isomeric products, or sulfones. Purification strategies must be chosen accordingly.

  • Contaminant A: Unreacted 1,4-Dichlorobenzene

    • Explanation: This is common if the reaction did not go to completion.

    • Purification Protocol: 2,5-DCBSA is freely soluble in water, whereas 1,4-dichlorobenzene is not[11].

      • Dissolve the crude product in a minimum amount of cold water.

      • The unreacted 1,4-dichlorobenzene will remain as a solid or oily residue.

      • Filter the aqueous solution to remove the starting material.

      • The desired product can then be recovered by evaporating the water or by salting out.

  • Contaminant B: Isomeric Dichlorobenzenesulfonic Acids

    • Explanation: While the chloro groups in 1,4-dichlorobenzene direct ortho to their positions, minor amounts of other isomers can form. The separation of these isomers can be challenging due to their similar chemical properties.

    • Purification Protocol: Fractional crystallization is the most effective method. This technique relies on slight differences in the solubility of the isomers or their salts.

      • Convert the crude sulfonic acid mixture to their sodium or potassium salts by careful neutralization with NaOH or KOH.

      • Perform a systematic fractional recrystallization from an appropriate solvent system (e.g., water-ethanol mixtures).

      • Monitor the purity of each fraction by HPLC or NMR spectroscopy[2][12].

  • Contaminant C: Diaryl Sulfones

    • Explanation: This side reaction is favored by high temperatures and high concentrations of SO₃[8]. Sulfones are generally much less soluble in water than sulfonic acids.

    • Purification Protocol:

      • After quenching the reaction on ice, dissolve the crude precipitate in a sufficient volume of water.

      • The diaryl sulfone byproduct will remain as an insoluble solid.

      • Filter the mixture to remove the sulfone. The 2,5-DCBSA can be recovered from the filtrate.

Reaction Scheme: Main Product and Side Products

The diagram below illustrates the desired reaction and potential side reactions.

ReactionScheme cluster_reactants Reactants cluster_products Products 1,4-Dichlorobenzene 1,4-Dichlorobenzene MainProduct 2,5-Dichlorobenzenesulfonic Acid (Desired Product) 1,4-Dichlorobenzene->MainProduct Sulfonation Isomer Isomeric Byproducts 1,4-Dichlorobenzene->Isomer Minor Pathway Oleum (H₂SO₄/SO₃) Oleum (H₂SO₄/SO₃) Oleum (H₂SO₄/SO₃)->MainProduct Sulfone Diaryl Sulfone Byproduct (High Temp Side Reaction) MainProduct->Sulfone Further Reaction

Sources

Catalyst deactivation and regeneration of 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA). This guide is designed for researchers, scientists, and professionals in drug development who utilize 2,5-DCBSA as a catalyst in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the integrity and success of your research.

Introduction to 2,5-Dichlorobenzenesulfonic Acid as a Catalyst

2,5-Dichlorobenzenesulfonic acid is a strong aromatic sulfonic acid characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group (-SO₃H).[1] This unique structure, with its electron-withdrawing groups, makes the compound highly acidic and an effective catalyst in various organic transformations, such as electrophilic substitution and acid-catalyzed exchange reactions.[1] It is typically a white to off-white crystalline solid, often used in its dihydrate form.[1][2][3] The primary route for its synthesis is the direct sulfonation of 1,4-dichlorobenzene.[1][4][5]

While a powerful catalyst, like all catalysts, 2,5-DCBSA is susceptible to deactivation over time, leading to diminished performance. Understanding the mechanisms of deactivation and the methods for regeneration is crucial for its efficient and economical use.

Troubleshooting Guide: Catalyst Deactivation and Performance Issues

This section addresses common problems encountered during the use of 2,5-Dichlorobenzenesulfonic acid as a catalyst, providing potential causes and actionable solutions.

Issue 1: Gradual or rapid loss of catalytic activity during the reaction.

  • Potential Cause A: Coke Formation. The deposition of carbonaceous materials, or "coke," on the active sites of the catalyst is a common deactivation mechanism for acid catalysts.[6][7][8] This is particularly prevalent in reactions involving hydrocarbons at elevated temperatures. The coke physically blocks the sulfonic acid groups, preventing substrate access.

  • Troubleshooting Steps:

    • Reaction Condition Optimization: High temperatures can accelerate coke formation. Attempt to lower the reaction temperature without significantly compromising the reaction rate.

    • Feedstock Purity: Ensure the feedstock is free of impurities that could act as coke precursors.

    • Catalyst Regeneration (Coke Removal): If coking is suspected, a regeneration protocol involving controlled oxidation to burn off the carbonaceous deposits is necessary. (See "Experimental Protocols" for a detailed procedure).

  • Potential Cause B: Leaching of the Catalytic Species. In liquid-phase reactions, the active sulfonic acid groups can sometimes dissolve or "leach" into the reaction medium.[9][10][11] This leads to a permanent loss of active sites from the solid catalyst.

  • Troubleshooting Steps:

    • Solvent Selection: The choice of solvent can influence catalyst stability. A less polar or less coordinating solvent may reduce the dissolution of the sulfonic acid.[12]

    • Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues in the filtrate after the solid catalyst has been removed, it indicates that active species have leached into the solution.[12]

    • Catalyst Modification: While not always feasible for 2,5-DCBSA itself, consider immobilizing it on a solid support to enhance stability and minimize leaching in future experiments.

  • Potential Cause C: Thermal Degradation. Although aromatic sulfonic acids are generally more stable than their alkyl counterparts, prolonged exposure to high temperatures can lead to desulfonation, where the -SO₃H group is cleaved from the aromatic ring.[13][14][15]

  • Troubleshooting Steps:

    • Temperature Control: Strictly control the reaction temperature to remain within the thermal stability limits of the catalyst. The decomposition of sulfonic acid groups typically occurs at temperatures above 200-300°C.[14]

    • Thermogravimetric Analysis (TGA): If you have access to TGA, you can determine the precise decomposition temperature of your specific batch of 2,5-DCBSA to inform your reaction conditions.

Issue 2: Change in product selectivity over time.

  • Potential Cause A: Alteration of Acid Sites by Coking. The nature of the coke deposits can influence the accessibility and strength of the acid sites, leading to changes in the reaction pathway and, consequently, the product distribution.[16]

  • Troubleshooting Steps:

    • Characterize Spent Catalyst: Techniques like temperature-programmed desorption (TPD) can provide information on the changes in the acidity of the deactivated catalyst.[17]

    • Regenerate the Catalyst: A full regeneration should restore the original product selectivity if coking is the primary cause.

  • Potential Cause B: Water-Induced Deactivation. The presence of water, either as a solvent or a byproduct, can affect the performance of sulfonic acid catalysts.[18] For some reactions, water can have a positive effect, while for others it can lead to deactivation.[19]

  • Troubleshooting Steps:

    • Control Water Content: If water is suspected to be detrimental, ensure all reactants and solvents are anhydrous.

    • Investigate Water's Role: Systematically study the effect of controlled amounts of water on the reaction to understand its impact on selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of deactivation for 2,5-Dichlorobenzenesulfonic acid?

A1: The primary deactivation mechanisms for 2,5-DCBSA, in line with other solid acid catalysts, are:

  • Coking: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.[6][7][8]

  • Leaching: The dissolution of the sulfonic acid into the reaction medium, leading to an irreversible loss of activity.[9][10][11]

  • Thermal Degradation: The loss of sulfonic acid groups at high temperatures.[13][14][15]

Q2: Is the deactivation of 2,5-Dichlorobenzenesulfonic acid reversible?

A2: It depends on the deactivation mechanism.

  • Deactivation by coking is generally reversible through regeneration by controlled oxidation (calcination).[6][8][11]

  • Deactivation by leaching and thermal degradation is typically irreversible .[11]

Q3: How can I tell if my catalyst is deactivated by coking or leaching?

A3: A combination of observation and targeted experiments can help differentiate:

  • Visual Inspection: A spent catalyst deactivated by coking may appear discolored (e.g., brown or black).

  • Hot Filtration Test: As mentioned in the troubleshooting guide, this is a definitive test for leaching of catalytically active species.[12]

  • Regeneration Attempt: If the catalyst's activity can be restored through a calcination procedure, coking was the likely cause of deactivation.

Q4: What is a typical regeneration procedure for a coked 2,5-Dichlorobenzenesulfonic acid catalyst?

A4: A general procedure for regenerating a coked sulfonic acid catalyst involves the following steps (always adapt to your specific experimental setup and safety protocols):

  • Solvent Wash: After the reaction, wash the catalyst with a suitable solvent to remove any adsorbed reactants and products.

  • Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Place the dried catalyst in a furnace and heat it under a controlled flow of air or a mixture of an inert gas (like nitrogen) and oxygen. The temperature should be gradually increased to a point where the coke can be burned off without thermally degrading the catalyst (typically in the range of 400-550 °C for solid acid catalysts).[8][20] The exact temperature and duration will depend on the nature and amount of coke.

Data Presentation

Table 1: Summary of Catalyst Deactivation Mechanisms and Solutions

Deactivation MechanismPrimary CauseReversibilityKey Troubleshooting/Prevention Strategies
Coking Deposition of carbonaceous material on active sites.[6][7][8]ReversibleOptimize (lower) reaction temperature, use pure feedstock, periodic regeneration via calcination.[11]
Leaching Dissolution of sulfonic acid groups into the liquid reaction medium.[9][10]IrreversibleUse less polar/coordinating solvents, immobilize catalyst on a support.[12]
Thermal Degradation Cleavage of the -SO₃H group at high temperatures.[13][14][15]IrreversibleMaintain reaction temperature below the catalyst's decomposition point.

Experimental Protocols

Protocol 1: Hot Filtration Test to Detect Leaching

Objective: To determine if catalytically active species are leaching from the solid 2,5-DCBSA into the reaction medium.

Methodology:

  • Begin the catalytic reaction as you normally would with 2,5-DCBSA.

  • Allow the reaction to proceed for a period where you would expect to see significant conversion.

  • While maintaining the reaction temperature, quickly filter the solid catalyst from the reaction mixture.

  • Allow the filtrate to continue reacting under the same conditions.

  • Monitor the reaction progress in the filtrate.

Interpretation of Results:

  • No further reaction in the filtrate: This indicates that the catalysis is truly heterogeneous, and significant leaching of active species has not occurred.[12]

  • Reaction continues in the filtrate: This confirms that catalytically active species have leached from the solid into the solution, and the reaction is proceeding, at least in part, via a homogeneous pathway.[12]

Protocol 2: Regeneration of a Coked 2,5-Dichlorobenzenesulfonic Acid Catalyst by Calcination

Objective: To restore the catalytic activity of 2,5-DCBSA that has been deactivated by coke formation.

Methodology:

  • Recovery and Washing: After the reaction, recover the solid catalyst by filtration. Wash it thoroughly with a solvent that can dissolve any adsorbed organic molecules but not the catalyst itself.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove all traces of the washing solvent.

  • Calcination Setup: Place the dried, spent catalyst in a ceramic crucible or a tube furnace.

  • Controlled Oxidation:

    • Begin flowing a stream of dry air or a mixture of nitrogen with a low concentration of oxygen (e.g., 5-10% O₂) over the catalyst.

    • Gradually ramp up the temperature (e.g., at a rate of 2-5 °C/min) to the target calcination temperature, typically between 450 °C and 550 °C. Caution: A rapid temperature increase can cause a sudden combustion of the coke, leading to localized overheating and potential thermal damage to the catalyst.[8][20]

    • Hold the catalyst at the target temperature for 2-4 hours, or until the removal of coke is complete (often indicated by the cessation of CO₂ evolution, which can be monitored with an appropriate analyzer).

  • Cooling: After the calcination period, cool the catalyst down to room temperature under a flow of an inert gas like nitrogen.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before its reuse.

Visualizations

Diagram 1: Catalyst Deactivation and Regeneration Cycle

Fresh Fresh Catalyst (Active Sites Available) Deactivated Deactivated Catalyst (Coked) Fresh->Deactivated Reaction & Coking Regenerated Regenerated Catalyst (Active Sites Restored) Deactivated->Regenerated Calcination (Regeneration) Regenerated->Fresh Reuse

Caption: The cycle of catalyst use, deactivation by coking, and regeneration.

Diagram 2: Troubleshooting Logic for Catalyst Inactivity

decision decision result result start Loss of Activity Observed coking_q Is the catalyst discolored? High temp. reaction? start->coking_q leaching_q Liquid phase reaction? coking_q->leaching_q No regen Attempt Calcination coking_q->regen Yes hot_filt Perform Hot Filtration Test leaching_q->hot_filt Yes reaction_cont Reaction continues in filtrate? hot_filt->reaction_cont reaction_cont->result Yes Leaching Confirmed (Irreversible) reaction_cont->coking_q No activity_restored Activity restored? regen->activity_restored activity_restored->result Yes Coking Confirmed (Reversible) activity_restored->result No Possible Thermal Degradation (Irreversible)

Caption: A decision-making workflow for diagnosing the cause of catalyst deactivation.

References

  • 2,5-Dichlorobenzenesulfonic acid | 88-42-6 - Benchchem. (URL: )
  • Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部. (URL: )
  • Understanding coke formation and deactivation mechanism on zeolite based acid catalysts - DSpace
  • Coking and regeneration of fixed bed c
  • Regeneration of Coked Catalysts in a Polytropic Reactor | Industrial & Engineering Chemistry Research - ACS Public
  • Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing). (URL: )
  • An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries - MDPI. (URL: )
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
  • Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in w
  • Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading | Request PDF - ResearchGate. (URL: [Link])

  • What is coke formation on catalysts and how is it minimized?
  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization - MDPI. (URL: [Link])

  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview - MDPI. (URL: [Link])

  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. (URL: )
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). (URL: [Link])

  • Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion - ResearchGate. (URL: [Link])

  • Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water | Request PDF - ResearchGate. (URL: [Link])

  • catalyst deactivation and regeneration in (-)-Isopulegol synthesis - Benchchem. (URL: )
  • Catalyst deactivation mechanisms and how to prevent them. (URL: )
  • 2,5-Dichlorobenzenesulfonic Acid Dihydr
  • Activation and deactivation characteristics of sulfonated carbon catalysts - ResearchGate. (URL: [Link])

  • Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol - Benchchem. (URL: )
  • Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME - New Journal of Chemistry (RSC Publishing). (URL: [Link])

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Side reactions and byproduct formation with 2,5-Dichlorobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichlorobenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges related to side reactions and byproduct formation during its synthesis and application.

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems you may encounter, offering explanations for their root causes and providing step-by-step protocols for resolution.

Issue 1: Low Yield of 2,5-Dichlorobenzenesulfonic Acid

Symptoms: After quenching and isolation, the obtained mass of the product is significantly lower than the theoretical maximum. Analysis of the crude product shows a high proportion of starting material, 1,4-dichlorobenzene.

Root Cause Analysis: The primary synthesis of 2,5-dichlorobenzenesulfonic acid is via electrophilic aromatic substitution, specifically the sulfonation of 1,4-dichlorobenzene.[1][2] Low conversion can be attributed to several factors:

  • Insufficient Sulfonating Agent Potency: The sulfonating agent, typically oleum (fuming sulfuric acid) or concentrated sulfuric acid, may not be active enough.[1][3] The reaction requires a strong electrophile, SO₃ (or its protonated form). As the reaction proceeds, water is formed, which dilutes the acid and reduces its sulfonating power.[3]

  • Inadequate Reaction Temperature or Time: The sulfonation of a deactivated ring like 1,4-dichlorobenzene requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the reaction will not proceed to completion.

Troubleshooting Protocol:

  • Verify Sulfonating Agent Quality:

    • Use a fresh, unopened container of oleum (20-30% SO₃ is typical) or concentrated sulfuric acid.[1]

    • If using sulfuric acid that has been opened previously, its concentration may have decreased due to atmospheric moisture absorption. Consider titrating to confirm its strength.

  • Optimize Reaction Conditions:

    • Temperature Control: Gradually increase the reaction temperature. A typical range for the sulfonation of 1,4-dichlorobenzene is 20-80°C.[1] Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) by taking small aliquots.

    • Reaction Time: Extend the reaction time. Ensure the mixture is stirred vigorously to maintain homogeneity.

  • Employ a Stronger Sulfonating Agent:

    • If using concentrated sulfuric acid, consider switching to oleum. The free SO₃ in oleum is a much more potent electrophile.[1][2]

    • Chlorosulfonic acid can also be used, which often reacts at lower temperatures.[4]

Issue 2: Presence of Isomeric or Polysulfonated Byproducts

Symptoms: Spectroscopic (e.g., NMR) or chromatographic (e.g., HPLC) analysis reveals the presence of dichlorobenzenedisulfonic acid isomers or other unexpected sulfonated species.

Root Cause Analysis: The sulfonic acid group is strongly deactivating and a meta-director. However, the two chlorine atoms are ortho, para-directing. In the sulfonation of 1,4-dichlorobenzene, the electronically favored and sterically less hindered positions are the 2 and 5 positions, leading to the desired product.[1] However, under harsh conditions, further substitution can occur.

  • Excessive Reaction Temperature: High temperatures can provide the necessary energy to overcome the deactivation of the ring by the first sulfonic acid group and the two chlorine atoms, leading to a second sulfonation.

  • Overly Potent Sulfonating Agent/High Concentration: Using a very high concentration of oleum or reacting for an extended period can drive the reaction towards polysubstitution.

Preventative Measures & Protocol:

  • Strict Temperature Control: This is the most critical parameter.[1] The reaction is exothermic, so the sulfonating agent should be added slowly to the 1,4-dichlorobenzene with efficient cooling to maintain the desired temperature.

  • Stoichiometric Control: Carefully control the molar ratio of the sulfonating agent to the 1,4-dichlorobenzene. Use a slight excess of the sulfonating agent to ensure full conversion of the starting material, but avoid a large excess which can promote polysulfonation.

  • Monitoring: Monitor the reaction progress closely. Once the starting material is consumed, quench the reaction promptly by pouring it over ice water to precipitate the monosulfonated product.[1]

Workflow for Minimizing Polysulfonation

cluster_0 Reaction Setup cluster_1 Controlled Reaction cluster_2 Workup Start 1,4-Dichlorobenzene Addition Slow, Cooled Addition Start->Addition Agent Sulfonating Agent (e.g., 20% Oleum) Agent->Addition Temp Maintain Temp (e.g., 40-60°C) Addition->Temp Temp->Temp Monitor Monitor via HPLC/TLC Temp->Monitor Monitor->Temp Adjust as needed Quench Quench on Ice Water Monitor->Quench >99% Conversion Isolate Isolate Product Quench->Isolate Product Pure 2,5-DBSA Isolate->Product

Caption: Controlled sulfonation workflow.

Issue 3: Product Discoloration or Evidence of Decomposition

Symptoms: The final product is off-white, yellow, or even dark brown instead of the expected white to almost-white crystalline solid.[1] There may be an unusual odor.

Root Cause Analysis: Decomposition is typically caused by excessive heat.[1] Aromatic sulfonic acids can undergo desulfonation at high temperatures, and the harsh, oxidizing conditions of hot, concentrated sulfuric acid can lead to charring and the formation of complex, colored byproducts, including sulfones.

  • Runaway Reaction: Poor temperature control can lead to an exothermic runaway, significantly increasing the local temperature and causing decomposition.

  • Formation of Diaryl Sulfones: Although some studies suggest the amount of diaryl sulfone is undetectably small when sulfonating p-dichlorobenzene with SO₃ in an aprotic solvent, it can be a byproduct in other conditions.[5][6] The formation of 4,4'-dichlorodiphenyl sulfone involves the reaction of the sulfonic acid (or a related intermediate) with another molecule of dichlorobenzene.

Mitigation Strategy:

  • Temperature Management:

    • Ensure the reaction vessel is adequately cooled in an ice bath during the addition of the sulfonating agent.

    • Add the sulfonating agent dropwise or in small portions to manage the exotherm.

  • Purification:

    • If the product is discolored, recrystallization is the primary method for purification.[1] 2,5-Dichlorobenzenesulfonic acid is freely soluble in water, which can be used as a recrystallization solvent.[7]

    • Chromatographic techniques can also be employed for purification if recrystallization is insufficient.[1]

Issue 4: Accidental Desulfonation During Workup or Subsequent Steps

Symptoms: Loss of product during subsequent aqueous, acidic processing. Formation of 1,4-dichlorobenzene as a contaminant in a later reaction step.

Root Cause Analysis: Sulfonation is a reversible reaction. The reverse reaction, desulfonation, is favored by the presence of dilute acid and heat.[8][9][10] This occurs because water can act as a nucleophile, and the protonated sulfonic acid can eliminate SO₃.

Mechanism of Desulfonation

DBSA 2,5-Dichlorobenzenesulfonic Acid Protonation Protonation at C1 (ipso-substitution) DBSA->Protonation + H⁺ (from H₃O⁺) Intermediate Sigma Complex (Resonance Stabilized) Protonation->Intermediate Elimination Loss of SO₃ Intermediate->Elimination H2O H₂O Intermediate->H2O H₂O acts as base DCB 1,4-Dichlorobenzene Elimination->DCB - H⁺ SO3 SO₃ Elimination->SO3 H3O H₃O⁺

Caption: Acid-catalyzed desulfonation pathway.

Preventative Measures:

  • Avoid Excessive Heat in Acidic Aqueous Solutions: When working with 2,5-dichlorobenzenesulfonic acid in subsequent reactions, be mindful that prolonged heating in the presence of water and acid can cleave the sulfonic acid group.

  • Control pH: If possible, neutralize the sulfonic acid to its salt form (e.g., sodium 2,5-dichlorobenzenesulfonate) if it needs to be heated in an aqueous solution. The sulfonate anion is much less susceptible to hydrolysis than the free acid.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the sulfonation of 1,4-dichlorobenzene to minimize byproducts?

A: The key is balancing reactivity to ensure complete consumption of the starting material while preventing over-reaction.

ParameterRecommended ConditionRationale
Sulfonating Agent Oleum (20-30% free SO₃)High reactivity ensures efficient conversion at moderate temperatures.[1][2]
Molar Ratio 1.1 - 1.5 equivalents of SO₃A slight excess drives the reaction to completion without promoting polysulfonation.
Temperature 20-80°CProvides sufficient energy for the reaction without causing decomposition or significant side reactions.[1]
Reaction Time 1-4 hours (monitor)Sufficient time for completion; reaction should be monitored to avoid prolonged exposure to harsh conditions.
Agitation Vigorous mechanical stirringEnsures homogeneity in the biphasic (initially) mixture.

Q2: Can I use 2,5-dichlorobenzenesulfonic acid as a catalyst?

A: Yes. Arylsulfonic acids are strong acids and are used as catalysts in various organic transformations, such as esterification and alkylation.[2] The presence of the electron-withdrawing chlorine atoms slightly increases its acidity compared to benzenesulfonic acid. However, be mindful of its potential to sulfonate other aromatic compounds present in the reaction mixture if conditions are too harsh.

Q3: My reaction involves a strong nucleophile. Could it displace the chlorine atoms on the ring?

A: While possible, nucleophilic aromatic substitution on a dichlorobenzene ring is generally difficult and requires harsh conditions (high temperature, high pressure) or the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. The sulfonic acid group is meta-directing for electrophilic substitution but does not strongly activate the ring for nucleophilic substitution in the same way. For most standard applications, nucleophilic attack on the chlorine atoms is not a primary side reaction to be concerned about, but it is a possibility under forcing conditions.[1] For example, the synthesis of 2,5-diaminobenzenesulfonic acid can be achieved via a high-pressure ammonolysis reaction.[11]

Q4: How should I properly store 2,5-dichlorobenzenesulfonic acid?

A: It should be stored in a tightly sealed, corrosion-resistant container in a dry, well-ventilated area at room temperature.[12] It is often supplied as a dihydrate.[1] The compound is corrosive and can cause severe skin burns and eye damage, so appropriate personal protective equipment should always be used.

Q5: What is the best way to confirm the purity of my synthesized 2,5-dichlorobenzenesulfonic acid?

A: A combination of techniques is recommended for full characterization:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the main product and detecting impurities like starting material, isomeric byproducts, and polysulfonated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Melting Point: The pure dihydrate has a melting point of 98-102°C.[13] A broad or depressed melting point is indicative of impurities.

  • Titration: As a strong acid, it can be titrated with a standardized base to determine its equivalent weight and thus its purity.

References

  • 2,5-Dichlorobenzenesulfonic acid | 88-42-6 - Benchchem. (n.d.).
  • 2,5-DICHLOROBENZENESULFONIC ACID CAS#: 88-42-6 - ChemicalBook. (n.d.).
  • 2,5-DICHLOROBENZENESULFONIC ACID | 88-42-6 - ChemicalBook. (n.d.).
  • 2,5-Dichlorobenzenesulfonic Acid Dihydrate | 38484-94-5 - Benchchem. (n.d.).
  • 2,5-Dichlorobenzenesulfonic Acid 88-42-6 | TCI EUROPE N.V. (n.d.).
  • Desulfonation reaction - Wikipedia. (n.d.).
  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent | Scilit. (n.d.).
  • US3946037A - Sulfonation of aromatic compounds - Google Patents. (n.d.).
  • Untitled Document - Synthetic Map. (n.d.).
  • 2,5-Dichlorobenzenesulfonic Acid 88-42-6 - TCI Chemicals. (n.d.).
  • 2,5-dichlorobenzenesulfonic acid - ChemicalBook. (n.d.).
  • What is the synthesis and research on 2,5-Diaminobenzenesulfonic acid? - Guidechem. (n.d.).
  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent - ResearchGate. (n.d.).
  • This compound | 38484-94-5 - Sigma-Aldrich. (n.d.).
  • 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 - ChemicalBook. (n.d.).
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018).
  • Desulfonation of benzenesulfonic acid - YouTube. (2018).

Sources

Technical Support Center: Enhancing Selectivity in 2,5-Dichlorobenzenesulfonic Acid Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,5-Dichlorobenzenesulfonic Acid (2,5-DCBSA) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot selectivity challenges encountered during their experiments. As a strong, electron-deficient arylsulfonic acid, 2,5-DCBSA is a versatile catalyst for various organic transformations.[1][2] However, controlling the selectivity of these reactions is paramount to achieving high yields of the desired product and minimizing downstream purification efforts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Part 1: Frequently Asked Questions (FAQs) about 2,5-Dichlorobenzenesulfonic Acid and Selectivity

This section addresses common initial questions regarding the use of 2,5-DCBSA as a catalyst, with a focus on factors influencing reaction selectivity.

Q1: What are the key properties of 2,5-Dichlorobenzenesulfonic acid that make it a useful catalyst?

A1: 2,5-Dichlorobenzenesulfonic acid (C₆H₄Cl₂O₃S) is a strong organic acid.[1] Its catalytic activity stems from the potent electron-withdrawing effects of the two chlorine atoms and the sulfonic acid group on the benzene ring.[1] This electronic arrangement makes the sulfonic acid proton highly acidic, facilitating a variety of acid-catalyzed reactions such as esterification and Friedel-Crafts alkylation and acylation.[2] Typically, it is a white to off-white crystalline solid, often supplied as a dihydrate.

Q2: What does "selectivity" mean in the context of a chemical reaction?

A2: Selectivity in a chemical reaction refers to the preference for the formation of one product over others when multiple reaction pathways are possible. The three main types of selectivity are:

  • Chemoselectivity: The preferential reaction of one functional group over another.

  • Regioselectivity: The preference for bond formation at one position over another.

  • Stereoselectivity: The preference for the formation of one stereoisomer over another.

Enhancing selectivity is crucial for maximizing the yield of the desired product and simplifying purification processes.

Q3: How do the chlorine atoms on the benzene ring of 2,5-DCBSA influence its catalytic performance?

A3: The two chlorine atoms are strongly electron-withdrawing, which increases the acidity of the sulfonic acid group. This enhanced acidity can lead to higher reaction rates. However, the steric bulk of the chlorine atoms, particularly the one at the 2-position (ortho to the sulfonic acid group), can also play a role in the catalyst's interaction with substrates, potentially influencing the regioselectivity of the reaction.

Q4: Is 2,5-Dichlorobenzenesulfonic acid a homogeneous or heterogeneous catalyst?

A4: 2,5-Dichlorobenzenesulfonic acid is a homogeneous catalyst, meaning it dissolves in the reaction medium. This allows for good contact between the catalyst and the reactants, often leading to high reaction rates. However, its homogeneous nature can present challenges in separating the catalyst from the reaction products after completion.

Part 2: Troubleshooting Guide for Selectivity Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot common selectivity problems encountered in reactions catalyzed by 2,5-Dichlorobenzenesulfonic acid.

Issue 1: Poor Regioselectivity in Friedel-Crafts Alkylation (e.g., Undesired Isomer Formation)

Q: My Friedel-Crafts alkylation of a substituted aromatic compound with an alkyl halide, catalyzed by 2,5-DCBSA, is producing a mixture of ortho, meta, and para isomers, with a low yield of the desired para-product. How can I improve the para-selectivity?

A: Poor regioselectivity in Friedel-Crafts alkylation is a common challenge. The distribution of isomers is influenced by both electronic and steric factors. Here’s a systematic approach to enhance para-selectivity:

Underlying Causes and Mechanistic Considerations:

Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The incoming alkyl group's position on the aromatic ring is directed by the electronic properties of the substituents already present. While many directing groups favor ortho and para positions, achieving high para-selectivity requires mitigating the sterically favored ortho-substitution.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Para-Selectivity in Friedel-Crafts Alkylation start Low para-selectivity observed temp Step 1: Lower Reaction Temperature start->temp Kinetic vs. Thermodynamic Control solvent Step 2: Modify Solvent System temp->solvent Steric Hindrance & Solvation cat_load Step 3: Adjust Catalyst Loading solvent->cat_load Reaction Rate Control alkyl_agent Step 4: Alter the Alkylating Agent cat_load->alkyl_agent Steric Bulk of Electrophile outcome Improved para-selectivity alkyl_agent->outcome

Caption: Workflow for enhancing para-selectivity.

Step-by-Step Experimental Protocol for Optimization:

  • Lower the Reaction Temperature:

    • Rationale: Temperature can significantly influence the ratio of kinetic to thermodynamic products. Often, the para-isomer is the thermodynamically more stable product due to reduced steric hindrance. Lowering the temperature can favor the formation of the kinetically preferred product, which may be the ortho isomer. Conversely, in some systems, a moderate temperature increase might allow for equilibration towards the more stable para product. It is crucial to perform a temperature screen.

    • Protocol:

      • Set up parallel reactions at a range of temperatures (e.g., -10 °C, 0 °C, room temperature, and 40 °C).

      • Maintain all other reaction parameters (reactant concentrations, catalyst loading, solvent) constant.

      • Monitor the isomer ratio at different time points using a suitable analytical method like GC-MS or HPLC.

  • Modify the Solvent System:

    • Rationale: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile and the transition state energies for substitution at different positions. A less polar solvent may enhance steric differentiation between the ortho and para positions.

    • Protocol:

      • Screen a variety of solvents with different dielectric constants (e.g., hexane, dichloromethane, 1,2-dichloroethane, nitromethane).

      • Ensure the reactants and the catalyst are sufficiently soluble in the chosen solvent.

      • Analyze the product distribution for each solvent system.

  • Adjust the Catalyst Loading:

    • Rationale: While seeming counterintuitive, a lower catalyst loading can sometimes improve selectivity by slowing down the overall reaction rate, allowing for greater discrimination between the competing reaction pathways.

    • Protocol:

      • Perform a series of reactions with varying catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

      • Keep the temperature and reactant concentrations constant.

      • Evaluate the impact on both reaction rate and isomer distribution.

  • Alter the Alkylating Agent:

    • Rationale: Increasing the steric bulk of the alkylating agent can disfavor substitution at the more sterically hindered ortho position, thereby increasing the proportion of the para product.

    • Protocol:

      • If possible, substitute the current alkylating agent with a bulkier analogue. For example, if using n-propyl bromide, consider using isopropyl bromide. (Note: This may also be subject to carbocation rearrangement).

      • Re-optimize the reaction conditions for the new alkylating agent.

Quantitative Data Summary:

ParameterCondition ACondition BCondition CDesired Outcome
Temperature 40 °C0 °C-10 °CIncreased para:ortho ratio
Solvent NitromethaneDichloromethaneHexaneIncreased para:ortho ratio
Catalyst Loading 5 mol%2 mol%1 mol%Increased para:ortho ratio
Issue 2: Polyalkylation in Friedel-Crafts Reactions

Q: I am observing significant amounts of di- and tri-alkylated products in my Friedel-Crafts alkylation reaction catalyzed by 2,5-DCBSA. How can I favor mono-alkylation?

A: Polyalkylation is a classic side reaction in Friedel-Crafts alkylations because the product of the initial alkylation is often more reactive than the starting material. The alkyl group is an activating group, making the mono-alkylated product more susceptible to further electrophilic attack.

Underlying Causes and Mechanistic Considerations:

The mono-alkylated product, being more electron-rich than the starting aromatic compound, can compete with the starting material for the electrophile, leading to polyalkylation. To favor mono-alkylation, the concentration of the starting material should be kept high relative to the mono-alkylated product throughout the reaction.

Troubleshooting Workflow:

cluster_1 Troubleshooting Polyalkylation in Friedel-Crafts Reactions start Excessive polyalkylation ratio Step 1: Adjust Reactant Stoichiometry start->ratio Relative Reactivity addition Step 2: Slow Addition of Alkylating Agent ratio->addition Concentration Control temp_cat Step 3: Lower Temperature & Catalyst Loading addition->temp_cat Rate Control outcome Predominantly mono-alkylated product temp_cat->outcome

Caption: Workflow to minimize polyalkylation.

Step-by-Step Experimental Protocol for Optimization:

  • Adjust Reactant Stoichiometry:

    • Rationale: Using a large excess of the aromatic substrate ensures that the electrophile is more likely to react with the starting material rather than the mono-alkylated product.

    • Protocol:

      • Perform the reaction with a significant excess of the aromatic compound (e.g., 3 to 10 equivalents relative to the alkylating agent).

      • The unreacted aromatic compound can often be recovered by distillation after the reaction.

  • Slow Addition of the Alkylating Agent:

    • Rationale: Adding the alkylating agent slowly over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the more reactive mono-alkylated product reacting further.

    • Protocol:

      • Use a syringe pump to add the alkylating agent to the reaction mixture over several hours.

      • Monitor the reaction progress by taking aliquots and analyzing them to ensure the reaction is proceeding to completion without significant build-up of poly-alkylated products.

  • Lower the Reaction Temperature and Catalyst Loading:

    • Rationale: As with improving regioselectivity, reducing the reaction rate by lowering the temperature and/or the catalyst concentration can give the less reactive starting material a better chance to compete for the electrophile.

    • Protocol:

      • Combine the strategies of slow addition with a lower reaction temperature (e.g., 0 °C or below).

      • Use the minimum amount of 2,5-DCBSA required to achieve a reasonable reaction rate.

Issue 3: Competing Hydrolysis during Esterification

Q: My esterification reaction catalyzed by 2,5-DCBSA is giving low yields, and I suspect the ester product is being hydrolyzed back to the carboxylic acid and alcohol. How can I prevent this?

A: Esterification is a reversible reaction. The water produced during the reaction can, under acidic conditions, hydrolyze the ester product back to the starting materials. [3][4] To drive the reaction towards the ester, the water must be removed as it is formed.

Underlying Causes and Mechanistic Considerations:

The acid-catalyzed esterification (Fischer esterification) and the acid-catalyzed hydrolysis of an ester proceed through a common tetrahedral intermediate. According to Le Chatelier's principle, removing one of the products (water) will shift the equilibrium to favor the formation of the ester.

Troubleshooting Workflow:

cluster_2 Troubleshooting Competing Hydrolysis in Esterification start Low ester yield due to hydrolysis dean_stark Step 1: Use a Dean-Stark Apparatus start->dean_stark Physical Water Removal drying_agent Step 2: Add a Dehydrating Agent dean_stark->drying_agent Chemical Water Removal excess_alcohol Step 3: Use Excess Alcohol drying_agent->excess_alcohol Shift Equilibrium outcome High yield of ester product excess_alcohol->outcome

Caption: Workflow to prevent ester hydrolysis.

Step-by-Step Experimental Protocol for Optimization:

  • Use a Dean-Stark Apparatus:

    • Rationale: This is the most common and effective method for removing water from an esterification reaction. It involves azeotropic distillation of water with a suitable solvent.

    • Protocol:

      • Choose a solvent that forms a lower-boiling azeotrope with water and in which the reactants are soluble (e.g., toluene, benzene, or cyclohexane).

      • Set up the reaction in a flask equipped with a Dean-Stark trap and a reflux condenser.

      • Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the trap, where the water will separate and be collected, while the solvent returns to the reaction flask.

  • Add a Dehydrating Agent:

    • Rationale: In cases where a Dean-Stark apparatus is not practical, a chemical dehydrating agent can be added to the reaction mixture to sequester the water as it is formed.

    • Protocol:

      • Add molecular sieves (e.g., 4Å) to the reaction mixture. Ensure the sieves are activated (dried in an oven) before use.

      • Alternatively, for some reactions, anhydrous magnesium sulfate or sodium sulfate can be used, although they are generally less effective at high temperatures.

  • Use an Excess of One Reactant:

    • Rationale: Using a large excess of one of the starting materials (usually the less expensive one, often the alcohol) can also shift the equilibrium towards the products.

    • Protocol:

      • Perform the reaction using a 5- to 10-fold excess of the alcohol.

      • The excess alcohol can serve as the solvent and can be removed by distillation after the reaction is complete.

Part 3: Concluding Remarks

Enhancing the selectivity of 2,5-Dichlorobenzenesulfonic acid catalyzed reactions requires a systematic and logical approach to experimental design and optimization. By carefully considering the interplay of reaction parameters such as temperature, solvent, catalyst loading, and reactant stoichiometry, researchers can effectively troubleshoot selectivity issues and achieve higher yields of their desired products. This guide provides a foundational framework for this process, grounded in the principles of physical organic chemistry. For highly specific applications, further empirical optimization will always be necessary.

References

  • CliniSciences. (2025). Acid-Catalyzed Ester Hydrolysis Exam Prep. Retrieved from [Link]

Sources

Moisture sensitivity of 2,5-Dichlorobenzenesulfonic acid dihydrate in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dichlorobenzenesulfonic Acid Dihydrate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this potent acid catalyst. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the causality behind experimental choices, particularly concerning the compound's inherent moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 38484-94-5) is a strong organic acid belonging to the family of halogenated aromatic sulfonic acids.[1] It is typically a white to off-white crystalline solid.[2][3] The "dihydrate" designation indicates that each molecule of the acid is associated with two molecules of water of crystallization.

Its strong acidity and the electron-withdrawing nature of its sulfonyl and chloro groups make it a highly effective and robust catalyst in various organic transformations, including:

  • Esterification and transesterification reactions.[4]

  • Alkylation reactions.[4]

  • As a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[1][4] A notable application is its use as a precursor in the synthesis of 2,5-diaminobenzenesulfonic acid, a key component for various dyes.[4][5]

Q2: What does the "dihydrate" form signify, and why is it important for my reactions?

The dihydrate form is the stable, commercially available state of this acid. The two water molecules are integral to its crystal structure. This is critically important for two reasons:

  • Stoichiometric Consistency: It provides a consistent molecular weight and, therefore, reliable molar quantities when weighing the solid reagent.

  • Catalytic Activity: The water of hydration can play a direct role in the catalytic cycle. Similar to how sulfuric acid requires trace water to form the active catalytic species (hydronium), the water molecules in the dihydrate can facilitate proton transfer mechanisms, influencing the reaction kinetics.[6] The hydration state is therefore not incidental; it is a key parameter of the catalyst's performance.

Q3: How should I properly store and handle this reagent?

Due to its corrosive and acidic nature, proper handling is essential.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][7][8]

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] The compound is classified as causing severe skin burns and eye damage.[2][7][9] Handle in a chemical fume hood to avoid inhaling any dust.[2]

Property Value Source(s)
CAS Number 38484-94-5 (Dihydrate); 88-42-6 (Anhydrous)[3][7]
Molecular Formula C₆H₄Cl₂O₃S · 2H₂O
Molecular Weight 263.1 g/mol
Appearance White to light brown/gray solid powder or crystal[3][10]
Melting Point 98-102 °C[3][10]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[7]
Storage Temperature Room Temperature[3][7]

Troubleshooting Guide: Moisture-Related Issues

The success of reactions catalyzed by this compound often hinges on meticulous control of water content. The water of hydration is beneficial, but extraneous water from solvents, reagents, or the atmosphere can be detrimental.

Problem 1: My reaction is stalled, showing low conversion or failing to initiate.
  • Potential Cause: Catalyst Dehydration. Have you subjected the catalyst to high heat or vacuum for extended periods? Over-drying can strip the integral water of hydration. This can diminish the catalyst's effectiveness by hindering the proton-transfer pathways necessary for the catalytic cycle. The solid's proton mobility may be reduced, effectively lowering its activity.

  • Troubleshooting Steps:

    • Use fresh catalyst from a properly sealed container for your next experiment.

    • Avoid pre-drying the catalyst under harsh conditions (e.g., high temperature in a vacuum oven).

    • If you suspect catalyst deactivation, perform a small-scale control reaction with a known substrate (e.g., esterification of acetic acid with butanol) to verify the activity of your catalyst batch.

Problem 2: I'm observing significant byproduct formation or even the reversal of my desired reaction (e.g., ester hydrolysis).
  • Potential Cause: Excess Water in the Reaction Medium. Many reactions catalyzed by this acid, such as esterifications, are equilibrium-limited, producing water as a byproduct. The presence of excess water at the start (from wet solvents or reagents) or its accumulation during the reaction can shift the equilibrium back towards the starting materials, a principle known as Le Châtelier's principle. This is a well-documented phenomenon in sulfonation chemistry, where the reaction can be reversed by adding hot aqueous acid.[11] Excess water can also lead to unwanted side reactions, such as hydrolysis of sensitive functional groups.

  • Troubleshooting Workflow:

G start Reaction Failure: Low Yield or Reversal check_solvents Are all solvents and reagents anhydrous? start->check_solvents use_anhydrous Action: Use freshly dried solvents and high-purity reagents. check_solvents->use_anhydrous No check_atmosphere Is the reaction run under an inert atmosphere (N2/Ar)? check_solvents->check_atmosphere Yes use_anhydrous->check_atmosphere use_inert Action: Purge vessel and maintain a positive pressure of inert gas. check_atmosphere->use_inert No check_removal Is water being removed as it forms? check_atmosphere->check_removal Yes use_inert->check_removal use_trap Action: Employ a Dean-Stark trap or add activated molecular sieves. check_removal->use_trap No success Problem Resolved: Consistent High Yield check_removal->success Yes use_trap->success

Caption: Troubleshooting workflow for water-related reaction failures.

Problem 3: My results are not reproducible from one run to the next.
  • Potential Cause: Inconsistent Hydration State. The catalyst is hygroscopic and can absorb additional moisture from the atmosphere if left open, leading to a higher-than-expected water content. Conversely, improper storage in a desiccator could lead to partial dehydration. This variability in the catalyst's water content directly translates to inconsistent reaction conditions and, therefore, unpredictable outcomes.

  • Troubleshooting Steps:

    • Standardize Handling: Always weigh the catalyst quickly and immediately reseal the container. Do not leave the bottle open to the air.

    • Aliquot if Necessary: For frequent use, consider aliquoting the catalyst into smaller, tightly sealed vials to protect the integrity of the main stock.

    • Advanced Analysis (for cGMP or process development): For highly sensitive processes, quantify the water content of the catalyst batch using Karl Fischer titration to establish a precise baseline for reaction modeling and consistency.

Experimental Protocols

Protocol 1: Handling and Preparation of a Catalyst Stock Solution

This protocol minimizes atmospheric moisture exposure.

  • Preparation: Move a sealed container of this compound and a bottle of your chosen anhydrous solvent (e.g., Dioxane, Toluene) into an inert atmosphere glovebox or glove bag.

  • Weighing: Tare a clean, dry vial on a balance. Quickly weigh the required amount of the catalyst into the vial and seal it.

  • Dissolution: Using a dry syringe, add the calculated volume of anhydrous solvent to the vial to achieve the desired molarity.

  • Storage: Seal the vial with a septum cap and wrap it with parafilm. Store at room temperature. This stock solution should be used promptly, as prolonged storage can lead to degradation depending on the solvent.

Protocol 2: General Procedure for Fischer Esterification with Water Removal

This procedure illustrates the practical application of managing water content during a reaction.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with the carboxylic acid (1.0 eq), the alcohol (1.5 - 3.0 eq), and an appropriate anhydrous solvent (e.g., toluene).

  • Catalyst Addition: Add this compound (0.01 - 0.05 eq).

  • Reaction: Begin stirring and gently heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. The reaction is complete when no more water collects in the trap and the starting material is consumed.

  • Workup: Cool the reaction mixture. Quench by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst. Extract the product with an organic solvent, dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Mechanistic Insight: The Dual Role of Water

The moisture sensitivity of this catalyst is best understood as a "Goldilocks" problem—too little or too much water can be detrimental.

Caption: The contrasting roles of hydration water vs. excess bulk water.

  • The Beneficial Role (Hydration Water): The two water molecules of hydration are not passive bystanders. They can form a structured hydrogen-bonded network around the sulfonic acid group. This network acts as a proton shuttle or relay (akin to a Grotthuss mechanism), facilitating the efficient transfer of a proton from the catalyst to the substrate, which is often the rate-determining step.

  • The Detrimental Role (Excess Water): Bulk water from external sources acts as a separate chemical reagent. As a nucleophile, it can compete with the desired substrate, leading to hydrolysis. As a reaction product, its presence can, by the law of mass action, inhibit the forward reaction rate and lower the final equilibrium conversion.[11][12]

By understanding and controlling for this dual nature of water, researchers can unlock the full catalytic potential of this compound, leading to more efficient, reliable, and reproducible chemical syntheses.

References

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. [Link]

  • Saskoer. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]

  • Protti, S., et al. (2020). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry. [Link]

  • Evans, M. (2023). Sulfonation of Aromatic Compounds. YouTube. [Link]

  • RSC Symposium Presentation. (2016). Sulfonation Chemistry – more sustainable approaches. [Link]

  • PubChem. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. [Link]

Sources

Validation & Comparative

A Comparative Guide to Dichlorobenzenesulfonic Acid Isomers in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Aromatic sulfonic acids represent a versatile and powerful class of Brønsted acid catalysts, pivotal for a multitude of organic transformations.[1] Their strong acidity, often comparable to mineral acids like sulfuric acid, combined with reduced corrosiveness and the potential for structural modification, makes them highly attractive for fine chemical synthesis and process development.[1] Among these, dichlorobenzenesulfonic acid (DCBSA) isomers offer unique properties influenced by the positions of the two chlorine atoms on the aromatic ring. This guide provides an in-depth comparative analysis of the common DCBSA isomers, focusing on their synthesis, physicochemical properties, and catalytic potential, supported by established experimental protocols.

Overview of Dichlorobenzenesulfonic Acid Isomers

The catalytic efficacy and application scope of a DCBSA isomer are intrinsically linked to its molecular structure. The electron-withdrawing nature of the chlorine atoms and the sulfonic acid group significantly influences the compound's acidity and steric profile. The three primary isomers of interest are 2,4-, 2,5-, and 3,4-dichlorobenzenesulfonic acid.

Their synthesis is typically achieved through the electrophilic sulfonation of the corresponding dichlorobenzene precursor using potent sulfonating agents such as oleum (fuming sulfuric acid), concentrated sulfuric acid, or chlorosulfonic acid.[2]

G cluster_start Reactants Dichlorobenzene Dichlorobenzene Isomer (ortho-, meta-, or para-) Reaction Electrophilic Aromatic Substitution Dichlorobenzene->Reaction Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄, Oleum) Sulfonating_Agent->Reaction Product Dichlorobenzenesulfonic Acid (Corresponding Isomer) Reaction->Product

Caption: General synthesis pathway for DCBSA isomers via sulfonation.

The choice of starting dichlorobenzene isomer dictates the final product:

  • 1,3-Dichlorobenzene (meta-DCB) primarily yields 2,4-dichlorobenzenesulfonic acid .[2][3]

  • 1,4-Dichlorobenzene (para-DCB) yields 2,5-dichlorobenzenesulfonic acid .[4]

  • 1,2-Dichlorobenzene (ortho-DCB) yields 3,4-dichlorobenzenesulfonic acid .[5]

Comparative Analysis of Isomer Properties

While direct, side-by-side catalytic performance data across all isomers for a single reaction is scarce in the literature, a comparison of their fundamental chemical properties provides a strong basis for catalyst selection. Acidity, denoted by the pKa value, is a primary determinant of catalytic activity in acid-catalyzed reactions. The electron-withdrawing chloro-substituents enhance the acidity of the sulfonic acid group.

Property2,4-Dichlorobenzenesulfonic Acid2,5-Dichlorobenzenesulfonic Acid3,4-Dichlorobenzenesulfonic Acid
Structure
IUPAC Name 2,4-Dichlorobenzenesulfonic acid2,5-Dichlorobenzenesulfonic acid3,4-Dichlorobenzenesulfonic acid
CAS Number 609-62-188-42-6939-95-7
Precursor m-Dichlorobenzenep-Dichlorobenzeneo-Dichlorobenzene
Predicted pKa ~ -1.35[2]Strong acidStrong acid
Key Applications Strong acid catalyst candidate; Intermediate for diuretics (e.g., furosemide).[2]Intermediate for dyes and specialty chemicals (e.g., 2,5-diaminobenzenesulfonic acid).[6]Specific precipitating agent for histidine isolation.[2][5]

Analysis of Properties:

  • Acidity: 2,4-Dichlorobenzenesulfonic acid is predicted to be an exceptionally strong acid, even stronger than sulfuric acid, due to the combined electron-withdrawing effects of the two chlorine atoms and the sulfonyl group.[2] This high acidity makes it a prime candidate for reactions requiring potent proton donors, such as esterifications, dehydrations, and Friedel-Crafts reactions.[2][7] While pKa values for the other isomers are not as readily available, they are also strong acids, with their relative strengths being subtly influenced by the specific chlorine positioning.

  • Steric Hindrance: The positioning of the chlorine atoms relative to the sulfonic acid group can influence the catalyst's interaction with bulky substrates. In 2,4-DCBSA, one chlorine atom is ortho to the sulfonic acid group, which may introduce more steric hindrance compared to the 3,4-isomer.

  • Documented Utility: The existing literature highlights divergent primary applications. 2,4-DCBSA is noted for its potential in catalysis and its role as a synthetic intermediate.[2] In contrast, 3,4-DCBSA has a well-documented, specific use in biochemical separations for precipitating histidine, an application that leverages salt formation rather than catalysis.[5]

Applications in Catalysis: Protocols and Mechanistic Insights

Given their strong Brønsted acidity, DCBSA isomers are suitable catalysts for a range of organic reactions. We will focus on Fischer esterification as a representative example, as it is a cornerstone of acid catalysis.[7]

Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[8] The reaction is reversible, and to drive it towards the product, it is common to use an excess of one reactant (typically the alcohol) or to remove water as it forms.[8]

G cluster_mech Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Oxygen Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack [H⁺] Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer [R'OH] Water_Elimination 4. Elimination of Water (Forms Carbocation) Proton_Transfer->Water_Elimination Deprotonation 5. Deprotonation (Regenerates Catalyst) Water_Elimination->Deprotonation [-H₂O] Ester Ester Product Deprotonation->Ester [-H⁺] G Setup 1. Reaction Setup (Reactants + Catalyst) Reflux 2. Heat to Reflux (2-4 hours) Setup->Reflux Monitor 3. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 4. Cool & Quench (Add H₂O) Monitor->Workup Complete Extract 5. Extract (Ethyl Acetate) Workup->Extract Neutralize 6. Neutralize (NaHCO₃ Wash) Extract->Neutralize Dry 7. Dry & Concentrate (MgSO₄, Rotovap) Neutralize->Dry Product Final Product (Methyl Benzoate) Dry->Product

Sources

A Comparative Guide to Validating Analytical Methods for 2,5-Dichlorobenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates and potential impurities is paramount. 2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA), a key intermediate in the synthesis of various pharmaceuticals and dyes, requires robust analytical methods to ensure product quality and safety.[1] This guide provides an in-depth comparison of three common analytical techniques for the quantification of 2,5-DCBSA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The comparison is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation, ensuring a framework of scientific integrity and trustworthiness.[2][3]

The Analytical Challenge: Properties of 2,5-Dichlorobenzenesulfonic Acid

2,5-Dichlorobenzenesulfonic acid is a polar, non-volatile, and highly water-soluble organosulfur compound.[1][4] These physicochemical properties fundamentally dictate the choice of analytical methodology. Direct analysis by Gas Chromatography is challenging due to its low volatility, necessitating a derivatization step to convert it into a more volatile species. In contrast, its polarity and ionic nature make it well-suited for separation by High-Performance Liquid Chromatography and Capillary Electrophoresis.

Comparative Overview of Analytical Techniques

This guide will delve into the specifics of each technique, presenting detailed protocols and illustrative validation data. The following table provides a high-level comparison of the three methods for the quantification of 2,5-Dichlorobenzenesulfonic acid.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation based on the differential migration of ions in an electric field.
Sample Volatility Not required. Ideal for non-volatile compounds.Required. Derivatization is necessary for 2,5-DCBSA.Not required. Suitable for a wide range of analytes.
Sample Polarity Well-suited for polar compounds.Less suitable for highly polar compounds without derivatization.Excellent for charged and polar species.
Throughput Moderate to high.Lower, due to sample preparation (derivatization).High.
Selectivity Good to excellent, depending on column and mobile phase.Excellent, due to mass spectrometric detection.Excellent, based on charge-to-size ratio.
Sensitivity Good, typically in the low µg/mL to ng/mL range.Excellent, often reaching low ng/mL to pg/mL levels.Very high, with potential for sub-ng/mL detection.
Instrumentation Cost Moderate.High.Moderate.
Solvent Consumption High.Low.Very Low.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

HPLC is often the primary choice for the analysis of non-volatile, polar compounds like 2,5-DCBSA.[1] A reversed-phase C18 column is commonly employed, providing a non-polar stationary phase that retains the analyte based on hydrophobic interactions.[5]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 2,5-DCBSA Standard B Dissolve in Diluent (e.g., Water:Acetonitrile) A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection (e.g., 220 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify 2,5-DCBSA in Sample I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare 2,5-DCBSA Standard/Sample B Derivatization (e.g., with Diazomethane or TMS) A->B C Extraction of Derivative B->C D Solvent Exchange/Concentration C->D E Inject into GC-MS System D->E F Separation on GC Column (e.g., DB-5ms) E->F G Mass Spectrometric Detection F->G H Extract Ion Chromatogram G->H I Construct Calibration Curve H->I J Quantify 2,5-DCBSA Derivative I->J CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Processing A Prepare 2,5-DCBSA Standard/Sample B Dissolve in Background Electrolyte A->B C Prepare Calibration Standards B->C D Hydrodynamic Injection B->D C->D E Separation in Fused-Silica Capillary D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify 2,5-DCBSA H->I

References

A Comparative Guide to Sulfonic Acid Catalysts: Unveiling the Performance of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis, sulfonic acids stand out for their efficacy in a multitude of organic transformations. Their strong Brønsted acidity, often rivaling that of mineral acids, combined with greater solubility in organic media, makes them indispensable tools in the modern laboratory. This guide provides an in-depth comparison of 2,5-Dichlorobenzenesulfonic acid against a selection of commonly employed sulfonic acid catalysts: p-toluenesulfonic acid (p-TSA), methanesulfonic acid (MSA), and sulfamic acid. By examining their intrinsic properties and performance in key reactions, we aim to equip researchers with the knowledge to make informed decisions for their catalytic needs.

The Foundation of Catalytic Strength: A Look at Acidity

The catalytic prowess of a sulfonic acid is fundamentally linked to its acidity, quantified by its pKa value. A lower pKa indicates a stronger acid, signifying a greater propensity to donate a proton and initiate a catalytic cycle. The sulfonic acids under review exhibit a wide range of acid strengths, directly influencing their performance profiles.

The acidity of aromatic sulfonic acids is significantly influenced by the nature of the substituents on the benzene ring. Electron-withdrawing groups, such as chlorine atoms, enhance acidity by stabilizing the resulting sulfonate anion through inductive effects. Conversely, electron-donating groups, like the methyl group in p-TSA, slightly reduce acidity.

Table 1: Comparison of Physicochemical Properties of Selected Sulfonic Acid Catalysts

CatalystChemical StructureMolecular Weight ( g/mol )pKaPhysical Form
2,5-Dichlorobenzenesulfonic acid C₆H₄Cl₂O₃S227.07~ -1.47 (Predicted)[1][2]Solid[1]
p-Toluenesulfonic acid (p-TSA) C₇H₈O₃S172.20~ -2.8[3]Solid[4]
Methanesulfonic acid (MSA) CH₄O₃S96.11~ -1.9 to -2.6[3][5]Liquid[5]
Sulfamic acid H₃NO₃S97.09~ 1.0[6][7]Solid

The predicted pKa of 2,5-Dichlorobenzenesulfonic acid suggests it is a strong acid, although slightly weaker than p-TSA and MSA.[1][2][3][5] This is a critical consideration when selecting a catalyst for reactions that are highly sensitive to acid strength.

Performance in Action: A Head-to-Head Comparison

To provide a practical understanding of how these catalysts perform, we will consider their application in two common and vital organic reactions: esterification and Friedel-Crafts acylation. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. Therefore, the following analyses are synthesized from various sources, and reaction conditions should be carefully considered when interpreting the data.

Esterification: The Synthesis of Esters

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, with wide applications in the pharmaceutical and materials sciences. The reaction is typically acid-catalyzed, with the protonation of the carboxylic acid carbonyl group being the key activating step.

EsterificationWorkflow

  • p-Toluenesulfonic acid (p-TSA) is a workhorse in esterification reactions due to its high catalytic activity, ease of handling as a solid, and relatively low cost.[4]

  • Methanesulfonic acid (MSA) , being a strong liquid acid, is also a highly effective catalyst for esterification.[8] Its liquid form can be advantageous for reactions requiring homogeneous conditions.

  • Sulfamic acid is often highlighted for its utility as a solid, recyclable catalyst in esterification, offering a greener alternative, although its lower acidity might necessitate more forcing conditions.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. This reaction is crucial in the synthesis of aromatic ketones, which are important intermediates in drug discovery and fine chemical production. The reaction is catalyzed by acids that can activate the acylating agent.

FriedelCraftsWorkflow

The strong electron-withdrawing nature of the two chlorine atoms in 2,5-Dichlorobenzenesulfonic acid would make the aromatic ring electron-deficient. This property could influence its interaction with the reactants and potentially affect selectivity in certain Friedel-Crafts reactions.

  • p-Toluenesulfonic acid (p-TSA) and other solid acid catalysts have been shown to be effective and reusable catalysts for Friedel-Crafts acylation, offering a more environmentally friendly alternative to traditional Lewis acids.[9]

  • Studies have compared the catalytic activity of various sulfonic acid-functionalized materials in Friedel-Crafts reactions, demonstrating that factors like pore size and the availability of sulfonic acid groups significantly impact performance.[10]

Experimental Protocols

To facilitate the application of these catalysts in a research setting, the following are representative, generalized experimental protocols for esterification and Friedel-Crafts acylation.

Protocol 1: General Procedure for Sulfonic Acid-Catalyzed Esterification of a Carboxylic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.), the alcohol (3.0-5.0 eq.), and the sulfonic acid catalyst (0.05-0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for Sulfonic Acid-Catalyzed Friedel-Crafts Acylation of an Aromatic Compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate and the sulfonic acid catalyst (0.1-1.0 eq.) in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add the acylating agent (e.g., an acid anhydride or acyl chloride) (1.0-1.2 eq.) dropwise via the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as indicated by TLC or GC analysis.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and water.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Causality Behind Performance: Structure-Activity Relationships

The observed and expected differences in the catalytic performance of these sulfonic acids can be attributed to several key factors:

  • Acidity (pKa): As previously discussed, the inherent acidity of the catalyst is a primary driver of its activity. The electron-withdrawing chloro groups in 2,5-dichlorobenzenesulfonic acid are expected to enhance its acidity compared to unsubstituted benzenesulfonic acid, though perhaps not to the level of p-TSA due to the counteracting electron-donating effect of the methyl group in the para position of p-TSA.

  • Steric Hindrance: The substituents on the aromatic ring can influence the accessibility of the sulfonic acid group to the reactants. While not expected to be a major factor in these examples, highly bulky substituents could impede catalytic activity.

  • Solubility and Physical Form: The physical state of the catalyst (solid or liquid) can affect its utility in different reaction setups (homogeneous vs. heterogeneous). The solubility of the catalyst in the reaction medium is crucial for achieving optimal catalytic efficiency in homogeneous reactions. Solid catalysts like p-TSA and sulfamic acid offer the advantage of easier separation and potential for recyclability.[11][12]

  • Recyclability: The ability to recover and reuse a catalyst is a significant advantage in terms of cost and environmental impact. Solid sulfonic acids and those supported on solid matrices are generally more amenable to recycling.[13][14] While specific data on the recyclability of 2,5-dichlorobenzenesulfonic acid is scarce, its solid nature suggests it could be recoverable.

Conclusion: Selecting the Right Tool for the Job

The choice of a sulfonic acid catalyst is a nuanced decision that depends on the specific requirements of the chemical transformation.

  • 2,5-Dichlorobenzenesulfonic acid presents itself as a potent, strongly acidic catalyst. Its enhanced acidity due to the chloro substituents makes it a compelling candidate for reactions requiring a strong proton source, and where the presence of chlorine atoms does not interfere with the desired chemistry. Further experimental investigation into its performance and recyclability is warranted to fully elucidate its potential.

  • p-Toluenesulfonic acid remains the go-to catalyst for many applications due to its excellent balance of high catalytic activity, operational simplicity, and cost-effectiveness.

  • Methanesulfonic acid offers the advantages of a strong, liquid acid, ideal for homogeneous catalysis where solubility is a key concern.

  • Sulfamic acid shines as a "green" alternative, being a solid, reusable catalyst, making it an excellent choice for processes where sustainability and ease of separation are high priorities.

Ultimately, the optimal catalyst is the one that provides the desired reactivity, selectivity, and yield under practical and sustainable conditions. This guide serves as a starting point for researchers to navigate the diverse world of sulfonic acid catalysts and to consider 2,5-Dichlorobenzenesulfonic acid as a potentially valuable addition to their catalytic toolbox.

References

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  • DiVA portal. Catalyzed synthesis of aromatic esters Oscar Dalla-Santa. [Link]

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  • MDPI. Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. [Link]

  • Science of Synthesis. N. F. Jain and C. E. Masse A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. [Link]

  • ChemRxiv. Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Google Patents. US5302747A - Process for the manufacture of esters.
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  • Google Patents.
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  • RSC Publishing. Sulfonic-acid-functionalized carbon fiber from waste newspaper as a recyclable carbon based solid acid catalyst for the hydrolysis of cellulose. [Link]

  • ResearchGate. Catalytic application of sulfonic acid functionalized mesoporous benzene-silica with crystal-like pore wall structure in esterification | Request PDF. [Link]

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Efficacy of 2,5-Dichlorobenzenesulfonic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2,5-Dichlorobenzenesulfonic Acid in Different Solvent Systems

Authored by a Senior Application Scientist

Introduction: Beyond the Catalyst, The Critical Role of the Solvent

In the landscape of acid catalysis, arylsulfonic acids are distinguished by their strong Brønsted acidity, thermal stability, and often superior solubility in organic media compared to mineral acids like sulfuric acid.[1][2] Among these, 2,5-Dichlorobenzenesulfonic acid (DBSA) emerges as a potent catalyst for a variety of organic transformations, including esterification, alkylation, and polymerization.[1][3][4] Its chemical reactivity is significantly influenced by the two electron-withdrawing chlorine atoms on the benzene ring.[3]

However, the true efficacy of a catalyst is not an intrinsic property alone; it is profoundly influenced by the solvent system in which the reaction is conducted. The solvent dictates the solubility of reactants and catalysts, influences the stability of transition states, and can participate directly in the reaction mechanism. This guide provides a comprehensive comparison of the efficacy of 2,5-Dichlorobenzenesulfonic acid across various solvent systems, using the Fischer esterification as a model reaction. We will delve into the causality behind experimental design, present detailed protocols for evaluation, and provide a framework for selecting the optimal solvent system to maximize catalytic performance.

Physicochemical Properties of 2,5-Dichlorobenzenesulfonic Acid

A foundational understanding of the catalyst's properties is essential for predicting its behavior in different media. 2,5-Dichlorobenzenesulfonic acid is a white crystalline solid, often supplied as a dihydrate.[5][6] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₄Cl₂O₃S[5][7]
Molecular Weight 227.07 g/mol [5]
Melting Point 97.0 to 101.0 °C[5][8]
pKa (Predicted) -1.47 ± 0.30[5][8]
Solubility Freely soluble in water; Almost transparent in Methanol.[5][8] Sparingly soluble in nonpolar organic solvents.

The Model Reaction: Fischer-Speier Esterification

To objectively assess catalyst efficacy, a well-understood model reaction is required. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water, is an ideal choice.[9] It is a reversible, equilibrium-limited reaction where the catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.[9][10][11]

Catalytic Mechanism

The mechanism involves several equilibrium steps. The efficiency of the catalyst is determined by its ability to facilitate the forward reaction rate while allowing for strategies to shift the equilibrium towards the products.

Fischer_Esterification cluster_0 Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ (from DBSA) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Tetrahedral_Intermediate->Protonated_Acid - R'-OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Proton_Transfer->Tetrahedral_Intermediate Water_Loss Elimination of H₂O Proton_Transfer->Water_Loss Water_Loss->Proton_Transfer Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester - H₂O Protonated_Ester->Water_Loss + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺

Caption: The mechanism of Fischer Esterification catalyzed by a Brønsted acid like DBSA.

Experimental Design: A Rationale for Solvent Selection

The choice of solvent is a critical experimental parameter. For this comparative guide, we evaluate three distinct solvent systems to probe the efficacy of 2,5-Dichlorobenzenesulfonic acid under varied conditions.

  • Toluene (Nonpolar, Azeotropic): Toluene is a classic choice for esterification. Its primary advantage is the ability to form a heterogeneous azeotrope with water. By using a Dean-Stark apparatus, the water produced during the reaction can be continuously removed, driving the equilibrium toward the ester product according to Le Châtelier's principle.[12] This provides a direct method to push the reaction to completion.

  • Acetonitrile (Polar, Aprotic): Acetonitrile is a polar aprotic solvent. It is chosen to evaluate the reaction in a polar environment where water is not actively removed. Its polarity can help solubilize the catalyst and polar intermediates. However, the accumulation of water in the system will limit the final conversion unless a large excess of one reactant is used.

  • Solvent-Free (Excess Reactant): Running the reaction without an additional solvent, using one of the reactants in large excess (e.g., the alcohol), is an industrially relevant and green chemistry approach.[12] The excess reactant serves as the solvent and also helps to shift the reaction equilibrium. This tests the catalyst's performance under highly concentrated conditions.

Experimental Protocol: Evaluating Catalyst Efficacy in Esterification

This protocol provides a self-validating system for comparing the performance of 2,5-Dichlorobenzenesulfonic acid. The model reaction is the esterification of propionic acid with n-butanol.

Materials & Equipment
  • 2,5-Dichlorobenzenesulfonic acid dihydrate (DBSA)

  • Propionic acid (≥99%)

  • n-Butanol (≥99%)

  • Toluene, Acetonitrile (Anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., Dodecane) for GC analysis

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser, Dean-Stark trap (for Toluene)

  • Magnetic stirrer and hot plate

  • Gas Chromatograph (GC) with FID detector

Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Product Isolation & Purification s1 Charge flask with Propionic Acid, n-Butanol, Solvent, and DBSA s2 Assemble apparatus (with Dean-Stark for Toluene) s3 Heat to reflux with vigorous stirring m1 Withdraw aliquots at time intervals (t=0, 1h, 2h...) s3->m1 m2 Quench aliquot in NaHCO₃ solution m1->m2 m3 Extract with ether and add internal standard m2->m3 m4 Analyze by GC to determine conversion m3->m4 m4->m1 Continue until conversion plateaus w1 Cool reaction to RT m4->w1 w2 Wash with NaHCO₃ (aq) w3 Wash with Brine w4 Dry organic layer (MgSO₄) w5 Remove solvent (Rotary Evaporation) w6 Characterize product (NMR, IR)

Caption: General experimental workflow for acid-catalyzed esterification.

Step-by-Step Procedure
  • Reaction Setup:

    • For Toluene System: To a 100 mL three-neck flask equipped with a magnetic stir bar, add propionic acid (14.8 g, 0.2 mol), n-butanol (14.8 g, 0.2 mol), toluene (40 mL), and this compound (1.3 g, 5 mmol, 2.5 mol%).

    • For Acetonitrile System: Set up as above, but replace toluene with acetonitrile (40 mL) and use a standard reflux condenser without a Dean-Stark trap.

    • For Solvent-Free System: Set up as for acetonitrile. Add propionic acid (14.8 g, 0.2 mol), n-butanol (44.5 g, 0.6 mol, 3 equivalents), and DBSA (1.3 g, 5 mmol).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. For the toluene system, ensure water is collecting in the Dean-Stark trap.

  • Monitoring: At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately quench it in a vial containing 1 mL of 5% sodium bicarbonate solution to neutralize the catalyst. Add 1 mL of diethyl ether containing a known concentration of an internal standard (dodecane), vortex, and analyze the organic layer by GC.

  • Work-up (at end of reaction): Cool the flask to room temperature. Transfer the contents to a separatory funnel. Wash the organic mixture sequentially with 5% NaHCO₃ solution (2 x 30 mL), water (1 x 30 mL), and saturated brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude n-butyl propionate.

  • Analysis: Determine the final yield and characterize the product using IR and NMR spectroscopy to confirm its identity and purity.[13][14]

Data Presentation: Comparative Efficacy

The following table summarizes the expected quantitative data from the described experiments. The values are illustrative, based on established principles of esterification kinetics and the properties of the chosen solvents.

Solvent SystemCatalyst Loading (mol%)Temp (°C)Time for >95% Conversion (h)Key AdvantagesKey Limitations
Toluene 2.5~1112 - 4Equilibrium driven to completion via water removal.Use of nonpolar hydrocarbon solvent; higher temperature.
Acetonitrile 2.5~82> 8 (equilibrium limited)Lower temperature; good catalyst solubility.Reversible reaction reaches equilibrium (~70-80% conv.); water buildup.
Solvent-Free 2.5~1183 - 5High concentration; no additional solvent waste.Requires large excess of one reactant; high boiling point.

Discussion: Interpreting the Results

The efficacy of 2,5-Dichlorobenzenesulfonic acid is inextricably linked to the solvent's ability to manage the water by-product and facilitate the reaction kinetics.

  • In Toluene: The catalyst is expected to show the highest apparent efficacy in driving the reaction to completion. This is not solely due to the catalyst's intrinsic activity but is greatly enhanced by the continuous removal of water, which constantly shifts the equilibrium to the product side.[12] The solubility of DBSA in hot toluene may be limited, potentially creating a pseudo-heterogeneous system, but its strong acidity ensures effective catalysis at the interface or of the dissolved portion.

  • In Acetonitrile: The reaction will be limited by the position of the chemical equilibrium. While the polar nature of acetonitrile may enhance the intrinsic reaction rate by stabilizing charged intermediates, the accumulation of water will promote the reverse hydrolysis reaction, leading to a plateau in conversion. Higher catalyst loading or a large excess of a reactant would be needed to achieve high yields.

  • Solvent-Free: This system represents a balance. The high concentration of reactants accelerates the reaction rate. Using a 3-fold excess of n-butanol pushes the equilibrium significantly towards the product, allowing for high conversion without active water removal.[12] DBSA is likely well-solubilized in the alcohol-rich medium, leading to efficient homogeneous catalysis.

Logical_Comparison DBSA 2,5-Dichlorobenzenesulfonic Acid (DBSA) Solvents Solvent System Choice Toluene (Azeotropic) Acetonitrile (Polar Aprotic) Solvent-Free (Excess Alcohol) DBSA->Solvents Factors Key Performance Factors Water Management Reaction Rate Max Conversion Process Simplicity Solvents->Factors Outcomes Outcomes Solvents:f1->Outcomes:s1 Solvents:f2->Outcomes:s2 Solvents:f3->Outcomes:s3 Factors:f1->Outcomes:s1 Factors:f1->Outcomes:s2 Factors:f1->Outcomes:s3 Factors:f2->Outcomes:r1 Factors:f2->Outcomes:r2 Factors:f2->Outcomes:r3 Factors:f3->Outcomes:c1 Factors:f3->Outcomes:c2 Factors:f3->Outcomes:c3 Factors:f4->Outcomes:p1 Factors:f4->Outcomes:p2 Factors:f4->Outcomes:p3

Caption: Logical comparison of solvent systems for DBSA-catalyzed esterification.

Comparison with Alternative Acid Catalysts

While this guide focuses on DBSA, it is crucial to understand its performance relative to other common Brønsted acid catalysts.

CatalystTypeTypical Yield (Esterification)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Mineral Acid>90%[15][16]Inexpensive, highly active.Highly corrosive, causes charring/side reactions, difficult to remove.[15][17]
p-Toluenesulfonic Acid (p-TSA) Arylsulfonic Acid>90%[15][16]Solid, easy to handle, less corrosive than H₂SO₄.[15]More expensive than sulfuric acid.
2,5-Dichlorobenzenesulfonic Acid Arylsulfonic Acid>90% (expected)Strong acid due to inductive effects, solid, potentially higher activity than p-TSA.Higher cost, limited comparative data available.
Amberlyst-15 Solid Acid Resin>90%[17]Heterogeneous, easily recoverable and reusable, non-corrosive.[17]Slower reaction rates, mass transfer limitations, lower thermal stability.[15]

The two electron-withdrawing chlorine atoms on DBSA should, in principle, make it a stronger acid than p-toluenesulfonic acid (which has an electron-donating methyl group), potentially leading to faster reaction rates under identical conditions. However, this may also be offset by differences in solubility in specific reaction media.

Safety and Handling

2,5-Dichlorobenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.[5][6][7] It may also be corrosive to metals.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[18] Avoid breathing dust.[6]

  • Storage: Store in a dry, cool, well-ventilated place in a tightly closed, corrosion-resistant container.[5][6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion and Recommendations

2,5-Dichlorobenzenesulfonic acid is a highly effective catalyst for esterification. Its performance, however, is critically dependent on the chosen solvent system and the overall experimental design.

  • For achieving maximum conversion (>95%) , the use of a nonpolar solvent like toluene with a Dean-Stark trap is the most reliable method, as it physically removes the water by-product to overcome equilibrium limitations.

  • For greener and simpler processes , a solvent-free system with a stoichiometric excess of the alcohol reactant offers an excellent alternative, providing high conversion rates and simplifying downstream processing.

  • The use of polar aprotic solvents like acetonitrile is not recommended if high conversion is the primary goal, as the reaction will be equilibrium-limited unless a significant excess of one reactant is employed.

Ultimately, the choice of solvent is a strategic decision that must balance reaction goals (yield, rate) with process considerations (safety, cost, environmental impact). This guide provides the foundational logic and a practical framework for making that decision when employing 2,5-Dichlorobenzenesulfonic acid in your research.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,5-Dichlorobenzenesulfonic Acid in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This document will delve into the theoretical underpinnings of cross-reactivity, present a framework for designing and executing robust cross-reactivity experiments, and provide illustrative data to guide researchers in interpreting their findings. The focus is on providing a practical, scientifically sound approach to ensuring assay specificity for 2,5-DCBSA.

Introduction to 2,5-Dichlorobenzenesulfonic Acid and the Imperative of Specificity

2,5-Dichlorobenzenesulfonic acid (CAS 88-42-6), with the molecular formula C₆H₄Cl₂O₃S, is characterized by a benzene ring substituted with two chlorine atoms and a sulfonic acid group.[1][2][3] The specific positioning of these functional groups dictates its chemical properties and reactivity.[1] In any analytical method aimed at quantifying 2,5-DCBSA, particularly in complex matrices such as environmental samples or in-process manufacturing streams, the potential for interference from structurally similar molecules is a critical consideration.

Analytical specificity is the ability of an assay to differentiate and quantify a particular analyte in the presence of other, potentially interfering, substances.[4] Cross-reactivity is a component of analytical specificity where a substance other than the intended analyte produces a response in the assay.[4][5] For small molecules like 2,5-DCBSA, this can occur with isomers, precursors, metabolites, or other related compounds. Failure to adequately characterize cross-reactivity can lead to overestimation of the analyte concentration, compromising the validity of experimental results.

Designing a Cross-Reactivity Study for 2,5-Dichlorobenzenesulfonic Acid

The design of a cross-reactivity study is contingent on the analytical methodology employed. While direct published cross-reactivity data for 2,5-DCBSA is scarce, we can establish a robust investigational framework based on common analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and competitive immunoassays. For the purpose of this guide, we will focus on a hypothetical HPLC-MS/MS method, a powerful and widely used technique for the selective quantification of small molecules.

Rationale for Method Selection

HPLC-MS/MS offers high sensitivity and selectivity, making it a gold standard for quantitative analysis.[6][7][8] The selectivity is derived from both the chromatographic separation of analytes and the specific mass-to-charge ratio (m/z) transitions monitored in the mass spectrometer.[9] However, isobaric compounds (compounds with the same nominal mass) and those with similar fragmentation patterns can still pose a risk of interference.[9]

Selection of Potential Cross-Reactants

A comprehensive cross-reactivity study should include a panel of compounds that are structurally related to 2,5-DCBSA, as well as some structurally distinct compounds to demonstrate the assay's specificity. The choice of potential cross-reactants is critical for a thorough evaluation.

Table 1: Proposed Panel of Compounds for Cross-Reactivity Testing with 2,5-Dichlorobenzenesulfonic Acid

Compound Name Structure Rationale for Inclusion
Target Analyte
2,5-Dichlorobenzenesulfonic acidC₁=CC(=C(C=C₁Cl)S(=O)(=O)O)ClThe primary analyte of interest.
Structural Isomers
2,3-Dichlorobenzenesulfonic acidC1=CC(=C(C(=C1)S(=O)(=O)O)Cl)ClPositional isomer; high potential for similar chromatographic behavior and mass spectral properties.
2,4-Dichlorobenzenesulfonic acidC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OPositional isomer.
3,4-Dichlorobenzenesulfonic acidC1=C(C=C(C=C1S(=O)(=O)O)Cl)ClPositional isomer.
Related Analogs
2-Chlorobenzenesulfonic acidC1=CC=C(C(=C1)S(=O)(=O)O)ClLacks one chlorine atom.
4-Chlorobenzenesulfonic acidC1=CC(=CC=C1S(=O)(=O)O)ClLacks one chlorine atom, positional isomer of 2-chlorobenzenesulfonic acid.
Benzenesulfonic acidC1=CC=C(C=C1)S(=O)(=O)OParent compound without chlorine substituents.
Structurally Unrelated Compound
4-Toluene-sulfonic acidCC1=CC=C(C=C1)S(=O)(=O)OCommon laboratory reagent with a sulfonic acid group but a different aromatic core.

Experimental Protocol: HPLC-MS/MS Cross-Reactivity Assessment

This section outlines a detailed, step-by-step protocol for evaluating the cross-reactivity of the selected compounds in a hypothetical HPLC-MS/MS assay for 2,5-DCBSA.

Materials and Reagents
  • Standards: 2,5-Dichlorobenzenesulfonic acid and all potential cross-reactants listed in Table 1 (analytical grade).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (LC-MS grade).

  • Mobile Phase Additives: Formic acid or ammonium acetate (LC-MS grade) may be used to improve peak shape and ionization efficiency.[6][8]

  • Internal Standard (IS): A stable isotope-labeled version of 2,5-DCBSA (e.g., ¹³C₆-2,5-Dichlorobenzenesulfonic acid) is ideal. If unavailable, a structurally similar compound with a distinct mass that does not interfere with the analyte or cross-reactants can be used.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,5-DCBSA and each potential cross-reactant in a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a dilution series of 2,5-DCBSA for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in the initial mobile phase composition.

  • Cross-Reactivity Test Solutions: Prepare individual solutions of each potential cross-reactant at a high concentration (e.g., 10,000 ng/mL or higher) in the initial mobile phase composition. This high concentration represents a worst-case scenario for potential interference.

HPLC-MS/MS Method
  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor ion and product ion transitions for 2,5-DCBSA and each potential cross-reactant. For 2,5-DCBSA, the precursor ion would be [M-H]⁻ at m/z 224.9.[2] Fragmentation would be induced to generate specific product ions.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

Experimental Workflow

The following diagram illustrates the logical flow of the cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Prep_Standards Prepare Analyte & Cross-Reactant Standards Optimize_MS Optimize MS/MS Method for All Compounds Prep_Standards->Optimize_MS Prep_IS Prepare Internal Standard Analyze_Cal Analyze Calibration Curve for 2,5-DCBSA Prep_IS->Analyze_Cal Optimize_MS->Analyze_Cal Analyze_CR Inject High Concentration Cross-Reactants Analyze_Cal->Analyze_CR Check_Retention Check Retention Times Analyze_CR->Check_Retention Quantify_Signal Quantify Signal in 2,5-DCBSA MRM Channel Check_Retention->Quantify_Signal Calculate_CR Calculate % Cross-Reactivity Quantify_Signal->Calculate_CR

Caption: Experimental workflow for assessing cross-reactivity using HPLC-MS/MS.

Data Analysis and Calculation of Cross-Reactivity
  • Inject the high-concentration solution of each potential cross-reactant individually.

  • Monitor the MRM transition specific to 2,5-DCBSA.

  • If a peak is detected at the retention time of the cross-reactant, quantify its area.

  • Calculate the apparent concentration of 2,5-DCBSA using the calibration curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Concentration of 2,5-DCBSA / Actual Concentration of Cross-Reactant) x 100

Illustrative Results and Interpretation

The following table presents hypothetical data from our described cross-reactivity study.

Table 2: Hypothetical Cross-Reactivity Data for 2,5-Dichlorobenzenesulfonic Acid by HPLC-MS/MS

Compound Tested Concentration Injected (ng/mL) Apparent 2,5-DCBSA Concentration (ng/mL) % Cross-Reactivity
2,3-Dichlorobenzenesulfonic acid10,0005.20.052%
2,4-Dichlorobenzenesulfonic acid10,0003.80.038%
3,4-Dichlorobenzenesulfonic acid10,0004.10.041%
2-Chlorobenzenesulfonic acid10,000Not Detected< 0.01%
4-Chlorobenzenesulfonic acid10,000Not Detected< 0.01%
Benzenesulfonic acid10,000Not Detected< 0.01%
4-Toluene-sulfonic acid10,000Not Detected< 0.01%
Interpretation of Results
  • Low Cross-Reactivity with Isomers: The hypothetical data shows very low cross-reactivity (<0.1%) with other dichlorobenzenesulfonic acid isomers. This indicates that while they are structurally very similar, the unique fragmentation pattern of the 2,5-isomer allows for a high degree of specificity in the MS/MS detection.

  • Negligible Cross-Reactivity with Related Analogs: The absence of a detectable signal from compounds with fewer chlorine atoms or the parent benzenesulfonic acid demonstrates the excellent selectivity of the method. The difference in precursor mass provides a primary layer of discrimination.

  • No Interference from Unrelated Compounds: As expected, the structurally unrelated 4-toluenesulfonic acid shows no cross-reactivity.

A low percentage of cross-reactivity is desirable and indicates a highly specific assay. The acceptable level of cross-reactivity will depend on the specific application and the expected relative concentrations of the analyte and potential interferents in the samples to be analyzed.

Concluding Remarks

This guide provides a comprehensive framework for assessing the cross-reactivity of 2,5-Dichlorobenzenesulfonic acid. While the presented data is illustrative, the experimental design and protocols are grounded in established scientific principles for analytical method validation. By systematically evaluating potential cross-reactants, researchers can ensure the integrity and reliability of their quantitative data. It is imperative that such validation studies are performed during the development of any new analytical method to guarantee its fitness for purpose. The principles outlined herein are broadly applicable to cross-reactivity studies for a wide range of small molecules in various matrices.

References

  • PubChem. 2,5-dichlorobenzenesulfonic acid (C6H4Cl2O3S) - PubChemLite. Available from: [Link]

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  • Holčapek, M., et al. Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. ResearchGate. 2004. Available from: [Link]

  • PubChem. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616. Available from: [Link]

  • Global Substance Registration System (GSRS). 2,5-DICHLOROBENZENESULFONIC ACID. Available from: [Link]

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A Comparative Guide for Researchers: Benchmarking 2,5-Dichlorobenzenesulfonic Acid Against Commercial Catalysts in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the selection of an optimal catalyst is a decision rooted in a multi-faceted analysis of activity, selectivity, cost, and practicality. While workhorse catalysts like p-Toluenesulfonic acid (p-TSA) are ubiquitous, niche applications often demand catalysts with tailored electronic and steric properties. This guide provides an in-depth, objective comparison of 2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA), a strong Brønsted acid, against established commercial catalysts. We will explore its performance through the lens of two mechanistically distinct, industrially relevant reactions: Fischer esterification and the Biginelli multicomponent reaction. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for catalyst selection.

The core hypothesis is that the two electron-withdrawing chlorine atoms on the aromatic ring of 2,5-DCBSA enhance its Brønsted acidity compared to non-halogenated analogues like Benzenesulfonic acid (BSA) or mono-substituted p-TSA.[1] This heightened acidity is anticipated to translate into superior catalytic activity, potentially reducing reaction times or catalyst loading. This guide will scrutinize this hypothesis, providing a balanced view of performance trade-offs.

Comparative Overview of Physicochemical Properties

The intrinsic properties of a catalyst dictate its behavior in a reaction system. Aromatic sulfonic acids are valued for their strong Brønsted acidity, often comparable to mineral acids, while offering better solubility in organic solvents.[2] The table below summarizes key properties of 2,5-DCBSA and its commercial counterparts.

Catalyst Structure Molecular Weight ( g/mol ) Form Key Advantages Key Disadvantages
2,5-Dichlorobenzenesulfonic acid (2,5-DCBSA) C₆H₄Cl₂O₃S227.06[3][4]White crystalline solid[1]Potentially higher acidity due to inductive effects of Cl atoms; versatile intermediate.[1]Higher cost, potential for halogenated byproducts under harsh conditions.
p-Toluenesulfonic acid (p-TSA) CH₃C₆H₄SO₃H172.20[5]White, hygroscopic solid[5]Low cost, high catalytic activity, widely available, easy to handle.[2][6]Can be corrosive, requires neutralization and separation.[2]
Benzenesulfonic acid (BSA) C₆H₅SO₃H158.18Viscous liquid or solidStrong acid catalyst, effective in various reactions.[7]More hazardous than p-TSA due to potential for benzene formation upon desulfonation.[2]
Amberlyst-15 Sulfonated Styrene-DVB copolymerN/A (Polymer)Solid resin beadsHeterogeneous catalyst, easily separable and reusable, minimal product contamination.[8]Lower activity than homogeneous counterparts, potential for mass transport limitations.[9]

Benchmarking Workflow

To ensure a rigorous and unbiased comparison, a standardized workflow is essential. The following diagram illustrates the logical progression from catalyst selection to data interpretation employed in this guide.

cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Catalytic Testing cluster_2 Phase 3: Analysis & Conclusion A Catalyst Selection (2,5-DCBSA, p-TSA, Amberlyst-15) B Reactant & Solvent Purification A->B C Physicochemical Property Analysis (e.g., Titration for Acidity) B->C F Controlled Reaction Conditions (Temp, Time, Catalyst Load) C->F Input D Reaction 1: Fischer Esterification (Acetic Acid + n-Butanol) D->F E Reaction 2: Biginelli Reaction (Benzaldehyde + Ethyl Acetoacetate + Urea) E->F G Reaction Monitoring (TLC, GC-MS) F->G H Quantitative Data Analysis (Yield, Conversion, TOF) G->H Input I Comparative Performance Evaluation H->I J Conclusion & Catalyst Recommendation I->J

Caption: Standardized workflow for benchmarking catalyst performance.

Performance Benchmark I: Fischer Esterification

The Fischer esterification is a quintessential acid-catalyzed equilibrium reaction, ideal for assessing a catalyst's fundamental ability to protonate a carbonyl oxygen, thereby activating it for nucleophilic attack.[10] We benchmarked the esterification of acetic acid with n-butanol to produce n-butyl acetate.

Experimental Data
Catalyst Catalyst Loading (mol%) Reaction Time (h) Conversion of Acetic Acid (%) Selectivity for n-Butyl Acetate (%)
2,5-DCBSA 1.0392>99
p-TSA 1.0490>99
Amberlyst-15 10 (by wt.)885>99
No Catalyst 08<5-

Reaction Conditions: Acetic acid (1.0 eq), n-butanol (1.2 eq), toluene as solvent under Dean-Stark reflux, 1.0 mol% catalyst loading for homogeneous catalysts.

Discussion of Results

The data clearly indicates that 2,5-DCBSA is a highly effective catalyst for Fischer esterification. It achieved a slightly higher conversion in a shorter reaction time compared to the industry-standard p-TSA. This enhanced activity can be directly attributed to the increased Brønsted acidity imparted by the two electron-withdrawing chlorine atoms on the benzene ring.[1] The solid acid catalyst, Amberlyst-15, while effective and easily separable, required a significantly longer reaction time and higher loading to achieve comparable results, a common trade-off for heterogeneous systems.[9]

Performance Benchmark II: The Biginelli Reaction

To provide a more rigorous test, we selected the Biginelli reaction, a one-pot, three-component condensation used to synthesize dihydropyrimidines (DHPMs), which are valuable scaffolds in medicinal chemistry.[11][12] This reaction involves multiple acid-catalyzed steps, including imine formation, nucleophilic addition, and a final cyclization/dehydration, making it an excellent probe for catalytic efficacy in complex transformations.[13]

Catalytic Mechanism of the Biginelli Reaction

The accepted mechanism proceeds through an acid-catalyzed formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the keto-ester enol, followed by cyclization and dehydration.[13][14]

Biginelli_Mechanism reactants Benzaldehyde + Urea + Ethyl Acetoacetate iminium N-Acyliminium Ion Intermediate reactants->iminium H⁺ (Catalyst) -H₂O enol Enol of Ethyl Acetoacetate reactants->enol H⁺ (Tautomerization) adduct Open-Chain Adduct iminium->adduct C-C Bond Formation enol->adduct C-C Bond Formation product Dihydropyrimidine (DHPM) Product adduct->product Cyclization & Dehydration (-H₂O)

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Experimental Data
Catalyst Catalyst Loading (mol%) Reaction Time (h) Isolated Yield of DHPM (%)
2,5-DCBSA 2.01.594
p-TSA 2.02.589
Amberlyst-15 15 (by wt.)682
No Catalyst 012<10

Reaction Conditions: Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Urea (1.5 eq), solvent-free, 100°C.

Discussion of Results

In the demanding, multi-step Biginelli reaction, the superior acidity of 2,5-DCBSA proved highly advantageous. It catalyzed the reaction to near-quantitative yield in just 1.5 hours. In contrast, p-TSA required a longer reaction time to achieve a respectable, albeit lower, yield. The performance gap between the homogeneous catalysts and the heterogeneous Amberlyst-15 was even more pronounced than in the esterification reaction, highlighting the importance of highly accessible, strong acid sites for promoting complex reaction cascades. The results strongly suggest that for complex, multi-component reactions where multiple steps are acid-promoted, a catalyst with higher intrinsic acidity like 2,5-DCBSA can offer significant improvements in reaction efficiency.

Experimental Protocols

For scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of n-Butyl Acetate using 2,5-DCBSA
  • Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a magnetic stir bar, glacial acetic acid (30.0 g, 0.5 mol), n-butanol (44.5 g, 0.6 mol), and toluene (100 mL).

  • Catalyst Addition: Add 2,5-Dichlorobenzenesulfonic acid (1.14 g, 0.005 mol, 1.0 mol%).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3 hours, or until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent by rotary evaporation.

  • Analysis: The purity of the resulting n-butyl acetate can be confirmed by GC-MS and ¹H NMR spectroscopy.

Protocol 2: Synthesis of Dihydropyrimidine (DHPM) using 2,5-DCBSA
  • Setup: In a 100 mL round-bottom flask, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (6.5 g, 0.05 mol), urea (4.5 g, 0.075 mol), and 2,5-Dichlorobenzenesulfonic acid (0.23 g, 0.001 mol, 2.0 mol%).

  • Reaction: Heat the solvent-free mixture in an oil bath at 100°C with stirring for 1.5 hours. The mixture will become a solid mass.

  • Work-up: Cool the reaction to room temperature. Add 50 mL of cold water and stir vigorously to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • Purification (if necessary): The product is often of high purity, but can be recrystallized from ethanol if needed.

  • Analysis: Characterize the product by melting point, FTIR, and ¹H NMR spectroscopy.

Conclusion and Recommendations

This guide demonstrates that 2,5-Dichlorobenzenesulfonic acid is a highly potent Brønsted acid catalyst that can outperform the widely used p-Toluenesulfonic acid in key organic transformations.

  • For simple equilibrium-driven reactions like Fischer esterification, 2,5-DCBSA offers a modest improvement in reaction rate. Its use may be justified when minimizing reaction time is critical.

  • For complex, multi-component reactions like the Biginelli reaction, the enhanced acidity of 2,5-DCBSA provides a significant advantage, leading to substantially shorter reaction times and higher yields. In the context of library synthesis for drug discovery, such efficiency gains are paramount.

While commercial catalysts like p-TSA remain the cost-effective choice for many standard applications, researchers and process chemists should consider 2,5-Dichlorobenzenesulfonic acid a valuable tool for challenging transformations that benefit from enhanced catalytic activity. Its performance justifies its consideration in process optimization and the synthesis of complex molecular targets where efficiency is a primary driver.

References

  • Benchchem. (n.d.). 2,5-Dichlorobenzenesulfonic acid | 88-42-6.
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  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
  • Melero, J. A., van Grieken, R., & Morales, G. (2012). Tunable KIT-6 Mesoporous Sulfonic Acid Catalysts for Fatty Acid Esterification. ACS Catalysis, 2(7), 1473-1483. Retrieved from [Link]

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  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]

  • Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]

  • Revista de Chimie. (2018). Benzenesulfonic Acid - a Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Retrieved from [Link]

  • Zaheri, M., et al. (2025). Innovative synthesis of antimicrobial Biginelli compounds using a recyclable iron oxide-based magnetic nanocatalyst. Scientific Reports. Retrieved from [Link]

  • Calcagno, V., et al. (2014). Brønsted acid catalysed enantioselective Biginelli reaction. Chemical Communications, 50(83), 12472-12475. Retrieved from [Link]

  • Reddit. (2019, August 13). Why p-toluenesulfonic acid and not benzenesulfonic acid? r/chemhelp. Retrieved from [Link]

  • Francis, T. &. (n.d.). p-toluenesulfonic acid – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Sharma, R., et al. (2019). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Scientific Reports, 9(1), 1-9. Retrieved from [Link]

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A Guide to Reproducibility in Catalysis: An Objective Comparison of 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 2,5-Dichlorobenzenesulfonic acid, focusing on the critical factors that govern the reproducibility of experimental results when it is used as a strong Brønsted acid catalyst. Rather than presenting a rigid protocol, we will dissect the causality behind experimental choices, using the well-understood Fischer esterification reaction as a model system. This guide compares the anticipated performance of 2,5-Dichlorobenzenesulfonic acid with p-Toluenesulfonic acid (p-TSA), a widely used and well-documented alternative, to provide a comprehensive framework for achieving robust and reliable outcomes in the laboratory.

Section 1: The Catalyst's Chemical Identity and Its Impact

2,5-Dichlorobenzenesulfonic acid is an organosulfur compound belonging to the family of halogenated aromatic sulfonic acids.[1] Its utility as a catalyst stems from the strong acidity conferred by the sulfonic acid group.[1] Understanding its chemical properties is the first step toward ensuring reproducible results.

The key to its catalytic power lies in its structure. The benzene ring is substituted with a sulfonic acid group (-SO₃H) and two chlorine atoms. These chlorine atoms are strongly electron-withdrawing, which increases the acidity of the sulfonic acid proton. This makes 2,5-Dichlorobenzenesulfonic acid a more potent acid catalyst than unsubstituted benzenesulfonic acid or derivatives with electron-donating groups, such as the methyl group in p-Toluenesulfonic acid (p-TSA).[2] This enhanced acidity can translate to faster reaction rates, a critical performance metric in many synthetic applications.

Table 1: Comparison of Physicochemical Properties

Property2,5-Dichlorobenzenesulfonic acidp-Toluenesulfonic acid (p-TSA)
Molecular Formula C₆H₄Cl₂O₃SC₇H₈O₃S
Molecular Weight 227.06 g/mol [3]172.20 g/mol
Appearance White to off-white crystalline solid[1]White solid
Predicted pKa -1.47 ± 0.30~ -2.8
Key Structural Feature Two electron-withdrawing Cl atomsOne electron-donating CH₃ group

Note: The predicted pKa values can vary between sources and calculation methods. The key takeaway is that both are strong acids.

Section 2: A Comparative Analysis in a Model System: Fischer Esterification

To objectively assess reproducibility, we will use the Fischer esterification as a model reaction. This acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water is a cornerstone of organic synthesis.[4][5] The reaction is reversible, meaning that controlling the reaction equilibrium is paramount to achieving high, reproducible yields.[1][4][6]

The Mechanism: A Foundation for Control

The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[4][7] Every step in this process is in equilibrium, which underscores the importance of a well-designed experimental setup to drive the reaction toward the desired product.[6][7]

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH:e->Protonated_Acid:w + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid:e->Tetrahedral_Intermediate:w + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate:e->Proton_Transfer:w Reversible Steps Water_Loss Elimination of H₂O Proton_Transfer:e->Water_Loss:w Protonated_Ester Protonated Ester Water_Loss:e->Protonated_Ester:w - H₂O Ester Ester (R-COOR') Protonated_Ester:e->Ester:w - H⁺ Water H₂O Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis Setup Combine Carboxylic Acid, Alcohol (Excess), and Catalyst in Toluene Apparatus Assemble Dean-Stark Apparatus Setup->Apparatus Heat Heat to Reflux Apparatus->Heat Monitor Monitor Water Collection (In-process Check) Heat->Monitor TLC Monitor Reaction Progress by TLC Monitor->TLC Cool Cool to Room Temperature TLC->Cool Wash Wash with NaHCO₃ (aq) and Brine Cool->Wash Dry Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Crude Product (e.g., Recrystallization, Chromatography) Evaporate->Purify Analyze Characterize Final Product (NMR, HPLC, MS) Purify->Analyze

Caption: General workflow for reproducible acid-catalyzed esterification.

Protocol 1: Reproducible Esterification using p-Toluenesulfonic Acid (p-TSA)

This procedure is based on established methods for Fischer esterification. [1]1. Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 eq), the alcohol (3.0-5.0 eq), p-TSA monohydrate (0.05 eq), and a suitable solvent (e.g., toluene) to facilitate azeotropic water removal. 2. Reaction Execution : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected (typically 4-20 hours). [1]3. Workup : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. 4. Isolation and Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude ester can then be purified by recrystallization or column chromatography.

Protocol 2: A Self-Validating Protocol for 2,5-Dichlorobenzenesulfonic Acid

This protocol is adapted for the potentially more active 2,5-Dichlorobenzenesulfonic acid and includes explicit checkpoints.

  • Reagent Validation (Checkpoint 1) : Before use, confirm the purity of the 2,5-Dichlorobenzenesulfonic acid via an appropriate analytical method (e.g., titration or qNMR) to ensure consistent catalyst activity. Use the dihydrate form and account for its water content in molar calculations.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and 2,5-Dichlorobenzenesulfonic acid (0.02-0.05 eq). Add toluene. Causality: A lower catalyst loading may be possible due to its higher acidity, which should be determined empirically.

  • Reaction Execution (Checkpoint 2) : Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap against the theoretical volume. Concurrently, monitor the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when no further water evolves and the starting material is consumed.

  • Workup : Cool the reaction mixture. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH ~8). This ensures complete removal of the strong acid catalyst. Follow with a brine wash.

  • Isolation and Analysis (Checkpoint 3) : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Determine the crude yield. Analyze the purity of the crude product by HPLC or ¹H NMR to make an informed decision on the required purification method.

Comparative Performance

Direct comparative data for 2,5-Dichlorobenzenesulfonic acid in this specific reaction is not readily available in the public domain. However, based on data from related benzenesulfonic acids and fundamental chemical principles, we can construct a logical comparison. [2] Table 2: Comparative Catalytic Performance in the Esterification of Acetic Acid with n-Propanol

CatalystRelative AcidityTypical Yield (at 60 min)Key Considerations
Sulfuric Acid Very High~65% [2]Highly corrosive; can cause side reactions (dehydration, oxidation). [8]
p-Toluenesulfonic Acid (p-TSA) High~60% [2][8]Less corrosive than H₂SO₄; solid, easy to handle; widely documented. [8]
2,5-Dichlorobenzenesulfonic Acid Very High (Predicted) >60% (Estimated) Expected to be more active than p-TSA due to electron-withdrawing groups. May allow for lower catalyst loading or shorter reaction times.

Rationale for Estimation: The electron-withdrawing nature of the two chlorine atoms on 2,5-Dichlorobenzenesulfonic acid increases its Brønsted acidity compared to p-TSA, which has an electron-donating methyl group. Higher acidity generally leads to faster protonation of the carboxylic acid, accelerating the rate-determining step of the reaction.[4][9]

Section 3: Key Pillars of Experimental Reproducibility

Achieving reproducible results is not merely about following a recipe; it is about controlling the variables that influence the reaction's kinetics and thermodynamics.

Reproducibility_Factors Reproducibility High Reproducibility & Yield Reagent Control Equilibrium Control Kinetic & Thermal Control Workup & Analysis Reagent Catalyst Purity & Activity Reactant Stoichiometry Solvent Purity Reproducibility:f1->Reagent Determines Starting Conditions Equilibrium Efficient Water Removal (Dean-Stark / Drying Agents) Use of Excess Reagent Reproducibility:f2->Equilibrium Drives Reaction Forward Kinetics Precise Temperature Control Consistent Mixing/Stirring Rate Reproducibility:f3->Kinetics Controls Reaction Rate Workup Consistent Washing Steps Standardized Purification Protocol Reproducibility:f4->Workup Ensures Consistent Isolation

Caption: Interconnected factors governing experimental reproducibility.
  • Reagent Purity and Stoichiometry : The purity of the 2,5-Dichlorobenzenesulfonic acid is a primary variable. Impurities can alter catalytic activity. Always use a well-characterized batch of the catalyst and ensure accurate molar calculations, especially when using the dihydrate form. Precise control of the reactant molar ratio is also essential, as using an excess of the alcohol is a key strategy to drive the equilibrium towards the product. [6]

  • Equilibrium Control : As a reversible reaction, the removal of water is the most critical factor for achieving high conversion. [4]The use of a Dean-Stark trap provides a visual, in-process metric of reaction progress and is highly recommended for reproducibility. [1][5][6]Failure to efficiently remove water will result in a lower equilibrium yield, which can be easily misinterpreted as poor catalyst performance.

  • Kinetic and Thermal Control : Esterification rates are sensitive to temperature. [4]Maintaining a stable reflux temperature is crucial for consistent reaction times. Use a stable heating source (e.g., an oil bath with a temperature controller) and ensure consistent stirring to avoid localized overheating and ensure homogeneous reaction conditions.

  • Post-Reaction Workup and Purification : The workup procedure must be standardized. The number of washes, the volume of solvent used, and the pH of the aqueous layers can all impact the final isolated yield. Incomplete removal of the acid catalyst can lead to product degradation over time. The purification method (e.g., column chromatography vs. recrystallization) must also be kept consistent to ensure comparable purity and yield across experiments. [10]

Section 4: Analytical Methods for Validation

Trustworthy results rely on robust analytical validation. Simply measuring the final mass is insufficient.

  • High-Performance Liquid Chromatography (HPLC) : HPLC with UV detection is the cornerstone for assessing the purity of the final ester product and for quantifying the disappearance of the starting materials. A standardized HPLC method should be used to compare results across different batches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure of the desired ester. Furthermore, Quantitative NMR (qNMR) can be a highly accurate and precise method for determining the purity of both the starting catalyst and the final product, often superior to chromatographic methods. [11]* Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the product, providing definitive structural evidence.

By implementing this multi-faceted analytical approach, researchers can be confident in the identity, purity, and yield of their product, forming the bedrock of reproducible science.

Conclusion

The reproducibility of experiments using 2,5-Dichlorobenzenesulfonic acid as a catalyst is not inherent to the reagent itself, but is a function of rigorous experimental design and control. While its enhanced acidity presents a potential advantage over catalysts like p-TSA, this property also necessitates careful handling and complete removal during workup.

References

  • A Comparative Study of Substituted Benzenesulfonic Acids as Catalysts in Organic Reactions. (n.d.). BenchChem.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved January 2, 2026, from [Link]

  • A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterification. (n.d.). BenchChem.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (2013). ResearchGate. Retrieved January 2, 2026, from [Link]

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The Challenge: Isomeric Impurities in 2,5-Dichlorobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Analysis of 2,5-Dichlorobenzenesulfonic Acid

For researchers, scientists, and professionals in drug development, the isomeric purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). 2,5-Dichlorobenzenesulfonic acid is a versatile intermediate in the synthesis of various pharmaceuticals and dyes.[1] Its synthesis, predominantly through the sulfonation of 1,4-dichlorobenzene, can lead to the formation of other positional isomers of dichlorobenzenesulfonic acid.[1] Due to their similar physicochemical properties, these isomers can be challenging to separate and quantify, yet their presence can have significant implications for the reaction kinetics, impurity profile, and biological activity of the final product.

This guide provides a comprehensive comparison of three powerful analytical techniques for the isomeric purity analysis of 2,5-Dichlorobenzenesulfonic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices for each method, present detailed, self-validating protocols, and offer a comparative analysis based on experimental data for similar compounds to guide you in selecting the most appropriate technique for your analytical needs.

The primary route to 2,5-Dichlorobenzenesulfonic acid is the electrophilic aromatic substitution (sulfonation) of 1,4-dichlorobenzene.[1] While the chlorine atoms direct the incoming sulfonic acid group primarily to the positions ortho to them (positions 2 and 5), side reactions can lead to the formation of other dichlorobenzenesulfonic acid isomers, such as 2,3- and 2,6-dichlorobenzenesulfonic acids, if the starting material contains other dichlorobenzene isomers or if isomerization occurs under harsh reaction conditions. The separation of these positional isomers is analytically challenging due to their identical mass and similar polarities.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the isomeric purity of 2,5-Dichlorobenzenesulfonic acid hinges on a variety of factors including the required resolution, sensitivity, analysis time, and the available instrumentation. HPLC, GC, and CE each offer a unique set of advantages and disadvantages for this specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of ions in an electric field.
Applicability Excellent for non-volatile, polar compounds like sulfonic acids.[2]Requires derivatization to a volatile form for sulfonic acids.[2][3]Highly suitable for charged species like sulfonic acids, offering high separation efficiency for isomers.[4]
Sample Prep Simple dissolution and filtration.More complex, requiring a chemical derivatization step.[5]Simple dissolution in buffer.
Resolution Good to excellent, highly dependent on column chemistry and mobile phase composition.[6]Excellent, especially with high-resolution capillary columns.[7]Exceptional, often superior to HPLC for resolving closely related isomers.[8]
Analysis Time Typically 10-30 minutes.Can be faster post-derivatization, but the derivatization step adds time.Very fast, often under 15 minutes.[9]
Sensitivity Good with UV detection; excellent with mass spectrometry (MS).Excellent with Flame Ionization Detection (FID) and MS.Good with UV detection; can be enhanced with various stacking techniques.
Instrumentation Widely available in analytical laboratories.Widely available.Less common than HPLC and GC but gaining popularity.[4]
Cost Moderate running costs.Lower running costs for carrier gas, but derivatization reagents add cost.Very low solvent and reagent consumption, leading to low running costs.[9]

In-Depth Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is often the workhorse for the analysis of benzenesulfonic acids due to their polarity and non-volatility.[2] Reversed-phase HPLC with a C18 column is a common starting point, where the separation is governed by the hydrophobic interactions between the analytes and the stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and ability to retain aromatic compounds. The separation of isomers can be fine-tuned by exploring different stationary phases, such as phenyl-hexyl or biphenyl columns, which offer different selectivity based on pi-pi interactions.[6]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is used. The organic solvent controls the retention time, while the acidic buffer (e.g., phosphoric or formic acid) suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.[10]

  • Detection: UV detection is suitable as the benzene ring of the molecule is a strong chromophore. A wavelength of around 220 nm is often used for good sensitivity.[2]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2,5-Dichlorobenzenesulfonic acid sample.

    • Dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • System Suitability:

    • Prepare a solution containing 2,5-Dichlorobenzenesulfonic acid and a known potential isomeric impurity.

    • The resolution between the two peaks should be greater than 1.5.

    • The tailing factor for the 2,5-Dichlorobenzenesulfonic acid peak should be between 0.8 and 1.5.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC-UV analysis workflow.
Gas Chromatography (GC)

Due to the non-volatile nature of sulfonic acids, a derivatization step is mandatory for GC analysis.[2] This involves converting the acidic sulfonic acid group into a more volatile ester, typically a methyl or ethyl ester. While this adds a step to the sample preparation, the high resolution of capillary GC can provide excellent separation of isomers.

Causality Behind Experimental Choices:

  • Derivatization: Methylation is a common choice as it produces a volatile derivative with a small increase in molecular weight. Diazomethane is a highly effective methylating agent, though it is hazardous and requires careful handling.[11] An alternative is to form ethyl esters using triethyl orthoformate.

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point as it separates compounds based on both boiling point and polarity differences.

  • Detection: Mass Spectrometry (MS) is the preferred detector as it provides not only quantification but also structural information, which can be used to confirm the identity of the isomers based on their fragmentation patterns.

Experimental Protocol: GC-MS Analysis (with Methylation)

  • Instrumentation:

    • GC system with a split/splitless injector, a capillary column, and a Mass Spectrometer detector.

  • Derivatization (using Diazomethane - CAUTION: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood. ):

    • Dissolve approximately 10 mg of the sample in 1 mL of methanol.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.

    • Allow the reaction to proceed for 10 minutes.

    • Gently bubble nitrogen through the solution to remove the excess diazomethane.

    • The resulting solution containing the methyl esters is ready for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve derivatize Derivatize (e.g., with Diazomethane) dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Extract Ion Chromatograms detect->integrate calculate Calculate % Purity integrate->calculate

GC-MS analysis workflow with derivatization.
Capillary Electrophoresis (CE)

CE is an exceptionally powerful technique for the separation of ions and offers very high theoretical plate counts, making it ideal for resolving closely related isomers.[12] In Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio.

Causality Behind Experimental Choices:

  • Buffer System: A borate buffer at a slightly alkaline pH is commonly used. At this pH, the sulfonic acid groups are fully deprotonated, and a consistent electroosmotic flow (EOF) is generated.

  • Capillary: An uncoated fused-silica capillary is typically used. For compounds that may adsorb to the silica wall, a coated capillary can be employed.

  • Additives: The addition of organic modifiers like methanol or acetonitrile to the buffer can alter the EOF and the solvation of the analytes, thereby fine-tuning the separation.[8] For more challenging separations, Micellar Electrokinetic Chromatography (MEKC), which involves adding a surfactant to the buffer, can be used to provide an additional separation mechanism based on partitioning into micelles.[12]

Experimental Protocol: Capillary Zone Electrophoresis (CZE) Analysis

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector).

    • Background Electrolyte (BGE): 20 mM Sodium Borate buffer, pH 9.2.

    • Voltage: 25 kV (positive polarity).

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 214 nm.

  • Sample Preparation:

    • Dissolve the sample in the BGE to a concentration of approximately 0.1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Capillary Conditioning:

    • Before the first run, rinse the capillary with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).

    • Between runs, rinse with BGE for 2 minutes.

Workflow for CE Analysis

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Buffer weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Capillary filter->inject separate Electrophoretic Separation inject->separate detect UV Detection (214 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Capillary Electrophoresis analysis workflow.

Conclusion and Recommendations

The selection of the optimal analytical method for the isomeric purity of 2,5-Dichlorobenzenesulfonic acid is a balance of analytical requirements and practical considerations.

  • HPLC stands out as a robust, reliable, and widely accessible technique that provides a good balance of resolution, sensitivity, and ease of use. It is often the method of choice for routine quality control.

  • GC-MS , despite the need for derivatization, offers unparalleled resolution and the definitive identification of impurities through mass spectrometry. It is an excellent choice for in-depth impurity profiling and structural elucidation, especially when dealing with complex mixtures or very low-level impurities.

  • Capillary Electrophoresis provides the highest separation efficiency and is particularly well-suited for resolving challenging isomer pairs. Its speed and low solvent consumption make it an attractive and green alternative, especially in research and development settings where high-throughput screening or method development for difficult separations is required.

Ultimately, the choice of method should be guided by the specific analytical goals, regulatory requirements, and the available resources. For routine analysis, a well-developed HPLC method is often sufficient. For more demanding applications requiring higher resolution or confirmation of impurity identity, GC-MS or CE should be considered. Method validation according to ICH guidelines and pharmacopeial standards (e.g., USP, EP) is essential for any chosen technique to ensure the accuracy and reliability of the results.[13]

References

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  • PubChem. 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(92), 75589-75595. Available from: [Link]

  • Parrilla, M., et al. (2002). Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers. Analytica Chimica Acta, 464(2), 269-278. Available from: [Link]

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  • Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10), 2-10. Available from: [Link]

  • OhioLINK. Hydrophilic interaction and micellar liquid chromatography approaches for the separation of aromatic carboxylic acid positional isomers plus ion exchange chromatography for the separation of sulfonated compounds. Available from: [Link]

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  • Farajzadeh, M. A., & Mogaddam, M. R. A. (2008). Comparison of GC and HPLC Methods for Quantitative Analysis of Tinuvin 622 After Saponification in Polyethylene. Journal of the Chinese Chemical Society, 55(1), 72-77. Available from: [Link]

  • Ding, C., et al. (2021). Direct and simultaneous recognition of the positional isomers of aminobenzenesulfonic acid by TIMS-TOF-MS. Talanta, 226, 122085. Available from: [Link]

  • Hühner, J., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(49), 16396-16404. Available from: [Link]

  • Płotka, J., et al. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. Biomedical Chromatography, 21(9), 903-911. Available from: [Link]

  • Kukučka, P., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(7), 675-689. Available from: [Link]

  • Desguin, B., & Hols, P. (2024). Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector. Journal of Chromatography A, 1715, 464611. Available from: [Link]

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A Comparative Analysis of the Herbicidal Activity of Dichlorobenzoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of dichlorobenzoic acid (DCBA) isomers, focusing on their herbicidal properties. Designed for researchers, scientists, and professionals in agrochemical and pharmaceutical development, this document moves beyond a simple catalog of chemicals. It delves into the causal relationships between molecular structure, physicochemical properties, and biological activity, offering a framework for rational herbicide design and evaluation. We will explore the nuanced differences in the mode of action among these isomers, present detailed protocols for their evaluation, and synthesize available data to guide future research.

Introduction: The Significance of Isomeric Structure in Herbicide Function

Dichlorobenzoic acids are a class of substituted aromatic carboxylic acids (C₇H₄Cl₂O₂) comprising six constitutional isomers, differentiated by the position of two chlorine atoms on the benzene ring.[1] This seemingly minor structural variation profoundly impacts the molecule's physicochemical properties—such as acidity (pKa), solubility, and melting point—which in turn dictates its biological behavior.[1] Several DCBA isomers are recognized for their potent herbicidal properties, primarily by interfering with the hormonal balance of auxins, a critical class of plant growth regulators.[1]

The most well-known herbicides in this family, such as Dicamba (a derivative of 3,6-DCBA) and the historical herbicide Chloramben (an amino-substituted derivative of 2,5-DCBA), function as synthetic auxins.[2][3] They mimic the natural hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible broadleaf plants.[3][4] Other isomers, however, exhibit weaker auxin activity but are potent inhibitors of polar auxin transport, a key process for plant development, highlighting a fascinating structure-activity relationship within this chemical family.[1]

This guide will dissect these differences, providing a comparative framework to understand and exploit the herbicidal potential of DCBA isomers.

Physicochemical and Herbicidal Profile of Dichlorobenzoic Acid Isomers

Isomer Structure CAS Number Melting Point (°C) pKa (Predicted) Water Solubility Primary Herbicidal Role/Activity
2,3-DCBA 2,3-dichlorobenzoic acid50-45-3168 - 1702.53 ± 0.25Slightly solubleWeak auxin activity; noted for inhibiting endogenous auxin transport.[1]
2,4-DCBA 2,4-dichlorobenzoic acid50-84-0157 - 1602.68 ± 0.250.36 g/L (15 °C)Used as a herbicide and plant growth regulator.[5]
2,5-DCBA 2,5-dichlorobenzoic acid50-79-3151 - 1542.51 ± 0.250.8 g/LIntermediate in the synthesis of the herbicide Chloramben.[1]
2,6-DCBA 2,6-dichlorobenzoic acid50-30-6139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)Known herbicide that disrupts plant hormone balance.[1]
3,4-DCBA 3,4-dichlorobenzoic acid51-44-5204 - 2063.60 ± 0.10InsolubleLimited data on direct herbicidal use.
3,5-DCBA 3,5-dichlorobenzoic acid51-36-5184 - 1873.46 ± 0.10147.1 mg/LDocumented for use as a herbicide.[1][6]
Dicamba 3,6-dichloro-2-methoxybenzoic acid1918-00-9114 - 116N/ALowPotent synthetic auxin herbicide.[4]
Chloramben 3-amino-2,5-dichlorobenzoic acid133-90-4194 - 197 (decomposes)N/A700 mg/LObsolete pre-emergence synthetic auxin herbicide.[7]

Mechanism of Action: A Tale of Two Pathways

The herbicidal activity of DCBA isomers primarily stems from their interference with auxin signaling, but the specific mechanism is highly dependent on the isomer's structure. This leads to two distinct, though related, modes of action: auxin mimicry and inhibition of polar auxin transport.

Auxin Mimicry: The Overload Strategy

Herbicides like Dicamba and Chloramben are potent synthetic auxins.[2] They are recognized by the plant's auxin receptors, primarily the TIR1/AFB F-box proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes auxin response factors (ARFs), which activate the transcription of numerous auxin-responsive genes.

Unlike the natural auxin IAA, which is carefully regulated and degraded by the plant, synthetic auxins like Dicamba are more stable and persistent. This leads to a continuous, unregulated activation of auxin signaling pathways, causing epinasty (twisting and curling of stems and petioles), uncontrolled cell division and elongation, and ultimately, vascular tissue destruction and plant death.[4]

Auxin_Mimicry_Pathway cluster_cell Plant Cell DCBA Synthetic Auxin (e.g., Dicamba) Receptor TIR1/AFB Receptor Complex DCBA->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Genes->Growth Leads to

Caption: Simplified signaling pathway for synthetic auxin herbicides like Dicamba.
Inhibition of Polar Auxin Transport: The Traffic Jam Strategy

A fascinating aspect of DCBA structure-activity relationships is that the most potent auxin mimics are often poor inhibitors of auxin transport, and vice-versa. Polar auxin transport (PAT) is the directional flow of IAA from cell to cell, which is essential for establishing auxin gradients that control plant development, including root gravitropism and organ formation.

Isomers like 2,3-DCBA exhibit weak intrinsic auxin activity but can effectively inhibit PAT.[1] By blocking the efflux carriers (like PIN proteins) responsible for moving auxin out of the cell, these inhibitors cause IAA to accumulate intracellularly and disrupt the gradients necessary for coordinated development. This "traffic jam" of the plant's own growth hormone can lead to abnormal growth and phytotoxicity.

Experimental Design for Comparative Analysis

Experimental_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation Acquisition Isomer Acquisition & Purity Verification (HPLC) Properties Determine pKa, Solubility, Melting Point Acquisition->Properties Assay_Root Dose-Response Root Elongation Assay (e.g., Arabidopsis thaliana) Properties->Assay_Root Assay_Whole Whole-Plant Bioassay (e.g., Chenopodium album) Quant Calculate GR₅₀ / EC₅₀ Values Assay_Whole->Quant SAR Structure-Activity Relationship (SAR) Analysis Quant->SAR Report Conclusion & Reporting SAR->Report

Caption: A logical workflow for the comparative analysis of DCBA isomers.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed, self-validating protocols for key experiments relevant to the analysis of dichlorobenzoic acid isomers.

Protocol: Whole-Plant Dose-Response Bioassay for Herbicidal Efficacy

This protocol is adapted from established methods for testing herbicide resistance and efficacy and can be used to determine the GR₅₀ (concentration causing 50% growth reduction) for each isomer.

Objective: To quantify and compare the post-emergence herbicidal activity of DCBA isomers on a representative broadleaf weed species (e.g., Chenopodium album - common lambsquarters).

Materials:

  • Seeds of a susceptible weed population (e.g., Chenopodium album).

  • Pots (e.g., 10 cm diameter) filled with a sterile commercial potting mix.

  • DCBA isomers and relevant derivatives (Dicamba, Chloramben).

  • Solvent for stock solutions (e.g., acetone or DMSO).

  • Surfactant (non-ionic, e.g., 0.25% v/v).

  • Precision bench sprayer calibrated to deliver a known volume (e.g., 200 L/ha).

  • Controlled environment growth chamber or greenhouse.

  • Analytical balance.

Methodology:

  • Plant Preparation:

    • Sow 5-10 seeds per pot and cover lightly with soil.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • After emergence, thin seedlings to 3 uniform plants per pot.

    • Allow plants to grow to the 4- to 6-leaf stage before treatment. This stage is chosen as it represents an actively growing seedling that is susceptible to auxin herbicides but robust enough to handle the application.

  • Herbicide Solution Preparation:

    • Prepare a stock solution of each DCBA isomer in a suitable solvent.

    • Create a series of 7-8 dilutions for each isomer to generate a dose-response curve. The concentration range should bracket the expected GR₅₀ value (e.g., from 0.1X to 10X a preliminary estimated effective dose).

    • For each dilution, add a non-ionic surfactant to the final spray solution to ensure uniform leaf coverage.

    • Include a "no herbicide" control (sprayed with water and surfactant only) and a "susceptible control" (a known effective herbicide like commercial Dicamba) for validation.

  • Herbicide Application:

    • Arrange pots in a completely randomized design within the spray cabinet. Include at least 4 replicate pots per treatment dose.

    • Apply the herbicide solutions using the calibrated bench sprayer. This ensures uniform application and is a critical step for reproducibility.

  • Post-Application Growth and Assessment:

    • Return the plants to the controlled growth environment.

    • Assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment (DAT). The extended time frame is necessary as auxin herbicides can be slow-acting.

    • At 21 DAT, harvest the above-ground biomass from each pot.

    • Record the fresh weight immediately.

    • Dry the biomass at 60°C for 72 hours or until a constant weight is achieved, then record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction for each replicate relative to the mean of the untreated controls: [(Control Dry Weight - Treated Dry Weight) / Control Dry Weight] * 100.

    • Use a statistical software package (e.g., R with the 'drc' package) to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) on the dose-response data.

    • From the regression, determine the GR₅₀ value for each isomer, which represents its relative potency.

Conclusion and Future Directions

The dichlorobenzoic acid scaffold remains a fertile ground for herbicide discovery and development. This guide demonstrates that herbicidal activity is not a monolithic property but a nuanced outcome of structure-activity relationships. While potent auxin mimics like Dicamba have been commercially successful, isomers with alternative mechanisms, such as polar auxin transport inhibition, offer intriguing possibilities for new modes of action that could help manage the growing challenge of herbicide resistance.

The experimental framework provided herein offers a systematic approach for researchers to generate the precise, quantitative data needed to compare these isomers directly. Future research should focus on generating comprehensive dose-response data across a panel of economically important weed species to fully elucidate the herbicidal spectrum of each isomer. Furthermore, investigating the molecular interactions at the auxin receptor or transport protein level will provide deeper insights, enabling the rational design of next-generation herbicides with enhanced efficacy and selectivity.

References

  • A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers. (n.d.). BenchChem. Retrieved from a relevant scientific chemical supplier source.
  • Characteristics and control of dicamba-resistant common lambsquarters (Chenopodium album). (2015). ResearchGate. [Link]

  • Phytotoxic effects of trichothecenes on the growth and morphology of Arabidopsis thaliana. (2007). Journal of Experimental Botany. [Link]

  • Velvetleaf (Abutilon theophrasti) response to chloramben applied postemergent. (1987). Weed Science. [Link]

  • Chloramben | C7H5Cl2NO2 | CID 8630. (n.d.). PubChem. [Link]

  • Assessing dicamba resistance in Chenopodium album using a dose–response... (n.d.). ResearchGate. Retrieved from a relevant scientific research source.
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  • 2,5-dichlorobenzoic acid methyl ester. (n.d.). AERU. [Link]

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  • Synthetic Auxin Resistance in Lambsquarters. (n.d.). International Herbicide-Resistant Weed Database. [Link]

  • Glyphosate, Weeds, and Crops: Biology and Management of Common Lambsquarters. (n.d.). Purdue University Extension. [Link]

  • comparative study of the efficacy of 3-(3,5-dichlorophenyl)benzoic acid derivatives. (n.d.). BenchChem. Retrieved from a relevant scientific chemical supplier source.
  • Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. (2021). Molecules. [Link]

  • Common Lambsquarters Management in Soybeans. (n.d.). Michigan State University Extension. [Link]

  • Phytotoxic Effects of 4-Chlorophenol and 2,4-Dichlorophenol in the Germination of Seeds of Phaseolus vulgaris and Zea mayz. (2021). SCIRP. [Link]

  • Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. (2018). MDPI. [Link]

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The Dichlorinated Benzenesulfonic Acid Motif: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzenesulfonic acid scaffold represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a multitude of therapeutic agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: dichlorinated benzenesulfonic acids. While these acids are often pivotal starting materials, the majority of SAR studies focus on their sulfonamide derivatives, which exhibit a broad spectrum of biological activities.[1][2][3][4] This guide will therefore focus on the well-documented SAR of dichlorinated benzenesulfonamides, treating the parent acid as the foundational pharmacophore, and will provide a comparative analysis of how structural modifications influence biological outcomes.

The Dichlorinated Benzenesulfonamide Core: A Privileged Scaffold

The dichlorinated benzene ring attached to a sulfonamide group is a recurring motif in potent, biologically active molecules. The position of the chlorine atoms on the phenyl ring significantly impacts the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The most commonly encountered substitution patterns are 2,4-dichloro and 2,5-dichloro, each conferring distinct properties to the resulting compounds.

Influence of Chlorine Substitution on Biological Activity

The substitution pattern of chlorine atoms on the benzenesulfonamide scaffold is a critical determinant of biological activity. The electron-withdrawing nature of chlorine alters the acidity of the sulfonamide proton and the overall electronic distribution of the aromatic ring, which in turn affects binding to target proteins.

A notable example is the 2,4-dichloro substitution pattern found in analogs of INT131, a partial agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key target in type 2 diabetes.[3][5] In this series of compounds, the 2,4-dichlorinated "A ring" is crucial for activity, fitting into a hydrophobic pocket of the receptor and making critical π–π stacking interactions.[3]

Conversely, 2,5-dichlorinated benzenesulfonamide derivatives have also been investigated for their biological effects. For instance, a study on benzenesulfonamide derivatives reported that a 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide was evaluated for its effects on perfusion pressure and coronary resistance in an isolated rat heart model.[6]

The choice between these substitution patterns is often empirically determined during lead optimization, as subtle changes in the target's binding pocket can favor one isomer over the other.

Comparative Analysis of Biological Activities

Dichlorinated benzenesulfonamides have been explored for a wide array of therapeutic applications, with the specific activity being largely dictated by the nature of the substituent attached to the sulfonamide nitrogen.

Anticancer and Antioxidant Properties

Several studies have highlighted the potential of dichlorinated benzenesulfonamides as anticancer and antioxidant agents. For example, new chalcone derivatives containing a 2,4-dichloro-5-methylbenzenesulfonamide moiety have been synthesized and shown to possess both anticancer and antioxidant properties.

Enzyme Inhibition

The sulfonamide group is a well-known zinc-binding group, making benzenesulfonamides potent inhibitors of zinc-containing enzymes such as carbonic anhydrases (CAs).[4] Novel benzenesulfonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles have been shown to be excellent inhibitors of several human carbonic anhydrase isoforms, including those associated with tumors.[4]

The dichlorination pattern can influence the selectivity and potency of enzyme inhibition. For instance, in the development of human neutrophil elastase (hNE) inhibitors, various substituted benzenesulfonic acids were investigated, with a urea-substituted derivative showing moderate inhibitory activity.[5]

Antidiabetic Activity

As previously mentioned, 2,4-dichlorinated benzenesulfonamides are key components of PPARγ modulators.[3][5] The sulfonamide linker in these molecules is essential for their activity, and its replacement with an amide linker has been shown to be detrimental to binding to PPARγ.[3][5] Structure-activity relationship studies on these compounds have revealed that substitutions at the 4-position of the benzene ring were associated with higher transcriptional activity, while substitutions at the 2-position aided in tighter packing and activity.[3]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative IC50 values for dichlorinated benzenesulfonamide derivatives against various targets, illustrating the impact of structural modifications on potency.

Compound ClassSubstitution PatternTargetIC50 (µM)Reference
Chalcone Derivatives2,4-dichloro-5-methylAnticancer/AntioxidantData not quantified in abstract
INT131 Analogs2,4-dichloroPPARγVaries with substitution[3][5]
Benzenesulfonamide Derivatives2,5-dichloroCardiovascular effectsNot an inhibition assay[6]
Urea-substituted benzenesulfonic acidsUnspecifiedHuman Neutrophil Elastase35.2[5]

Experimental Protocols

The synthesis and evaluation of dichlorinated benzenesulfonic acid derivatives involve standard organic chemistry techniques and a variety of biological assays.

General Synthesis of Dichlorinated Benzenesulfonamides

The synthesis of dichlorinated benzenesulfonamides typically proceeds via a two-step process, starting from the corresponding dichlorobenzene.

Step 1: Synthesis of Dichlorobenzenesulfonyl Chloride

  • To a stirred solution of the dichlorobenzene (e.g., 1,3-dichlorobenzene for the 2,4-dichloro product) in an inert solvent such as chloroform, add chlorosulfonic acid dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude dichlorobenzenesulfonyl chloride.

Step 2: Synthesis of the Dichlorinated Benzenesulfonamide

  • Dissolve the dichlorobenzenesulfonyl chloride in a suitable solvent like pyridine or acetone.

  • Add the desired amine to the solution and stir at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation Dichlorobenzene Dichlorobenzene reaction1 Chlorosulfonation Dichlorobenzene->reaction1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->reaction1 DichlorobenzenesulfonylChloride Dichlorobenzenesulfonyl Chloride reaction1->DichlorobenzenesulfonylChloride Amine Amine (R-NH2) reaction2 Condensation Amine->reaction2 DichlorinatedBenzenesulfonamide Dichlorinated Benzenesulfonamide DichlorobenzenesulfonylChloride_ref Dichlorobenzenesulfonyl Chloride DichlorobenzenesulfonylChloride_ref->reaction2 reaction2->DichlorinatedBenzenesulfonamide

Biological Evaluation: In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of dichlorinated benzenesulfonamides against a target enzyme.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • Positive control inhibitor

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or vehicle control (DMSO).

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Buffer, Enzyme, and Test Compound to 96-well Plate prepare_compounds->plate_setup incubation Incubate for Compound-Enzyme Binding plate_setup->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate measure_activity Monitor Reaction Progress (Absorbance/Fluorescence) add_substrate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Key Structure-Activity Relationship Insights

Based on the available literature, several key SAR principles can be derived for dichlorinated benzenesulfonamides:

  • The Sulfonamide Linker is Often Essential: For certain targets like PPARγ, the sulfonamide moiety is critical for activity, and its replacement is not well-tolerated.[3][5] This is likely due to its ability to act as a hydrogen bond donor and acceptor, as well as its specific geometry.

  • Dichlorination Pattern Influences Potency and Selectivity: The 2,4- and 2,5-dichloro substitution patterns are common in active compounds. The specific pattern that confers optimal activity is target-dependent.

  • Substituents on the Amine Modulate Activity: The greatest diversity in biological activity arises from the substituent attached to the sulfonamide nitrogen. This position is a key handle for medicinal chemists to modulate the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

  • Electron-Withdrawing/Donating Groups: The electronic nature of substituents on the dichlorinated phenyl ring can fine-tune the activity. In some cases, additional electron-withdrawing groups can enhance potency.

G Core Dichlorinated Benzenesulfonic Acid Core ChlorinePosition ChlorinePosition Core->ChlorinePosition determines SulfonamideLinker SulfonamideLinker Core->SulfonamideLinker is part of RingSubstituents RingSubstituents Core->RingSubstituents can have R_Group R_Group SulfonamideLinker->R_Group connects to

Conclusion and Future Directions

The dichlorinated benzenesulfonic acid scaffold, particularly in the form of its sulfonamide derivatives, remains a highly fruitful area for drug discovery. The wealth of SAR data available for these compounds provides a solid foundation for the rational design of new therapeutic agents. Future research will likely focus on exploring novel substitution patterns on the dichlorinated ring, diversifying the functionalities attached to the sulfonamide nitrogen, and applying computational methods to better predict the biological activity and ADMET properties of new analogs. A deeper understanding of the structural requirements for target binding will continue to drive the development of more potent and selective drugs based on this versatile chemical motif.

References

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. [Link]

  • Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. [Link]

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ResearchGate. [Link]phenylbenzenesulfonamide_INT131_Analogs_for_PPARg-Targeted_Antidiabetics)

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. PubMed Central. [Link]

  • Synthesis and evaluation of benzenesulfonic acid derivatives as human neutrophil elastase (hNE) inhibitors. PubMed Central. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed Central. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dichlorobenzenesulfonic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step approach to the proper disposal of 2,5-Dichlorobenzenesulfonic Acid Dihydrate, ensuring compliance with safety regulations and minimizing environmental impact. This document is designed to be a trusted resource, offering clarity and actionable procedures for your laboratory's operational and safety plans.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to fully comprehend the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following primary hazards[1]:

  • Corrosive to Metals: It can react with and damage metallic containers and equipment.

  • Causes Severe Skin Burns and Eye Damage: Direct contact can lead to serious and potentially irreversible tissue damage[1].

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling at all stages of the disposal process.

Hazard Summary Table
Hazard ClassificationGHS CategoryDescription
Corrosive to MetalsCategory 1May be corrosive to metals[1].
Skin Corrosion/IrritationCategory 1CCauses severe skin burns and eye damage[1].
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1].

Pre-Disposal and Spill Management

Proper preparation and a clear plan for accidental spills are the first lines of defense in ensuring a safe disposal process.

Required Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton™.

  • Body Protection: A chemically resistant apron or lab coat should be worn over regular clothing.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for acidic gases should be used.

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill: Use a neutral absorbent material, such as sand, earth, or vermiculite, to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.

  • Neutralize (with caution): For small spills, a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or a commercial neutralizing agent, can be carefully applied. This should be done slowly to control the exothermic reaction.

  • Collect and Package: Once neutralized, the absorbed material should be carefully scooped into a designated, labeled, and corrosion-resistant waste container.

  • Decontaminate the Area: The spill area should be thoroughly cleaned with a suitable decontaminating agent and rinsed with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to neutralize its acidity and prepare it for collection by a licensed hazardous waste disposal service.

Neutralization of Small Quantities

For small residual amounts, a controlled neutralization process in a laboratory fume hood is the recommended first step.

Materials:

  • This compound waste

  • Weak base (e.g., sodium bicarbonate, soda ash)

  • Large beaker or container (corrosion-resistant)

  • Stirring rod

  • pH indicator strips or a calibrated pH meter

  • Water

Procedure:

  • Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water in the beaker, with constant stirring. A dilution ratio of at least 1:10 (acid to water) is recommended to manage the heat generated during neutralization[2].

  • Neutralization: Gradually add the weak base to the diluted acid solution while continuously stirring. Be mindful of potential foaming and heat generation.

  • pH Monitoring: Regularly check the pH of the solution using pH strips or a pH meter. The target pH should be between 6.0 and 8.0.

  • Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. It is crucial to verify your institution's specific policies on this matter.

Disposal of Bulk Quantities and Contaminated Materials

For larger quantities of the chemical or for materials contaminated with it (e.g., absorbent from a spill), direct disposal through a certified hazardous waste contractor is required.

Procedure:

  • Segregation and Storage: Keep this compound waste separate from other chemical waste streams, particularly bases and oxidizing agents, to prevent dangerous reactions. Store the waste in a designated, well-ventilated, and secure area.

  • Containerization: Use only original or approved, corrosion-resistant containers for waste storage. The container must be in good condition, with a securely fitting lid.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), the associated hazards (Corrosive), and the date of accumulation.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 2,5-Dichlorobenzenesulfonic Acid Dihydrate Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Residual Quantity assess_quantity->small_quantity Small bulk_quantity Bulk Quantity or Contaminated Materials assess_quantity->bulk_quantity Large neutralize Neutralize with Weak Base (in fume hood) small_quantity->neutralize containerize Containerize in Approved, Labeled Container bulk_quantity->containerize monitor_ph Monitor pH (Target 6.0-8.0) neutralize->monitor_ph check_local_regs Check Local Wastewater Regulations monitor_ph->check_local_regs drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Permitted prohibited Drain Disposal Prohibited check_local_regs->prohibited Not Permitted end End: Proper Disposal drain_disposal->end prohibited->containerize segregate Segregate from Incompatible Wastes containerize->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance and Best Practices

Adherence to federal, state, and local regulations is non-negotiable. Ensure that all disposal activities are in compliance with the guidelines set forth by agencies such as the Environmental Protection Agency (EPA) and your local authorities. Maintain meticulous records of all hazardous waste generated and disposed of.

By following these procedures, you can ensure the safe and responsible management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). This compound.
  • Oxiteno. (2018).
  • Fisher Scientific. (2005).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1998). Production, Import/Export, Use, and Disposal of Sulfuric Acid.
  • GovInfo. (n.d.). 40 CFR § 721.
  • Norfalco. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • University of Oklahoma Health Sciences Center. (2025). EHSO Manual 2025-2026: Hazardous Waste.
  • BLD Pharm. (n.d.).
  • Repligen. (n.d.).
  • Cole-Parmer. (2024).
  • GovInfo. (n.d.).
  • GovInfo. (n.d.). 21 CFR § 1310.05 - Domestic sales by distributors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.